Icaridin
Description
Icaridin, also known as Pthis compound or hydroxy-ethyl isobutyl piperidine carboxylate, is a cyclic amine and a member of the piperidine chemical family. Piperidines are structural components of [piperine], which is a plant extract from the genus Piper , or pepper. This compound has been commonly used as a topically-applied insect repellent in various countries but was officially licensed for use in the United States in 2001 and Canada in 2012. This compound was synthesized by Bayer in the 1980s based on molecular modeling. It is considered to be the first choice of repellent by the Public Health Agency of Canada’s Canadian Advisory Committee on Tropical Medicine and Travel for travelers six months to 12 years of age. This compound is reported to be less irritating than [Diethyltoluamide], another common insect repellant, and products containing up to 20% of this compound are considered safe for long-term use in adults.
This compound is a small molecule drug with a maximum clinical trial phase of II.
This compound, also known as pthis compound, KBR 3023, under the INCI name hydroxyethyl isobutyl piperidine carboxylate, and the trade names Bayrepel and Saltidin, is an insect repellent. It has broad efficacy against different insects and is almost colorless and odorless.
pthis compound is the (R,S)-isomer; an insect repellent
Properties
IUPAC Name |
butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHULAHOXSSASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)N1CCCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID0034227 | |
| Record name | Icaridin | |
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Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
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Physical Description |
Colorless liquid; [Merck Index] | |
| Record name | Picaridin | |
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Boiling Point |
296 °C, BP: 208 °C at 1013 hPa | |
| Record name | Icaridin | |
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| Record name | PICARIDIN | |
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Solubility |
Insoluble, In water, 8.2 g/L (pH 4-9); 8.6 g/L (unbuffered), at 20 °C, In water, 8.2X10+3 mg/L at 20 °C, pH 4-9, In acetone, 7520 g/L at 20 °C | |
| Record name | Icaridin | |
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Density |
1.07 at 20 °C | |
| Record name | PICARIDIN | |
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Vapor Pressure |
0.00044 [mmHg], VP: 3.4X10-4 hPa at 20 °C; 5.9X10-4 hPa at 25 °C; 7.1X10-3 hPa at 50 °C, 4.43X10-4 mm Hg at 25 °C | |
| Record name | Picaridin | |
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| Record name | PICARIDIN | |
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Color/Form |
Colorless liquid | |
CAS No. |
119515-38-7 | |
| Record name | Icaridin | |
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| Record name | Icaridin [INN] | |
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| Record name | Icaridin | |
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| Record name | sec-butyl 2-(2-hydroxyethyl)piperidine-1- carboxylate/Icaridine (Icaridine) | |
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| Record name | 1-Piperidinecarboxylic Acid, 2-(2-hydroxyethyl)-, 1-methylpropylester | |
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Melting Point |
< -170, < -170 °C | |
| Record name | Icaridin | |
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| URL | https://www.drugbank.ca/drugs/DB14074 | |
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| Record name | PICARIDIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |
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Foundational & Exploratory
Icaridin's Interaction with Insect Olfactory Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icaridin (also known as Pthis compound) is a highly effective and widely used synthetic insect repellent. Its mode of action is multifaceted, primarily targeting the insect's olfactory system to disrupt host-seeking behavior. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound interacts with insect olfactory receptors (ORs). We consolidate quantitative data from key studies, present detailed experimental protocols for assessing these interactions, and visualize the underlying biological pathways and experimental workflows. The evidence points to a complex mechanism involving the inhibition of odorant-induced responses, potential allosteric modulation of the olfactory receptor co-receptor (Orco), and physical interaction with odorant-binding proteins.
Core Mechanism of Action at the Olfactory Receptor Level
The insect olfactory system is a exquisitely sensitive apparatus for detecting volatile chemical cues. Odorant receptors, which are heteromeric ligand-gated ion channels, are central to this process. These receptors are typically composed of a variable, odorant-specific subunit (ORx) and a highly conserved, obligatory co-receptor known as Orco.[1][2] The current understanding of this compound's mechanism of action suggests several non-mutually exclusive strategies at the molecular level.
-
Inhibition of Odorant-Induced Receptor Activation: A primary mechanism is the inhibition of responses from ORs that normally detect attractant host cues. Studies on Aedes aegypti ORs expressed in Xenopus oocytes have shown that this compound does not activate these receptors on its own but strongly inhibits the inward currents generated by their cognate odorants.[3][4][5] This suggests an antagonistic action, effectively rendering the insect "blind" to attractive chemical signals.
-
Modulation of the Orco Co-Receptor: The broad-spectrum efficacy of this compound against diverse mosquito species and the inhibition of functionally divergent ORs point towards a potential interaction with the conserved Orco subunit.[5][6] While direct evidence for this compound binding to Orco is still being investigated, the concept of allosteric modulation of the ORco channel by other compounds is well-established.[7][8][9][10] Such an interaction could non-competitively inhibit the entire OR complex, explaining its wide-ranging effects.
-
Odorant-Binding Protein (OBP) Interaction: Before an odorant molecule reaches an OR, it is typically solubilized and transported through the sensillar lymph by Odorant-Binding Proteins (OBPs). Crystallographic and biophysical studies have demonstrated that this compound binds to the Anopheles gambiae OBP1 (AgamOBP1).[3] This interaction occurs at the same site as the repellent DEET and also at a novel secondary site.[3] By binding to OBPs, this compound may prevent host odorants from reaching the receptors or alter the chemical profile of the host scent.
-
Masking and Volatility Reduction: Research on Anopheles coluzzii suggests a physicochemical mechanism where this compound reduces the volatility of attractive odorants present on the skin.[2][11] By preventing these molecules from evaporating and reaching the mosquito's antennae, this compound effectively "masks" the host's chemical signature.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data from functional studies of this compound's effect on insect olfactory pathway components.
| Receptor/Protein | Insect Species | Experimental System | Ligand(s) | This compound Effect | IC50 / Kd | Citation(s) |
| AaOR2 + AaOR7 | Aedes aegypti | Xenopus oocyte (TEVC) | Indole | Inhibition | ~3.0 x 10⁻⁴ M | [3][4] |
| AaOR8 + AaOR7 | Aedes aegypti | Xenopus oocyte (TEVC) | (R)-(-)-1-octen-3-ol | Inhibition | ~3.2 x 10⁻⁴ M | [3][4] |
| CquiOR21 + CquiOrco | Culex quinquefasciatus | Xenopus oocyte (TEVC) | Skatole | Inhibition (Outward Current) | Not determined | [12] |
| AgamOBP1 | Anopheles gambiae | Isothermal Titration Calorimetry | This compound | Binding | Kd1 = 0.034 mM; Kd2 = 0.714 mM | [3] |
| Orco-expressing ORNs | Anopheles coluzzii | in vivo Calcium Imaging | Human-derived odorants | Weak activation (high conc.); Inhibition of odorant response | Not determined | [8][13] |
Signaling Pathways and Logical Relationships
The interaction between this compound, odorants, and the olfactory receptor complex can be visualized as a series of potential modulatory events.
Caption: Proposed mechanisms of this compound action on insect olfactory receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on olfactory receptors. The following sections describe workflows for key experimental approaches.
Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes
This electrophysiological technique is the gold standard for functionally characterizing insect ORs in a heterologous system, allowing for precise measurement of ion channel activity.[5][14][15][16][17]
Experimental Workflow Diagram
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.
-
cRNA Microinjection: Synthesized cRNA for the target ORx and the co-receptor Orco (e.g., 25-50 ng each) are co-injected into the oocyte cytoplasm.
-
Incubation: Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for receptor expression and insertion into the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with Ringer's buffer.
-
The oocyte is impaled with two glass microelectrodes filled with 3M KCl, one to measure membrane potential and one to inject current.
-
The membrane potential is clamped at a holding potential, typically -80mV.
-
-
Compound Application:
-
Agonist Response: The cognate odorant for the expressed ORx is applied via perfusion for a set duration (e.g., 20 seconds) to establish a baseline response current.
-
This compound Inhibition: To determine the IC50, oocytes are pre-incubated with varying concentrations of this compound for 1-2 minutes, followed by co-application of the agonist with the same concentration of this compound.
-
Washout: A thorough washout with buffer is performed between applications to allow the receptor to return to its resting state.
-
-
Data Analysis: The peak current amplitude in the presence of this compound is compared to the control agonist response. The percent inhibition is calculated and plotted against the this compound concentration to determine the IC50 value using a sigmoidal dose-response fit.
in vivo Calcium Imaging
This technique allows for the visualization of odor-evoked activity in populations of olfactory sensory neurons (OSNs) in a living insect, providing high spatial and temporal resolution.[8][11][18][19][20]
Experimental Workflow Diagram
Caption: Workflow for in vivo Calcium Imaging of mosquito olfactory neurons.
Methodology:
-
Animal Model: A transgenic mosquito line expressing a genetically encoded calcium indicator (GECI), such as GCaMP6f, under the control of an OSN-specific promoter (e.g., Orco) is used.[19]
-
Mosquito Preparation:
-
A 3-7 day old female mosquito is anesthetized (e.g., cold-induced).
-
The mosquito is mounted in a pipette tip or on a custom holder using dental wax or glue, with its head and antennae exposed and immobilized.
-
-
Imaging:
-
The preparation is placed on the stage of an upright fluorescence microscope equipped with a camera.
-
The antenna is brought into focus, and a baseline fluorescence level is recorded.
-
-
Odorant Delivery:
-
An olfactometer delivers a continuous stream of charcoal-filtered, humidified air over the antenna.
-
A computer-controlled solenoid valve switches this stream to an odorant-laden airstream for a precise duration (e.g., 500 ms (B15284909) to 1 s). The odorant source is a filter paper loaded with a known dilution of the test compound (e.g., this compound, a host odorant, or a mixture).
-
-
Data Acquisition and Analysis:
-
Image series are captured before, during, and after the odor stimulus.
-
Videos are corrected for movement artifacts.
-
Regions of interest (ROIs) corresponding to individual glomeruli in the antennal lobe or specific zones on the antenna are selected.
-
The change in fluorescence (ΔF) relative to the baseline fluorescence (F) is calculated for each ROI (ΔF/F).
-
The ΔF/F values are used to generate heatmaps and temporal traces of neuronal activity.
-
Single Sensillum Recording (SSR)
SSR is a powerful extracellular electrophysiology technique used to record the action potentials from one or a few OSNs housed within a single olfactory sensillum on the insect's antenna.[4][21][22][23]
Experimental Workflow Diagram
Caption: Workflow for Single Sensillum Recording (SSR) experiments.
Methodology:
-
Insect Preparation:
-
An insect is anesthetized and mounted in a holder (e.g., a truncated pipette tip) with wax or clay, exposing the head and antennae.
-
The antenna is stabilized on a small platform (e.g., a coverslip) using double-sided tape or fine glass capillaries.
-
-
Electrode Placement:
-
A sharpened tungsten or glass reference electrode is inserted into a non-olfactory part of the insect, typically the compound eye.
-
A second, high-impedance tungsten recording electrode, sharpened to a fine point, is carefully maneuvered using a micromanipulator to make contact with and penetrate the cuticle of a single olfactory sensillum.
-
-
Signal Recording:
-
The electrical signal is amplified, filtered, and recorded using specialized software. The spontaneous firing rate of the neuron(s) within the sensillum is recorded.
-
-
Odor Stimulation:
-
A constant flow of purified, humidified air is directed over the antenna.
-
A pulse of odorant-laden air is injected into this constant stream. The odorant source is typically a piece of filter paper loaded with a specific dilution of the test compound (e.g., this compound or an attractant) inside a Pasteur pipette.
-
-
Data Analysis:
-
The number of action potentials (spikes) is counted in a defined time window before and after the stimulus.
-
The response is calculated as the change in spike frequency (in Hz) from the spontaneous firing rate. Dose-response curves can be generated by testing a range of odorant and this compound concentrations.
-
Conclusion
The mechanism of action for this compound is not based on a single molecular interaction but rather a combination of effects that disrupt the insect's ability to perceive host cues. The primary mode of action appears to be the inhibition of odorant-gated ion channels, likely through modulation of the conserved Orco co-receptor, which effectively scrambles the olfactory signal. This is potentially complemented by upstream effects, including the sequestration of odorants by OBPs in the sensillar lymph and a physicochemical "masking" effect that reduces the volatility of attractants on the skin. The continued application of the detailed protocols described herein across a wider range of insect species and olfactory receptors will be critical for a more complete understanding of this repellent's function and for the rational design of next-generation vector control agents.
References
- 1. Single-Sensillum Taste Recordings in Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pthis compound - Wikipedia [en.wikipedia.org]
- 3. The crystal structure of the AgamOBP1•this compound complex reveals alternative binding modes and stereo-selective repellent recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Positive Allosteric Modulation of Insect Olfactory Receptor Function by ORco Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Positive Allosteric Modulation of Insect Olfactory Receptor Function by ORco Agonists [frontiersin.org]
- 10. Allosteric antagonism of insect odorant receptor ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Imaging of Anopheles coluzzii Mosquito Antennae Expressing the Calcium Indicator GCaMP6f - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DEET and other repellents are inhibitors of mosquito odorant receptors for oviposition attractants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Calcium Imaging of Anopheles coluzzii Mosquito Antennae Expressing the Calcium Indicator GCaMP6f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. molbio.princeton.edu [molbio.princeton.edu]
- 21. youtube.com [youtube.com]
- 22. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals [jove.com]
- 23. Single sensillum recording - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Picaridin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picaridin, also known as this compound, is a widely used synthetic insect repellent belonging to the piperidine chemical family.[1] Developed by Bayer in the 1980s, it serves as an effective alternative to DEET (N,N-Diethyl-meta-toluamide) with a favorable safety and cosmetic profile.[2][3] This technical guide provides a comprehensive overview of the chemical structure of Pthis compound, a detailed exploration of its stereoisomers, and methodologies for its synthesis, efficacy testing, and toxicological evaluation.
Chemical Structure of Pthis compound
Pthis compound is a colorless and nearly odorless liquid with the chemical name 1-piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1-methylpropyl ester.[4][3] It is a derivative of piperidine, a saturated heterocyclic amine, which is also a structural component of piperine, the compound responsible for the pungency of black pepper.[1]
Table 1: Chemical and Physical Properties of Pthis compound
| Property | Value |
| IUPAC Name | butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate |
| Synonyms | This compound, KBR 3023, Bayrepel, Saltidin[5] |
| CAS Number | 119515-38-7[5] |
| Molecular Formula | C₁₂H₂₃NO₃[5] |
| Molecular Weight | 229.32 g/mol [5] |
| Appearance | Colorless liquid[5] |
| Odor | Nearly odorless[5] |
| Melting Point | < -170 °C[5] |
| Boiling Point | 296 °C[5] |
| Solubility in Water | 0.82 g/100 mL[5] |
| Solubility in Acetone | 752 g/100mL[5] |
Stereoisomers of Pthis compound
Pthis compound possesses two stereocenters, giving rise to four possible stereoisomers. These stereocenters are located at the C2 position of the piperidine ring and the chiral carbon of the sec-butyl group. The four stereoisomers consist of two pairs of enantiomers, which are diastereomers to each other. Commercial Pthis compound is a racemic mixture of two diastereomers, present in roughly equal proportions.
The configuration at the stereocenter alpha to the nitrogen within the piperidine ring plays a crucial role in the repellent activity of the molecule. Research has indicated that the (S) configuration at this position is essential for effective repellency. Computational chemistry studies have identified the "RS" isomer as the most active of the four stereoisomers.
Caption: Logical relationship of Pthis compound and its stereoisomers.
Experimental Protocols
Synthesis of Pthis compound
The synthesis of Pthis compound is a multi-step process that can be adapted from patent literature. The key steps involve the preparation of the piperidine precursor and its subsequent reaction with a chloroformate.
4.1.1. Preparation of 2-(2-hydroxyethyl)piperidine
This intermediate can be synthesized via the catalytic hydrogenation of 2-pyridineethanol.
-
Reaction: 2-Pyridineethanol is hydrogenated in the presence of a suitable catalyst (e.g., platinum oxide) and a solvent (e.g., methanol) under hydrogen pressure.
-
Conditions: The reaction is typically carried out at elevated temperature and pressure.
-
Purification: The resulting 2-(2-hydroxyethyl)piperidine is purified by distillation.
4.1.2. Preparation of sec-Butyl Chloroformate
This reagent is prepared by reacting sec-butanol with phosgene or a phosgene equivalent.
-
Reaction: sec-Butanol is reacted with a phosgenating agent in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or toluene).
-
Conditions: The reaction is typically carried out at low temperatures to control exothermicity.
-
Purification: The product is purified by distillation under reduced pressure.
4.1.3. Synthesis of Pthis compound
The final step involves the condensation of 2-(2-hydroxyethyl)piperidine with sec-butyl chloroformate.
-
Reaction: 2-(2-hydroxyethyl)piperidine is reacted with sec-butyl chloroformate in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., water or an organic solvent).
-
Conditions: The reaction temperature is controlled to ensure complete reaction and minimize side products.
-
Purification: The crude Pthis compound is purified by extraction and subsequent distillation under reduced pressure.
Caption: Simplified workflow for the synthesis of Pthis compound.
Separation of Stereoisomers
The separation of Pthis compound's stereoisomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
-
Method Development: A systematic approach to method development involves screening various chiral columns and mobile phases.
-
Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an acidic or basic modifier may be necessary to improve peak shape and resolution.
-
-
Validation: A validated chiral HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness.
Repellent Efficacy Testing
The Klun and Debboun (K&D) module is a standardized apparatus for the quantitative evaluation of insect repellent efficacy on human subjects.[6]
-
Apparatus: The K&D module consists of multiple test cells that allow for the simultaneous comparison of different repellent doses or formulations and a control.
-
In Vivo Protocol:
-
Subject Preparation: A defined area of a volunteer's skin (e.g., forearm) is marked for repellent application.
-
Repellent Application: A precise dose of the repellent formulation is applied evenly to the marked skin area.
-
Mosquito Exposure: The treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes at specific time intervals after application.
-
Data Collection: The primary endpoint is the "complete protection time," defined as the time from repellent application until the first confirmed mosquito bite.
-
-
In Vitro Adaptation: The K&D module can be adapted for in vitro screening by coupling it with a membrane-blood reservoir. This allows for high-throughput screening of potential repellent compounds without the use of human subjects.[6]
Caption: Experimental workflow for repellent efficacy testing.
Toxicological Evaluation
Toxicological studies are conducted to assess the safety of Pthis compound for human use. These studies are typically performed following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
4.4.1. Acute Dermal Toxicity (OECD 402)
This study provides information on the health hazards arising from a single, short-term dermal exposure to a substance.[7][8]
-
Test Animals: Typically adult rats of a single sex.[6]
-
Procedure:
-
A single dose of the test substance is applied to a shaved area of the animal's skin (approximately 10% of the body surface area).[5]
-
The application site is covered with a porous gauze dressing for 24 hours.[7]
-
Animals are observed for signs of toxicity and mortality for at least 14 days.[7]
-
A gross necropsy is performed on all animals at the end of the study.[5]
-
4.4.2. Chronic Toxicity Studies (OECD 452)
These studies are designed to characterize the toxicological profile of a substance following prolonged and repeated exposure.[9][10]
-
Test Animals: Typically rodents (e.g., rats).[11]
-
Procedure:
-
The test substance is administered daily to several groups of animals at different dose levels for an extended period (e.g., 12 months).[9]
-
Animals are observed daily for signs of toxicity.[11]
-
Regular measurements of body weight, food and water consumption, hematology, and clinical chemistry are performed.[11]
-
At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted.[11]
-
Table 2: Summary of Toxicological Data for Pthis compound
| Toxicity Test | Species | Results |
| Acute Oral LD₅₀ | Rat | 4743 mg/kg[9] |
| Acute Dermal LD₅₀ | Rat | >2000 mg/kg[4] |
| Skin Irritation | Human, Rabbit | Not an irritant[4] |
| Eye Irritation | Rabbit | Slight to moderate irritant[4] |
| Skin Sensitization | Guinea Pig | Not a sensitizer[4] |
| Chronic Dermal Toxicity (1-year) | Dog | NOAEL >200 mg/kg/day |
| Carcinogenicity | Rat, Mouse | Not carcinogenic |
| Reproductive/Developmental Toxicity | Rat, Rabbit | No adverse effects |
NOAEL: No-Observed-Adverse-Effect Level
Conclusion
Pthis compound is a well-established and effective insect repellent with a strong safety profile. Its chemical structure, characterized by two stereocenters, gives rise to four stereoisomers with varying degrees of repellent activity. The synthesis of Pthis compound involves established chemical transformations, and standardized protocols are available for the evaluation of its efficacy and toxicity. This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with this important compound. Further research focusing on the large-scale, cost-effective separation of the most active stereoisomers could lead to the development of even more potent and targeted insect repellent formulations.
References
- 1. Page loading... [guidechem.com]
- 2. Field Evaluation of Pthis compound Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pthis compound Technical Fact Sheet [npic.orst.edu]
- 4. oecd.org [oecd.org]
- 5. nucro-technics.com [nucro-technics.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. scribd.com [scribd.com]
- 8. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
An In-depth Technical Guide to the Synthesis of Icaridin from Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant synthetic methodologies for the production of Icaridin (also known as Pthis compound), a leading active ingredient in insect repellents. The focus is on the industrially significant pathway commencing from a pyridine precursor, which is subsequently converted to a key piperidine derivative. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to support research and development in this field.
Introduction
This compound, chemically known as sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is a highly effective and widely used insect repellent.[1][2][3][4] Its popularity stems from its broad efficacy, favorable safety profile, and cosmetic properties.[1][5] The synthesis of this compound is a multi-step process that has been optimized for large-scale industrial production.[6] This guide will dissect the primary synthetic route, which begins with the catalytic hydrogenation of a pyridine derivative to form the core piperidine structure.
Primary Industrial Synthesis Pathway
The most common and economically viable method for synthesizing this compound involves a three-step process starting from 2-pyridineethanol.[6][7] This pathway is characterized by its efficiency and the ability to produce high-purity this compound.[6][7] The key stages are:
-
Catalytic Hydrogenation of 2-pyridineethanol to 2-piperidineethanol.
-
Formation of sec-Butyl Chloroformate from isobutanol.
-
Condensation Reaction between 2-piperidineethanol and sec-butyl chloroformate to yield this compound.
The overall synthesis can be visualized as follows:
Caption: Industrial synthesis pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of this compound synthesis, compiled from various sources.
Table 1: Catalytic Hydrogenation of 2-Pyridineethanol
| Parameter | Value | Reference |
| Starting Material | 2-Pyridineethanol | [5][7][8] |
| Catalyst | Raney Nickel | [5][7][8] |
| Solvent | Toluene | [5][7] |
| Hydrogen Pressure | 4 MPa | [5][7] |
| Temperature | 60°C | [5][7] |
| Reaction Time | 6 hours | [5][7] |
| Conversion | >99% | [5][7] |
Table 2: Synthesis of sec-Butyl Chloroformate
| Parameter | Value | Reference |
| Starting Materials | Isobutanol, Triphosgene/Phosgene | [6][7] |
| Catalyst | Organic Base (e.g., Triethylamine) | [6][8] |
| Solvent | Dichloromethane, Toluene, THF | [8] |
| Yield | 98% | [5] |
| Purity | 98-99% | [8] |
Table 3: Condensation Reaction to form this compound
| Parameter | Value | Reference |
| Reactants | 2-Piperidineethanol, sec-Butyl Chloroformate | [5][9] |
| Solvent | Dichloromethane, Toluene | [5][9] |
| Deacidifying Agent | Liquid Caustic Soda | [9] |
| Temperature | Room Temperature to 80°C | [5][9] |
| Yield | 87% | [5] |
| Final Purity | >97% | [5][6] |
Detailed Experimental Protocols
The following are detailed experimental methodologies for the three key stages in the synthesis of this compound.
Experiment 1: Preparation of 2-Piperidineethanol
This procedure details the catalytic hydrogenation of 2-pyridineethanol.
-
Apparatus: A 1-liter high-pressure stainless steel autoclave equipped with a stirrer.
-
Reagents:
-
2-Pyridineethanol: 100 g
-
Toluene (solvent): 400 g
-
Raney Nickel (catalyst): 5 g
-
Nitrogen gas
-
Hydrogen gas
-
-
Procedure:
-
The autoclave is charged with 100 g of 2-pyridineethanol, 400 g of toluene, and 5 g of Raney Nickel catalyst.[5][7]
-
The reactor is sealed and the air inside is purged by replacing it with nitrogen three times.[5][7]
-
The nitrogen is then replaced with hydrogen gas twice.[5][7]
-
Reaction completion is monitored by gas chromatography, with the reaction being stopped when the 2-pyridineethanol content is less than 1%.[5][10]
-
After cooling and depressurization, the catalyst is filtered off to yield a solution of 2-piperidineethanol in toluene.
-
Experiment 2: Preparation of sec-Butyl Chloroformate
This procedure describes the formation of the chloroformate intermediate.
-
Apparatus: A standard reaction vessel with stirring.
-
Reagents:
-
Procedure:
-
Isobutanol is dissolved in an organic solvent in the reaction vessel.
-
An organic base is added as a catalyst.[6]
-
Triphosgene or phosgene is added portion-wise while maintaining temperature control.
-
The reaction mixture is stirred until completion.
-
The resulting organic phase is washed with water and then with a saturated brine solution.[5]
-
The organic layer is dried with anhydrous sodium sulfate and filtered.[5]
-
The solvent is removed by evaporation, and the crude product can be purified by vacuum distillation to a purity of 98-99%.[8]
-
Experiment 3: Synthesis of this compound (Condensation)
This final step involves the formation of the this compound molecule.
-
Apparatus: A 100-liter reaction kettle with stirring.
-
Reagents:
-
Procedure:
-
A solution of 2-piperidineethanol in a suitable organic solvent like dichloromethane is placed in the reaction kettle.[5]
-
sec-Butyl chloroformate is added dropwise to the stirred solution. Simultaneously, an alkali solution is added to neutralize the hydrochloric acid formed during the reaction.[5][8] The temperature is typically controlled between 40°C and 80°C.[5]
-
The addition is controlled over 1 to 6 hours, after which the mixture is stirred for an additional hour to ensure complete reaction.[5]
-
The reaction mixture is then washed twice with purified water and once with saturated brine.[5]
-
The organic phase is dried over anhydrous sodium sulfate and filtered.[5]
-
The solvent is evaporated and recycled.[5]
-
The remaining crude this compound is purified by vacuum distillation, collecting the fraction at 148-152°C/5mmHg to obtain the final product with a purity of over 97%.[5]
-
Alternative Synthetic Considerations
While the pathway from 2-pyridineethanol is dominant, it is conceptually a synthesis from a pyridine derivative that is converted to a piperidine derivative. Other patented methods describe variations in the condensation step, such as using a two-phase system with an inorganic base like sodium hydroxide.[5][8] Research into alternative routes often focuses on improving stereoselectivity, as this compound has two chiral centers, resulting in four possible stereoisomers.[6] The biological activity of these isomers can vary, making stereoselective synthesis a topic of academic and industrial interest.
Conclusion
The synthesis of this compound from piperidine derivatives is a well-established and highly optimized process, central to the production of this key insect repellent. The primary industrial route, involving the hydrogenation of 2-pyridineethanol followed by condensation with sec-butyl chloroformate, provides high yields and purity. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, providing a solid foundation for both production and further innovation in the synthesis of this compound and related compounds.
References
- 1. A deeper look into this compound – MOSQUITMED [mosquitmed.com]
- 2. This compound | C12H23NO3 | CID 125098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pthis compound Technical Fact Sheet [npic.orst.edu]
- 4. Pthis compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy this compound | 119515-38-7 | >98% [smolecule.com]
- 7. Method for preparing insect repellant this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102167681A - Method for preparing insect repellant this compound - Google Patents [patents.google.com]
- 9. Manufacturing Technology - >97%TC this compound or Pthis compound [chinathis compound.com]
- 10. CN102167681B - Method for preparing insect repellant this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Icaridin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of Icaridin (also known as Pthis compound), a widely used insect repellent. The information is presented to support research, development, and formulation activities.
Core Physicochemical Properties
This compound is a synthetic compound derived from piperidine.[1] Its chemical and physical properties are critical to its efficacy, safety, and formulation characteristics. A summary of these properties is provided in the tables below.
| Identifier | Value | Source |
| Chemical Name | butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate | [2] |
| CAS Number | 119515-38-7 | [2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [2] |
| Molecular Weight | 229.32 g/mol | [2] |
Table 1: General Chemical Information for this compound
| Property | Value | Conditions | Source(s) |
| Physical State | Colorless to pale yellow liquid | Ambient | [2][3] |
| Odor | Nearly odorless | Ambient | [2][4] |
| Melting Point | < -170 °C | - | [2][5] |
| Boiling Point | 296 °C | 1013 hPa | [2][4][5] |
| Density | 1.07 g/cm³ | 20 °C | [2][4][6] |
| Vapor Pressure | 0.00044 mmHg | 25 °C | [2][6][7] |
| pKa | Not applicable (non-ionizable) | - | [8] |
| Octanol-Water Partition Coefficient (logP) | 2.11 - 2.23 | 20 °C | [2][4] |
Table 2: Key Physicochemical Properties of this compound
Solubility Profile
The solubility of this compound in various solvents is a crucial factor for the development of effective and stable formulations.
| Solvent | Solubility | Temperature | pH | Source(s) |
| Water | 8.2 g/L | 20 °C | 4-9 | [8] |
| Water (unbuffered) | 8.6 g/L | 20 °C | - | [8] |
| Ethanol | Miscible | 20 °C | - | [3][5] |
| Acetone | 7520 g/L | 20 °C | - | [7] |
| n-Heptane | >250 g/L | 20 °C | - | [8] |
| Xylene | >250 g/L | 20 °C | - | [8] |
| Dichloromethane | >250 g/L | 20 °C | - | [8] |
| 2-Propanol | >250 g/L | 20 °C | - | [8] |
| 1-Octanol | >250 g/L | 20 °C | - | [8] |
| Polyethylene Glycol | >250 g/L | 20 °C | - | [8] |
| Dimethyl Sulfoxide (DMSO) | >250 g/L | 20 °C | - | [9] |
Table 3: Solubility of this compound in Various Solvents
Experimental Protocols
The determination of the physicochemical properties of chemical substances follows standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Determination of Water Solubility (OECD Guideline 105)
Two primary methods are described for determining water solubility, depending on the expected solubility range. For a substance like this compound with solubility above 10⁻² g/L, the Flask Method is appropriate.[5]
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Constant temperature bath
-
Flasks with stoppers
-
Analytical balance
-
Centrifuge or filtration apparatus
-
Analytical instrument for concentration measurement (e.g., HPLC, GC)
Procedure:
-
An excess amount of this compound is added to a flask containing purified water.
-
The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.
-
The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.
-
The procedure is repeated to ensure the results are reproducible.
Determination of Octanol-Water Partition Coefficient (logP) (OECD Guideline 107)
The Shake Flask Method is a widely used technique for determining the octanol-water partition coefficient.[2]
Principle: A solution of the test substance in either n-octanol or water is mixed with the other immiscible solvent in a vessel. After shaking to allow for partitioning and reaching equilibrium, the concentration of the substance in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for concentration measurement
Procedure:
-
n-Octanol and water are pre-saturated with each other.
-
A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.
-
The solution is placed in a separatory funnel or centrifuge tube, and the other phase is added.
-
The vessel is shaken until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as P = Coctanol / Cwater. The logarithm of P is reported as logP.
Signaling Pathway and Experimental Workflow Visualization
Insect Olfactory Signaling Pathway
This compound functions as a repellent by interacting with the insect's olfactory system. It is believed to act on odorant receptors (ORs) located on the antennae of insects. The binding of this compound to these receptors disrupts the insect's ability to detect attractants from a host. The general mechanism involves a heterodimeric complex of a specific odorant receptor (OrX) and a highly conserved co-receptor (Orco), which together form a ligand-gated ion channel.
Caption: Generalized insect olfactory signaling pathway activated by this compound.
Experimental Workflow: Determination of Water Solubility (Flask Method)
The following diagram illustrates the key steps in determining the water solubility of this compound using the flask method as outlined in OECD Guideline 105.
Caption: Experimental workflow for determining the water solubility of this compound.
References
- 1. oecd.org [oecd.org]
- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. Insect odorant receptors: channeling scent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acri.gov.tw [acri.gov.tw]
- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 7. mdpi.com [mdpi.com]
- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
Pharmacokinetics and Dermal Absorption of Icaridin: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
Icaridin, also known as Pthis compound, is a widely used topical insect repellent effective against a broad spectrum of arthropods. Understanding its pharmacokinetic profile and dermal absorption characteristics is crucial for assessing its safety and efficacy. This technical guide provides a comprehensive overview of the available scientific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound following dermal application.
Pharmacokinetics and Dermal Absorption
The systemic exposure to this compound following topical application is a result of its penetration through the skin barrier. The extent of absorption and subsequent pharmacokinetic profile are influenced by various factors, including the formulation, concentration, and the integrity of the skin.
Dermal Absorption
In Vivo Human Studies
Human studies have demonstrated that this compound is absorbed through the skin, with subsequent excretion primarily in the urine. In a study involving five Japanese adults who used an this compound-containing product, the maximum concentration of this compound in the urine was found to be 50 µg/L, which was detected approximately 9.3 hours after application[1]. Another study utilizing radiolabeled this compound reported that approximately 94% of the absorbed dose was recovered in the urine within 24 hours of administration, indicating significant absorption and rapid urinary excretion of the absorbed compound[1][2].
In Vivo Animal Studies
Studies in rats have provided further insight into the dermal absorption of this compound. Following the dermal application of a low dose of radiolabeled this compound to rats, approximately 60% of the applied dose was absorbed through the skin[1].
Quantitative Data on Dermal Absorption and Urinary Excretion
| Parameter | Species | Dose/Application | Value | Reference |
| Urinary Excretion | Human | Topical application | 94% of absorbed dose excreted within 24 hours | [1][2] |
| Time to Maximum Urinary Concentration (Tmax) | Human | Topical application | ~9.3 hours | [1] |
| Maximum Urinary Concentration (Cmax) | Human | Topical application | 50 µg/L | [1] |
| Dermal Absorption | Rat | Low dose, radiolabeled | ~60% of applied dose | [1] |
Metabolism
The biotransformation of this compound has been investigated in animal models. In rats, a total of 19 metabolites have been identified in both urine and feces following intravenous and dermal administration[1][2]. The primary metabolic pathways involve Phase 1 reactions, including hydroxylation of the piperidine ring or the 2-methylpropyl sidechain, and oxidation of the hydroxyethyl sidechain.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies employed in key studies on this compound pharmacokinetics and dermal absorption.
Human Urinary Excretion Study
Study Design: A study was conducted with five healthy Japanese adult volunteers (aged 20–43 years) who had used commercially available this compound-containing insect repellent products. Urine samples were collected over a period of time after product application.
Analytical Method: The concentration of this compound in urine was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Urine samples were acidified with formic acid and then subjected to solid-phase extraction (SPE) using a modified polystyrene-divinylbenzene polymer for reversed-phase retention.
-
Chromatography: The separation was achieved on a C18 column with a gradient elution.
-
Detection: Detection was performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Method Validation: The analytical method was validated for its limits of detection (LOD) and quantification (LOQ), extraction recovery, and intra- and inter-day precision.
| Parameter | Value |
| LOD | 0.06–0.11 µg/L |
| Extraction Recovery | 74%–88% |
| Intra-day Variation (RSD) | 1.5–17.5% |
| Inter-day Variation (RSD) | 0.9–15.8% |
In Vitro Dermal Permeation Studies
Experimental Workflows
The following diagram illustrates a typical workflow for a human urinary excretion study of this compound.
Caption: Workflow for a human study on this compound urinary excretion.
The following diagram illustrates a generalized workflow for an in vitro dermal permeation study.
Caption: Generalized workflow for an in vitro dermal permeation study.
Conclusion
The available data indicates that this compound undergoes dermal absorption in both humans and rats, with the absorbed compound being rapidly excreted in the urine. While studies have identified several metabolites in rats, further research is needed to fully characterize the pharmacokinetic profile of this compound in humans, particularly regarding plasma concentrations and the identification of human-specific metabolites. Additionally, more detailed quantitative data from in vitro dermal permeation studies would be valuable for refining safety assessments and optimizing formulation development. The methodologies outlined in this guide provide a foundation for conducting further research in these areas.
References
- 1. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults [jstage.jst.go.jp]
- 2. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults [jstage.jst.go.jp]
An In-depth Technical Guide to Icaridin (CAS 119515-38-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icaridin (also known as Pthis compound) is a highly effective and widely used synthetic insect repellent with a favorable safety profile. Developed in the 1980s, it belongs to the piperidine chemical family and offers broad-spectrum protection against a variety of biting arthropods. This technical guide provides a comprehensive overview of this compound's physicochemical properties, mechanism of action, efficacy, and safety, intended for researchers, scientists, and professionals in drug development. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.
Physicochemical Properties
This compound is a colorless and nearly odorless liquid, a characteristic that enhances its cosmetic appeal in topical formulations.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 119515-38-7 | [2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [2] |
| Molecular Weight | 229.32 g/mol | [2] |
| IUPAC Name | butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Odor | Nearly odorless / mild characteristic odor | [1][2] |
| Density | 1.07 g/cm³ at 20°C | [1] |
| Melting Point | < -170 °C | [1] |
| Boiling Point | 296 °C at 760 mmHg | [2] |
| Vapor Pressure | 4.43 x 10⁻⁴ mmHg at 25°C | [4] |
| Water Solubility | 8.2 g/L (pH 4-9) at 20°C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.23 (pH 4-9) at 20°C | [1] |
Mechanism of Action
The primary mechanism of action of this compound as an insect repellent is through its interaction with the insect olfactory system. It effectively masks the chemical cues that attract insects to their hosts and can also act as a direct repellent.[5][6] The precise molecular interactions are multifaceted and can vary between insect species.
One of the key proposed mechanisms involves the binding of this compound to odorant-binding proteins (OBPs) and odorant receptors (ORs) in the antennae and maxillary palps of insects.[7] For instance, in the malaria mosquito, Anopheles gambiae, this compound has been shown to bind to the odorant binding protein AgamOBP1.[2][7] Crystallographic studies have revealed that this compound binds to the same site as the repellent DEET, as well as to a secondary binding site on this protein.[2][7]
Another proposed mechanism, particularly in Anopheles coluzzii, is that this compound reduces the volatility of attractive human odorants on the skin.[7] This "masking" effect prevents the attractants from reaching the mosquito's olfactory receptors, thereby rendering the host "invisible" to the insect.
Furthermore, research on Culex quinquefasciatus mosquitoes suggests that this compound may interact with the CquiOR136•CquiOrco odorant receptor complex.[7] It is also believed to stimulate sensory hairs on the antennae of mosquitoes, contributing to its repellent effect.[6]
Efficacy
This compound has demonstrated broad-spectrum efficacy against a wide range of biting arthropods. Its protection time is dependent on the concentration of the active ingredient, the formulation, and the insect species.
Efficacy Against Mosquitoes
This compound is highly effective against various mosquito species, which are vectors for diseases such as malaria, dengue, and Zika virus.
| Concentration | Mosquito Species | Protection Time (hours) | Reference(s) |
| 10% | Aedes aegypti | ~3-5 | [5] |
| 20% | Aedes aegypti | Up to 14 | [5] |
| 19.2% | Verrallina lineata | Similar to 20% DEET | [8] |
| 19.2% | Culex annulirostris | >5 (95% protection) | [8] |
| 19.2% | Anopheles spp. | 1 | [8] |
| 20% | Anopheles spp. | Up to 10 (100% protection) | [9] |
Efficacy Against Other Arthropods
This compound is also effective against a variety of other biting insects and ticks.
| Concentration | Arthropod Species | Protection Time (hours) | Reference(s) |
| 20% (Spray) | Ticks | Up to 12 | [5] |
| 20% (Lotion) | Ticks | Up to 14 | [2][5] |
| 20% | Biting Flies, Gnats, Chiggers, Sand Flies | Up to 8 | [5] |
| 20% | Cat Fleas (Ctenocephalides felis) | 9 (complete protection) | [3] |
Safety and Toxicology
This compound has a well-established safety profile, making it a suitable repellent for a wide range of users, including children over six months of age.[6]
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
| Test | Species | Result | Reference(s) |
| Acute Oral LD₅₀ | Rat | 4743 mg/kg | [10] |
| Acute Dermal LD₅₀ | Rat | > 5000 mg/kg | [10] |
| Acute Inhalation LC₅₀ | Rat | > 4364 mg/m³ | [10] |
Irritation and Sensitization
This compound is not a skin irritant and is not considered a skin sensitizer.[1] However, it can cause moderate eye irritation.[1]
| Test | Species | Result | Reference(s) |
| Primary Dermal Irritation | Rabbit | Not an irritant | [1] |
| Primary Eye Irritation | Rabbit | Moderately irritating | [1] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [1] |
Repeated-Dose Toxicity
In repeated-dose studies, the primary target organs were the liver and kidneys at high doses.
| Study Duration | Species | Route | NOAEL | LOAEL | Effects at LOAEL | Reference(s) |
| 14-Week | Rat | Oral | 301 mg/kg/day | 1033 mg/kg/day | Decreased body weight, kidney effects | [11] |
| Subchronic | Rat | Dermal | 200 mg/kg/day | 500 mg/kg/day | Not specified | [11] |
| 2-Year | Rat | Dermal | 200 mg/kg/day | > 200 mg/kg/day | Liver cystic degeneration (non-adverse) | [4][10] |
Carcinogenicity, Genotoxicity, and Reproductive Toxicity
Extensive testing has shown that this compound is not carcinogenic, genotoxic, or a reproductive or developmental toxin.
| Test | Result | Reference(s) |
| Carcinogenicity (Rat & Mouse) | No evidence of carcinogenicity | [1] |
| Genotoxicity (e.g., Ames test) | Not genotoxic | [1] |
| Reproductive Toxicity | No effect on reproduction | [1] |
| Developmental Toxicity | No effects on developing fetus or juvenile animals | [1] |
| Neurotoxicity | Not neurotoxic | [1] |
Dermal Absorption
Dermal absorption of this compound in humans is low. Studies have shown that less than 6% of the applied dose is absorbed through the skin.[7]
Experimental Protocols
The efficacy and safety of this compound have been evaluated using standardized and internationally recognized experimental protocols.
Efficacy Testing: Arm-in-Cage Method
The "arm-in-cage" method is a standard laboratory procedure for evaluating the efficacy of topical insect repellents.
A detailed protocol for this method is outlined in the WHO "Guidelines for efficacy testing of mosquito repellents for human skin" and the EPA's "Product Performance Test Guidelines OPPTS 810.3700".[6][12][13] Key steps include:
-
Subject Recruitment: Human volunteers are recruited according to ethical guidelines.
-
Repellent Application: A standardized dose of the this compound formulation is applied evenly to a defined area on the forearm of the volunteer.
-
Mosquito Exposure: The treated arm is inserted into a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti).
-
Observation: The time until the first confirmed mosquito bite is recorded. This is known as the Complete Protection Time (CPT).
-
Data Analysis: The mean CPT across multiple volunteers is calculated to determine the efficacy of the repellent.
Toxicology Testing: OECD Guidelines
The toxicological properties of this compound have been assessed using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. These guidelines provide a framework for consistent and reliable safety evaluations.
| Toxicological Endpoint | Relevant OECD Guideline |
| Acute Dermal Irritation/Corrosion | OECD 404 |
| Acute Eye Irritation/Corrosion | OECD 405 |
| Skin Sensitization | OECD 406 |
| Bacterial Reverse Mutation Test (Ames Test) | OECD 471 |
| Prenatal Developmental Toxicity Study | OECD 414 |
These guidelines detail the experimental procedures, including the selection of animal models, dose levels, observation parameters, and data interpretation. For example, the OECD 404 for acute dermal irritation involves applying the test substance to the shaved skin of rabbits and observing for signs of erythema and edema over a set period.[1] The OECD 471 , or Ames test, uses specific strains of bacteria to assess the mutagenic potential of a substance.[14]
Conclusion
This compound is a well-characterized insect repellent with a strong efficacy and safety profile. Its mechanism of action, primarily through the disruption of insect olfactory cues, makes it an effective alternative to other repellents. The extensive toxicological database confirms its low toxicity and suitability for use in a wide range of consumer products. This technical guide provides a comprehensive resource for professionals involved in the research, development, and regulation of insect repellents.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 7. surfacescience.ca [surfacescience.ca]
- 8. nucro-technics.com [nucro-technics.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. researchgate.net [researchgate.net]
- 11. cmmcp.org [cmmcp.org]
- 12. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 13. epa.gov [epa.gov]
- 14. nib.si [nib.si]
The Genesis and Scientific Profile of Icaridin: A Technical Guide
Introduction
Icaridin, also known by the non-proprietary name Pthis compound and the original trade name Bayrepel, represents a significant advancement in the field of insect repellents. Developed in the 1980s by the German chemical company Bayer, this synthetic compound, derived from the natural compound piperine (B192125) found in black pepper, has emerged as a highly effective and safe alternative to older repellents like DEET.[1][2] This technical guide provides an in-depth overview of the history, development, mechanism of action, synthesis, and safety profile of this compound, tailored for researchers, scientists, and drug development professionals.
History and Development
The quest for a repellent with the efficacy of DEET but without its associated drawbacks, such as its characteristic odor, greasy feel, and potential to damage plastics, spurred the development of this compound.[1] Bayer's research and development efforts in the 1980s led to the synthesis of 1-(1-methylpropoxycarbonyl)-2-(2-hydroxyethyl)piperidine, which was initially given the code name KBR 3023.[3]
Following its development, the repellent was first commercialized in Europe and Australia in 1998 under the trade name Bayrepel.[1] In 2005, the rights to the product were transferred to Lanxess, a spin-off from Bayer, and it was subsequently renamed Saltidin.[4] The World Health Organization (WHO) has approved the International Nonproprietary Name (INN) "this compound" for this active ingredient.[1] It was registered for use in the United States by the Environmental Protection Agency (EPA) in 2001 and became commercially available in 2005.[4]
Mechanism of Action: Disrupting the Olfactory System
This compound's primary mode of action is the disruption of an insect's olfactory system, effectively rendering humans "invisible" to host-seeking insects.[1][5][6][7] This is achieved through a multi-faceted interaction with the insect's odorant-sensing apparatus.
Insects detect volatile chemical cues from their environment through olfactory receptor neurons (ORNs) located in sensory hairs on their antennae and maxillary palps. These neurons express odorant receptors (ORs) that bind to specific odorant molecules. A crucial component of this system is the highly conserved odorant receptor co-receptor (Orco), which forms a heteromeric ion channel with the specific OR.[8]
This compound is believed to interact with this system in the following ways:
-
Binding to Odorant-Binding Proteins (OBPs): Odorants entering the sensillum lymph are first bound by OBPs, which transport them to the ORs. Studies on the Anopheles gambiae odorant-binding protein 1 (AgamOBP1) have shown that this compound binds to this protein at two distinct sites.[5][6] One site is the same as the binding site for DEET, while the other is a novel secondary site.[5][6] This binding may interfere with the transport of host attractants.
-
Interaction with Odorant Receptors: While the exact interactions are still under investigation, it is hypothesized that this compound may act as an antagonist or a non-competitive inhibitor of ORs, preventing them from being activated by host cues.[9]
-
Modulation of the Orco Channel: There is evidence to suggest that some repellents may directly interact with the Orco channel, inhibiting its function and thereby disrupting the entire olfactory signaling cascade.[10]
The following diagram illustrates the proposed mechanism of action of this compound within the insect olfactory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Field evaluation of the efficacy and persistence of insect repellents DEET, IR3535, and KBR 3023 against Anopheles gambiae complex and other Afrotropical vector mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. surfacescience.ca [surfacescience.ca]
- 5. The crystal structure of the AgamOBP1•this compound complex reveals alternative binding modes and stereo-selective repellent recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights on repellent recognition by Anopheles gambiae odorant-binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. journals.plos.org [journals.plos.org]
- 9. escholarship.org [escholarship.org]
- 10. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Toxicological Profile of Icaridin: A Technical Guide for Research Applications
Introduction
Icaridin, also known as Pthis compound, is a widely used insect repellent active ingredient belonging to the piperidine chemical family.[1] Its broad-spectrum efficacy against various arthropods, coupled with a favorable safety profile, has led to its global adoption in topical repellent formulations.[1][2] This technical guide provides an in-depth overview of the toxicological profile of this compound, designed for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of data from regulatory assessments, peer-reviewed literature, and public health evaluations.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The systemic exposure to this compound following dermal application is low. Toxicokinetic studies in rats have demonstrated that dermal absorption is rapid, with maximum plasma concentrations reached within 6 to 8 hours of application.[3] The absorbed this compound is extensively metabolized and rapidly excreted, primarily in the urine.[4][5] There is no evidence of bioaccumulation in tissues.[5]
A human study involving dermal application of both neat and 15% this compound in ethanol showed that the absorbed amount is low.[3] The primary metabolic pathways for this compound in rats involve oxidative demethylation and cleavage of the carbon-nitrogen bond between the thiazolylmethyl and nitroguanidine moieties.[5] The parent compound and its metabolites are then efficiently eliminated from the body.[4]
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in laboratory animals.[3]
Table 1: Acute Toxicity of Technical Grade this compound
| Route of Exposure | Species | Endpoint | Value | Classification | Reference |
| Oral | Rat | LD50 | 4743 mg/kg bw (approximate) | Low Toxicity | [6] |
| Dermal | Rat | LD50 | > 5000 mg/kg bw | Low Toxicity | [3] |
| Inhalation | Rat | LC50 | > 5.2 mg/L | Low Toxicity | [3] |
Irritation and Sensitization
This compound is considered to be minimally irritating to the skin and moderately irritating to the eyes.[3] It is not a skin sensitizer.[3]
Table 2: Dermal and Ocular Irritation of this compound
| Study Type | Species | Observation | Classification | Reference |
| Dermal Irritation | Rabbit | Minimally irritating to non-irritating | Non-irritant | [3] |
| Eye Irritation | Rabbit | Moderately irritating | Irritant | [3] |
| Dermal Sensitization | Guinea Pig | Not a sensitizer | Non-sensitizer | [3] |
Sub-chronic and Chronic Toxicity
Repeated dose studies in animals have primarily identified the liver and kidneys as target organs for this compound toxicity, though these effects were observed at doses significantly higher than those expected from normal human use.[3]
In a sub-chronic dermal exposure study in rats, effects such as slight increases in liver size, chronic kidney inflammation, and hyalinosis in the kidneys were observed at a dose of 500 mg/kg/day for 90 days. The No-Observed-Adverse-Effect-Level (NOAEL) for systemic sub-chronic dermal effects was established at 200 mg/kg/day.[7] A chronic dermal toxicity study in beagle dogs for one year showed no adverse effects at any dose tested, with a NOEL of 200 mg/kg/day.[7]
A two-year dermal carcinogenicity study in rats found no evidence of compound-induced neoplasia.[8] Non-neoplastic effects were limited to acanthosis and/or hyperkeratosis at the application site and cystic degeneration of the liver in males at the highest dose (200 mg/kg bw/day).[8]
Table 3: Sub-chronic and Chronic Toxicity Endpoints for this compound
| Study Type | Species | Route | Duration | NOAEL/NOEL | LOAEL | Key Findings | Reference |
| Sub-chronic Oral | Rat | Oral | 90 days | 80 mg/kg bw/d | - | Not specified | [6] |
| Sub-chronic Dermal | Rat | Dermal | 90 days | 200 mg/kg/day | 500 mg/kg/day | Increased liver size, chronic kidney inflammation, hyalinosis | [7] |
| Chronic Dermal | Beagle Dog | Dermal | 1 year | 200 mg/kg/day | - | No adverse effects | [7] |
| Chronic/Carcinogenicity | Rat | Dermal | 2 years | 100 mg/kg bw/day | 200 mg/kg bw/day | Cystic degeneration of the liver (males) | [4][8] |
Genotoxicity and Mutagenicity
This compound has been evaluated in a battery of genotoxicity assays and has not been found to damage genetic material.[1][3]
Experimental Protocols: A General Overview of Genotoxicity Assays
Standard genotoxicity testing batteries typically include the following assays to assess different endpoints:
-
Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations). The test substance is incubated with the bacterial strains, with and without metabolic activation (S9 mix), and the number of revertant colonies is counted.[9]
-
In Vitro Mammalian Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human lymphocytes). Cells are exposed to the test substance, and metaphase cells are examined for chromosomal damage.[10]
-
In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo assay assesses chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents. Animals are treated with the test substance, and immature erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
References
- 1. A deeper look into this compound – MOSQUITMED [mosquitmed.com]
- 2. Pthis compound - Wikipedia [en.wikipedia.org]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, tissue distribution, excretion, and metabolism of clothianidin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. Pthis compound Technical Fact Sheet [npic.orst.edu]
- 8. Chronic toxicity and carcinogenicity testing in the Sprague-Dawley rat of a prospective insect repellant (KBR 3023) using the dermal route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity test of eight natural color additives in the Korean market - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Lifecycle of Icaridin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
This technical guide provides a comprehensive overview of the environmental fate and degradation of Icaridin (also known as Pthis compound), a widely used topical insect repellent. This document synthesizes available data on its persistence, mobility, and degradation pathways in key environmental compartments. It is intended to serve as a resource for researchers, environmental scientists, and professionals involved in the development and risk assessment of pharmaceutical and personal care products.
Physicochemical Properties and Environmental Distribution
This compound is a synthetic compound derived from the piperidine (B6355638) chemical family.[1] Its environmental behavior is governed by its physicochemical properties, which dictate its partitioning and persistence in soil, water, and air. A key discrepancy exists in the reported water solubility of this compound, with one source indicating it is not soluble and another reporting a solubility of 8200 mg/L.[1][2] This highlights the need for careful consideration of data sources in environmental risk assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 229.3 g/mol | [1] |
| Vapor Pressure | 4.4 x 10⁻⁴ mmHg at 25 °C | [1][2][3][4] |
| Water Solubility | 8200 mg/L (Note: Contradictory reports exist) | [1][2] |
| Octanol-Water Partition Coefficient (log Kₒw) | 2.23 (at 20 °C, pH 4-9) | [1][5] |
| Henry's Law Constant | 3.0 x 10⁻¹¹ atm·m³/mol (estimated) | [1][2] |
| Soil Sorption Coefficient (Kₒc) | 80 - 389 (estimated) | [1][2] |
Based on its Henry's Law constant, this compound has a low potential to volatilize from water.[1][2] In the atmosphere, it is expected to exist primarily in the vapor phase and degrade through reactions with hydroxyl radicals, with an estimated half-life of approximately 2.3 hours.[4][5]
Environmental Degradation
The degradation of this compound in the environment occurs through a combination of biotic and abiotic processes. While it is stable to hydrolysis, biodegradation is a significant pathway for its dissipation, particularly in aquatic systems.
Abiotic Degradation
Hydrolysis: this compound is stable to hydrolysis in environmentally relevant pH ranges. Studies have shown no significant degradation over 30 days in solutions buffered at pH 5, 7, and 9 at temperatures up to 50°C.[6][7]
Photolysis: Direct photolysis in water is not considered a major degradation route, as this compound does not absorb light at wavelengths greater than 290 nm.[6] However, atmospheric photolysis is expected to be rapid.[4]
Biotic Degradation
Biodegradation is the primary mechanism for the breakdown of this compound in the environment. Studies in aquatic systems show relatively rapid degradation under both aerobic and anaerobic conditions. The primary degradation product identified is this compound-acid, which is notably more persistent than the parent compound.[6]
Table 2: Degradation Half-life (DT₅₀) of this compound in Aquatic Systems (at 12°C)
| System | Condition | DT₅₀ (days) | Source |
| Freshwater | Aerobic | 6.1 | [6] |
| Freshwater | Anaerobic | 5.3 | [6] |
| Water/Sediment (Total System) | Aerobic | 6.5 | [6] |
| Water/Sediment (Total System) | Anaerobic | 5.5 | [6] |
| Sediment | Aerobic | 4.1 | [6] |
| Sediment | Anaerobic | 4.7 | [6] |
Table 3: Degradation Half-life (DT₅₀) of this compound-acid in Aquatic Systems (at 12°C)
| System | Condition | DT₅₀ (days) | Source |
| Freshwater | Aerobic | 545 | [6] |
| Freshwater | Anaerobic | 878 | [6] |
| Water/Sediment (Total System) | Aerobic | 829 | [6] |
| Water/Sediment (Total System) | Anaerobic | 1475 | [6] |
| Sediment | Aerobic | >1000 (persistent) | [6] |
The following diagram illustrates the primary biodegradation pathway of this compound.
Mobility and Persistence in Soil
The mobility of this compound in soil is governed by its adsorption to soil particles, a process quantified by the soil sorption coefficient (Kₒc).[8] Estimated Kₒc values for this compound range from 80 to 389, suggesting it has high to medium mobility in soil.[1][2][9] Pesticides with lower Kₒc values are more likely to leach into groundwater.[10]
Currently, there is a significant data gap regarding the degradation half-life of this compound in soil environments, with major databases not reporting specific DT₅₀ values for either laboratory or field studies.[11]
Experimental Protocols
The environmental fate of chemical substances like this compound is typically evaluated using standardized testing guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).[12][13] These protocols ensure that data is reliable and comparable across different studies and jurisdictions.
Representative Experimental Workflows
The following diagram outlines a general workflow for assessing the environmental fate of a pesticide, incorporating key OECD test guidelines.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
Objective: To determine the rate and pathway of degradation of a test substance in soil under controlled aerobic and anaerobic conditions.[14]
Methodology:
-
Soil Selection: A minimum of three different soil types are typically used, characterized for properties such as texture, organic carbon content, pH, and microbial biomass.
-
Test Substance Application: The test substance, often radiolabelled for ease of tracking, is applied to the soil samples at a specified concentration.
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. The system is continuously aerated with CO₂-free, humidified air to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to quantify mineralization.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis: Soil samples are taken at various time intervals and extracted using appropriate solvents. The parent compound and its transformation products are identified and quantified, typically using chromatographic techniques like HPLC or GC coupled with mass spectrometry (MS) or a radioactivity detector.[15]
-
Data Analysis: The decline of the parent compound is used to calculate degradation rates and DT₅₀ values, typically assuming first-order kinetics.
Adsorption/Desorption (OECD 106)
Objective: To determine the extent to which a chemical adsorbs to soil particles, providing an indication of its mobility.[14]
Methodology:
-
Soil and Solution Preparation: Several soil types with varying organic carbon content and texture are used. A solution of the test substance is prepared in a 0.01 M CaCl₂ solution, which acts as a background electrolyte.
-
Equilibration (Adsorption Phase): Known masses of soil are shaken with a known volume and concentration of the test substance solution for a defined period (e.g., 24 hours) to reach equilibrium.
-
Analysis: The suspensions are centrifuged, and the concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption Phase: The supernatant is replaced with a fresh CaCl₂ solution, and the soil is resuspended and shaken again to determine the amount of the substance that desorbs from the soil particles.
-
Data Analysis: The results are used to calculate the soil-water distribution coefficient (Kd), which is then normalized to the organic carbon content of the soil to yield the Kₒc value.[8]
Proposed Mechanism of Action and Potential for Non-Target Effects
The repellent effect of this compound is primarily mediated through its interaction with the insect olfactory system.[11][16] It acts as a modulator of odorant receptors (ORs), which are ligand-gated ion channels located on the dendrites of olfactory receptor neurons (ORNs).[17][18][19]
Odorant molecules are transported through the sensillum lymph to the ORs by odorant-binding proteins (OBPs).[20][21] this compound can interfere with this process by inhibiting the activation of ORs by host attractants, effectively "masking" the host from the insect. Studies on Aedes aegypti mosquitoes have shown that this compound strongly inhibits the function of specific ORs in the presence of their target odorants.[17][18]
The following diagram illustrates the proposed signaling pathway for insect olfaction and the inhibitory role of this compound.
While this compound is generally considered to have low toxicity to non-target organisms like fish and birds, its mode of action on ion channels warrants consideration for potential sublethal effects on other species.[7] The broad impact of pesticides on soil health and non-target invertebrates is an area of ongoing research and concern.
Conclusion
This compound is an effective insect repellent that undergoes relatively rapid biodegradation in aquatic environments, primarily forming the more persistent metabolite, this compound-acid. It is stable to hydrolysis and direct aqueous photolysis. Its moderate to high mobility in soil, coupled with a lack of soil degradation data, indicates a potential for leaching that requires further investigation. Standardized OECD protocols provide a robust framework for generating the necessary data to complete a comprehensive environmental risk assessment. The mechanism of action, involving the modulation of insect odorant receptors, is a key area of research for developing next-generation repellents with improved environmental profiles.
References
- 1. Pthis compound Technical Fact Sheet [npic.orst.edu]
- 2. echemi.com [echemi.com]
- 3. This compound | 119515-38-7 | Benchchem [benchchem.com]
- 4. cmmcp.org [cmmcp.org]
- 5. This compound | C12H23NO3 | CID 125098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clowder.edap-cluster.com [clowder.edap-cluster.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. Chemical properties of pesticides [fairway-is.eu]
- 11. This compound (Ref: KBR 3023) [sitem.herts.ac.uk]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. oecd.org [oecd.org]
- 14. content.fera.co.uk [content.fera.co.uk]
- 15. mdpi.com [mdpi.com]
- 16. Characterization in Effective Stimulation on the Magnitude, Gating, Frequency Dependence, and Hysteresis of INa Exerted by Pthis compound (or this compound), a Known Insect Repellent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. researchgate.net [researchgate.net]
- 19. Olfaction: Repellents that Congest the Mosquito Nose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]
- 21. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Icaridin to Anopheles gambiae Odorant Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interactions between the insect repellent Icaridin and the odorant binding proteins (OBPs) of the primary malaria vector, Anopheles gambiae. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a resource for researchers in the fields of vector control, chemical ecology, and drug development.
Executive Summary
Understanding the molecular interactions between repellents and the olfactory system of mosquitoes is paramount for the development of new and improved vector control strategies. This compound (also known as Pthis compound) is a synthetic repellent that has demonstrated high efficacy against a broad range of insects, including Anopheles gambiae. Its mode of action is believed to involve the disruption of the mosquito's ability to detect host cues. Odorant binding proteins (OBPs) are a key component of the insect olfactory system, responsible for the initial capture and transport of volatile molecules to the olfactory receptors. This guide details the quantitative binding affinities, experimental methodologies, and the underlying signaling pathways associated with this compound's interaction with An. gambiae OBPs.
Quantitative Binding Data
The binding affinity of this compound to various Anopheles gambiae odorant binding proteins (AgamOBPs) has been quantified using different biophysical techniques. The following tables summarize the available data from key studies.
Isothermal Titration Calorimetry (ITC) Data
Isothermal Titration Calorimetry directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters, including the dissociation constant (Kd). A study by Tsitsanou et al. (2016) identified two distinct binding sites for this compound on AgamOBP1.[1][2][3][4]
| Odorant Binding Protein | Ligand | Binding Site | Dissociation Constant (Kd) [mM] | Dissociation Constant (Kd) [µM] | Reference |
| AgamOBP1 | This compound | Site 1 | 0.034 | 34 | [1][2][3][4] |
| AgamOBP1 | This compound | Site 2 | 0.714 | 714 | [1][2][3][4] |
Fluorescence Competitive Binding Assay Data
Fluorescence competitive binding assays are a common method to assess the binding of ligands to OBPs. In this assay, a fluorescent probe is displaced by a competing ligand, and the concentration of the ligand that inhibits 50% of the probe's binding (IC50) is determined. From the IC50, the inhibition constant (Ki) can be calculated. Data from Qiao et al. (2011) provides IC50 values for this compound against several AgamOBPs.[5]
| Odorant Binding Protein | Ligand | IC50 (µM) | Reference |
| AgamOBP1 | This compound | >16 | [5] |
| AgamOBP3 | This compound | Not specified | [5] |
| AgamOBP4 | This compound | 65 | [5] |
| AgamOBP47 | This compound | Not specified | [5] |
Experimental Protocols
This section outlines the detailed methodologies employed in the cited studies to determine the binding affinities of this compound to An. gambiae OBPs.
Protein Expression and Purification of AgamOBPs
Recombinant An. gambiae OBPs are typically expressed in bacterial systems, such as E. coli.
Workflow for Protein Expression and Purification:
References
- 1. The crystal structure of the AgamOBP1•this compound complex reveals alternative binding modes and stereo-selective repellent recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of the AgamOBP1•this compound complex reveals alternative binding modes and stereo-selective repellent recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5el2 - Proteopedia, life in 3D [proteopedia.openfox.io]
- 5. Cooperative interactions between odorant-binding proteins of Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Icaridin in Insect Repellent Formulations by HPLC-DAD
Introduction
Icaridin, also known as Pthis compound, is a widely used active ingredient in insect repellent products. Its accurate quantification in various formulations is crucial for quality control, ensuring product efficacy and safety. This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the determination of this compound in commercial insect repellent formulations such as lotions, gels, and sprays. The method is specific, accurate, and precise, making it suitable for routine analysis in a quality control laboratory.
Principle
The method involves a simple extraction of this compound from the sample matrix followed by chromatographic separation on a phenyl column. The mobile phase consists of an isocratic mixture of acetonitrile and water. Detection and quantification are performed using a Diode Array Detector (DAD) at a wavelength of 210 nm, which provides a balance of sensitivity and specificity.[1] The retention time for this compound under these conditions is approximately 4.5 minutes.[1][2][3][4]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of the HPLC-DAD instrument parameters is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | Phenyl column (150 x 4.6 mm, 3.5 µm) |
| Column Temperature | 30 °C |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 5 minutes |
2. Reagents and Standards
-
This compound analytical standard (purity > 95%)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
3. Standard Solution Preparation
-
Stock Standard Solution (2 mg/mL): Accurately weigh 100 mg of this compound standard into a 50 mL volumetric flask.[1] Add 20 mL of isopropanol/water (50:50 v/v) and sonicate for 5 minutes to dissolve.[1] Dilute to volume with the same solvent.
-
Working Standard Solution (0.6 mg/mL): Transfer an appropriate aliquot of the stock standard solution to a 10 mL volumetric flask and dilute to volume with the mobile phase (acetonitrile/water, 40:60 v/v).[1]
4. Sample Preparation (Lotion Formulation)
-
Accurately weigh 1.0 g of the lotion sample into a 50 mL volumetric flask.[1]
-
Add 20 mL of isopropanol/water (50:50 v/v) and sonicate for 5 minutes to ensure complete extraction of this compound.[1]
-
Dilute to volume with the same solvent.[1]
-
Transfer an aliquot to a 10 mL volumetric flask and dilute with the mobile phase to achieve a final target concentration of 0.6 mg/mL.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.[1]
5. Calibration Curve
Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to concentrations ranging from 0.1 to 1.2 mg/mL.[1][2] The analytical curve should be constructed with at least five concentration levels.
Method Validation Summary
The described method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1] The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 1.2 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 mg/mL |
| Limit of Quantification (LOQ) | 0.1 mg/mL |
| Accuracy (Recovery) | 98.2% - 101.1% |
| Precision (RSD%) | < 2% |
| Specificity | No interference from excipients was observed. |
| Robustness | The method is robust. |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-DAD.
Conclusion
The presented HPLC-DAD method provides a simple, rapid, and reliable approach for the quantification of this compound in various insect repellent formulations.[1] The short run time and minimal sample preparation make it an efficient tool for quality control, ensuring that products meet the required specifications for active ingredient concentration.[1] The method's validation demonstrates its accuracy, precision, and robustness for its intended purpose.[1][2][3]
References
Application Note: Gas Chromatographic Analysis of Icaridin Purity
Introduction
Icaridin, also known as Pthis compound, is a widely used active ingredient in insect repellents. Its chemical name is sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. The purity of the technical grade this compound is crucial for its efficacy and safety in final product formulations. Gas chromatography with a flame ionization detector (GC-FID) is a robust and reliable analytical technique for determining the purity of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the determination of this compound purity by GC-FID, including instrument parameters, sample preparation, and data analysis. The World Health Organization (WHO) specifies a minimum this compound content of 970 g/kg for the technical material, and this method is suitable for verifying compliance with such specifications.[1]
Principle
This method utilizes gas chromatography to separate this compound from potential impurities present in the technical material. The sample is dissolved in a suitable solvent and injected into the GC system. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is used for the quantification of this compound and its impurities. The purity of this compound is determined by the area percent method, where the peak area of this compound is compared to the total area of all detected peaks.
Experimental Protocol
Instrumentation and Materials
-
Gas Chromatograph: Agilent Intuvo 9000 GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Data Acquisition System: Agilent OpenLab CDS or equivalent.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric Flasks: 10 mL, Class A.
-
Pipettes and Syringes: Appropriate for sample and standard preparation.
-
Solvent: Isopropanol (IPA), HPLC grade or equivalent.
-
Reference Standard: this compound, certified reference material (CRM) with known purity.
GC-FID Operating Conditions
The following instrumental parameters can be used as a starting point and should be optimized as needed. These parameters are adapted from a similar analysis of the insect repellent DEET.
| Parameter | Value |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven | |
| Initial Temperature | 100 °C, hold for 1 minute |
| Temperature Ramp | 15 °C/min to 280 °C, hold for 5 minutes |
| Column | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Sample and Standard Preparation
Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with isopropanol.
-
Mix thoroughly.
Sample Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound technical sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with isopropanol.
-
Mix thoroughly.
Analytical Procedure
-
Equilibrate the GC system with the specified conditions until a stable baseline is achieved.
-
Inject 1.0 µL of the isopropanol blank to ensure no interfering peaks are present.
-
Inject 1.0 µL of the Standard Solution to determine the retention time of this compound.
-
Inject 1.0 µL of the Sample Solution in triplicate.
-
Record the chromatograms and integrate all peaks.
Data Presentation
System Suitability
System suitability parameters should be established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (for this compound peak) | ≤ 2.0 |
| Theoretical Plates (for this compound peak) | ≥ 2000 |
| RSD of Peak Area (n=5 injections) | ≤ 2.0% |
Quantitative Data Summary
The purity of the this compound sample is calculated using the area normalization method.
Formula for Purity (%):
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Example Data Table:
| Injection | Retention Time of this compound (min) | Peak Area of this compound | Total Peak Area | Purity (%) |
| Sample 1 | 12.5 | 458,900 | 468,265 | 98.00 |
| Sample 2 | 12.5 | 460,200 | 469,592 | 98.00 |
| Sample 3 | 12.6 | 459,550 | 468,929 | 98.00 |
| Average | 12.5 | 459,550 | 468,929 | 98.00 |
| RSD (%) | - | 0.14 | - | 0.00 |
Diagrams
Experimental Workflow
Caption: Workflow for this compound purity analysis by GC-FID.
Logical Relationship for Purity Calculation
Caption: Logical flow for calculating this compound purity from chromatogram data.
References
Application Notes and Protocols for Novel Icaridin Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing, characterizing, and evaluating novel topical formulations of the insect repellent Icaridin. The protocols detailed below cover advanced delivery systems, including microencapsulation, liposomal formulations, and nanoemulsions, designed to enhance repellent efficacy, prolong duration of action, and improve skin compatibility.
Introduction to this compound and Novel Formulations
This compound, also known as Pthis compound, is a piperidine derivative that has demonstrated excellent repellent properties against a broad spectrum of insects, comparable or even superior to DEET, but with a more favorable safety and cosmetic profile.[1] It is a colorless and odorless compound with low dermal absorption and toxicity.[2][3] The development of novel formulations aims to control the release of this compound, thereby extending the protection time and minimizing skin permeation.[1] Advanced delivery systems such as microcapsules, liposomes, and nanoemulsions offer promising strategies to achieve these goals.[1][4]
Analytical Methods for this compound Quantification
Accurate quantification of this compound in formulations is crucial for quality control and performance evaluation. A validated High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method is a reliable approach.[5]
Protocol 2.1: Quantification of this compound using HPLC-DAD[5]
-
Instrumentation: HPLC system with a Diode-Array Detector.
-
Column: Phenyl chromatographic column (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile/water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
Standard Preparation:
-
Accurately weigh 100 mg of this compound standard into a 50 mL volumetric flask.
-
Add 20 mL of isopropanol/water (50:50 v/v) and sonicate for 5 minutes.
-
Bring the flask to volume with the same solvent.
-
Dilute to a working concentration of 0.6 mg/mL with the mobile phase.
-
-
Sample Preparation (for Lotions, Gels, Sprays):
-
Accurately weigh a sample amount equivalent to approximately 6 mg of this compound into a 10 mL volumetric flask.
-
Add 5 mL of isopropanol/water (50:50 v/v) and sonicate for 10 minutes.
-
Bring the flask to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calibration Curve: Prepare a series of standard solutions with concentrations ranging from 0.1 to 1.2 mg/mL to establish linearity.[5]
Novel this compound Formulation Protocols
Microencapsulation of this compound
Microencapsulation involves entrapping this compound within a polymeric shell to control its release. Complex coacervation is a common method for this purpose.[6][7]
-
Materials: this compound, Gum Arabic, Chitosan, Acetic Acid, Sodium Hydroxide.
-
Preparation of Wall Materials:
-
Prepare a 1% (w/v) Gum Arabic solution in deionized water.
-
Prepare a 1% (w/v) Chitosan solution in 1% (v/v) acetic acid.
-
-
Emulsification:
-
Disperse a defined amount of this compound (e.g., 20% w/w of the final formulation) into the Gum Arabic solution.
-
Homogenize the mixture at high speed (e.g., 5000 rpm) for 10 minutes to form an oil-in-water emulsion.
-
-
Coacervation:
-
Slowly add the Chitosan solution to the emulsion while stirring continuously.
-
Adjust the pH of the mixture to approximately 4.0-4.5 using 1M HCl or 1M NaOH to induce coacervation.
-
Continue stirring for 1-2 hours to allow for the deposition of the polymer complex around the this compound droplets.
-
-
Hardening and Collection:
-
Optionally, add a cross-linking agent like glutaraldehyde (0.2% w/v) and stir for another 3 hours to harden the microcapsule walls.
-
Allow the microcapsules to sediment.
-
Separate the microcapsules by decantation or centrifugation.
-
Wash the microcapsules with deionized water and dry them (e.g., by freeze-drying or spray-drying).[6]
-
Liposomal this compound Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate active ingredients. The thin-film hydration method is a widely used technique for liposome preparation.[8]
-
Materials: this compound, Phosphatidylcholine (e.g., soy or egg), Cholesterol, Organic solvent (e.g., chloroform/methanol mixture 2:1 v/v), Aqueous buffer (e.g., phosphate-buffered saline pH 7.4).
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 7:2.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask.
-
Agitate the flask (e.g., by gentle rotation or vortexing) at a temperature above the lipid's phase transition temperature for at least 1 hour. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (unilamellar vesicles - UVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100-200 nm).[9]
-
This compound Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-500 nm.[10][11] They can be prepared using high-energy methods like high-pressure homogenization or low-energy methods like spontaneous emulsification.[12]
-
Materials: this compound (as the oil phase), a lipophilic surfactant, a water-miscible solvent (e.g., ethanol), a hydrophilic surfactant, and water.
-
Organic Phase Preparation:
-
Prepare an organic solution by dissolving this compound and a lipophilic surfactant in the water-miscible solvent.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the hydrophilic surfactant.
-
-
Nanoemulsion Formation:
-
Inject the organic phase into the aqueous phase under moderate magnetic stirring. The spontaneous diffusion of the solvent from the organic to the aqueous phase leads to the formation of fine oil droplets.
-
-
Solvent Removal:
-
Remove the organic solvent from the nanoemulsion by evaporation under reduced pressure.
-
Characterization of Novel this compound Formulations
A thorough characterization is essential to ensure the quality and performance of the developed formulations.
Table 1: Characterization Parameters for Novel this compound Formulations
| Parameter | Method | Microcapsules | Liposomes | Nanoemulsions |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measure size distribution and uniformity. | Determine vesicle size and PDI. | Assess droplet size and distribution. |
| Zeta Potential | Electrophoretic Light Scattering | Evaluate surface charge and stability. | Determine surface charge and colloidal stability. | Assess droplet surface charge and stability. |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualize surface and shape. | Observe vesicle structure and lamellarity. | Image droplet shape and size. |
| Encapsulation Efficiency (EE%) | Spectrophotometry or HPLC after separation of free this compound | Quantify the amount of this compound entrapped. | Determine the percentage of this compound encapsulated. | Measure the amount of this compound in the oil phase. |
| Drug Loading (DL%) | Spectrophotometry or HPLC | Determine the weight percentage of this compound in the microcapsules. | Quantify the amount of this compound per unit weight of lipid. | Not typically measured in the same way. |
-
Separate the encapsulated this compound from the free, unencapsulated this compound. This can be achieved by centrifugation for microcapsules and nanoemulsions, or by size exclusion chromatography or dialysis for liposomes.
-
Quantify the amount of free this compound in the supernatant/dialysate using the HPLC-DAD method described in Protocol 2.1.
-
Calculate the EE% using the following formula: EE% = [(Total this compound - Free this compound) / Total this compound] x 100
Table 2: Comparative Data of Novel this compound Formulations (Illustrative)
| Formulation Type | Active Conc. (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | 3% | 184 ± 7 | < 0.2 | - | 73.7 ± 0.1 | [2] |
| Nanostructured Lipid Carriers (NLCs) | - | 252 ± 5 | < 0.2 | - | ~99 | [13] |
| Microcapsules (Complex Coacervation) | - | - | - | - | 73 | [6] |
Performance Evaluation Protocols
In Vitro Release Studies
In vitro release studies assess the rate at which this compound is released from the formulation.
-
Apparatus: Franz diffusion cell system.
-
Membrane: Synthetic membrane (e.g., Strat-M®) or dialysis membrane.
-
Receptor Medium: Phosphate-buffered saline (pH 5.5 to simulate skin surface) with a solubilizing agent (e.g., ethanol or Tween 80) to maintain sink conditions.
-
Procedure:
-
Mount the membrane between the donor and receptor compartments of the Franz cell.
-
Fill the receptor compartment with the receptor medium and maintain a constant temperature (32 ± 1 °C).
-
Apply a known quantity of the this compound formulation to the surface of the membrane in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the this compound concentration in the collected samples using HPLC-DAD.
-
-
Data Analysis: Plot the cumulative amount of this compound released per unit area versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[14]
Table 3: In Vitro Release and Permeation Data for this compound Formulations (Illustrative)
| Formulation Type | Release after 30h (%) | Permeation Flux (µg cm⁻² min⁻¹) | Permeability Coefficient (cm⁻² min⁻¹) | Reference |
| NLCs in Suspension | 79 ± 5 | 109.1 x 10⁻⁴ | 21.8 x 10⁻⁴ | [13][14] |
| NLCs in Gel | 67 ± 3 | 1,545 x 10⁻⁴ | 309 x 10⁻⁴ | [13][14] |
| Nanoemulsion (3% this compound) | ~50% in 47 min | - | - | [2] |
In Vitro Skin Permeation Studies
These studies evaluate the amount of this compound that permeates through the skin, which is important for assessing both efficacy (as some penetration is needed) and safety (to minimize systemic absorption).
This protocol is similar to the in vitro release study (5.1.1), with the key difference being the use of excised human or animal (e.g., porcine) skin as the membrane. The procedure for sample application, collection, and analysis remains the same. At the end of the experiment, the skin can be analyzed to determine the amount of this compound retained in different skin layers.
Repellent Efficacy Testing
The "arm-in-cage" test is a standard laboratory method to determine the Complete Protection Time (CPT) of a topical repellent.
-
Test Subjects: Human volunteers (protocols must be approved by an Institutional Review Board).
-
Test Insects: Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Procedure:
-
Apply a standardized amount of the this compound formulation (e.g., 1 g per 600 cm²) to a defined area on a volunteer's forearm. The other arm can serve as an untreated control.
-
At regular intervals (e.g., every 30 minutes) after application, the volunteer inserts the treated forearm into a cage containing a known number of mosquitoes for a fixed period (e.g., 3 minutes).
-
Record the number of mosquito landings and/or probes.
-
The test is concluded for that volunteer when the first confirmed bite occurs. The time from application to the first bite is the CPT.
-
-
Data Analysis: Calculate the mean CPT across all volunteers for each formulation.
Stability Testing of this compound Formulations
Stability testing ensures that the formulation maintains its physical, chemical, and functional properties over its shelf life.
Protocol 6.1: Stability Assessment of Topical Formulations[17][18][19]
-
Storage Conditions: Store samples of the formulation in their final packaging at various temperature and humidity conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, phase separation, particle/droplet size, and zeta potential.
-
Chemical: this compound content (assay) and presence of degradation products using HPLC.
-
Microbiological: Microbial limit testing (total aerobic microbial count, total yeast and mold count).
-
-
Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing (e.g., -10°C to -20°C) and thawing to assess its physical stability.
Visualizations
Caption: Workflow for developing and evaluating novel this compound formulations.
Caption: Simplified mechanism of this compound's repellent action on mosquitoes.
References
- 1. Trends in insect repellent formulations: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymeric Nanorepellent Systems Containing Geraniol and this compound Aimed at Repelling Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. apjhs.com [apjhs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Production and Purification of Dye-Loaded Liposomes by Electrodialysis-Driven Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers [frontiersin.org]
Protocol for Efficacy Testing of Icaridin Against Aedes aegypti
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for evaluating the efficacy of Icaridin-based repellent formulations against the yellow fever mosquito, Aedes aegypti. The methodologies described herein are compiled from established guidelines, including those from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), to ensure data comparability and regulatory relevance.[1][2][3]
Introduction
This compound, also known as Pthis compound, is a synthetic insect repellent with broad efficacy against various arthropods, including mosquitoes.[4][5] It functions by blocking the mosquito's ability to detect human odors, thereby acting as a camouflage for the skin.[5] Efficacy testing is crucial for the development and registration of new repellent products and for comparative analysis with existing formulations like DEET. The "arm-in-cage" test is a standard laboratory method for assessing the complete protection time (CPT) of topical repellents.[6][7][8]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the efficacy of this compound against Aedes aegypti from various studies. These metrics are key indicators of a repellent's performance.
Table 1: Complete Protection Time (CPT) of this compound Formulations
| This compound Concentration | Complete Protection Time (Minutes) | Study Type |
| 20% | 410.4 | Laboratory/Field |
| 19.2% | >540 | Field |
| 10% | 351.5 | Laboratory |
| 20% | >380 | Laboratory |
| 10% | 5 hours 20 minutes - 6 hours 50 minutes (mean ~6 hours) | Field |
Table 2: Repellency Percentage of this compound
| This compound Concentration | Repellency (%) | Duration | Study Type |
| 20% | >97% | 5 hours | Laboratory/Field |
| 19.2% | >94.7% | 9 hours | Field |
| 2% | >95% (blood-feeding inhibition) | Not Specified | Laboratory (choice test) |
| 20% | 98.36% | 5 hours | Field |
| 10% | 95.36% | 5 hours | Field |
Experimental Protocol: Arm-in-Cage Efficacy Test
This protocol details the standardized arm-in-cage method for determining the Complete Protection Time (CPT) of a topical this compound formulation.
Materials and Equipment
-
Test cages (e.g., 40x40x40 cm)[6]
-
Host-seeking, non-blood-fed female Aedes aegypti mosquitoes (5-10 days old)
-
This compound test formulation
-
Control substance (e.g., ethanol or the formulation's vehicle without the active ingredient)
-
Human volunteers
-
Micropipette or syringe for precise application
-
Latex gloves
-
Stopwatch
-
Environmental chamber or room with controlled temperature (27 ± 2°C) and relative humidity (80 ± 10%)
Experimental Workflow Diagram
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 3. academic.oup.com [academic.oup.com]
- 4. Pthis compound - Wikipedia [en.wikipedia.org]
- 5. A deeper look into this compound – MOSQUITMED [mosquitmed.com]
- 6. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Field Evaluation of Pthis compound Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Skin Permeation Studies of Icaridin Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icaridin (also known as Pthis compound) is a widely used topical insect repellent. Understanding its percutaneous absorption is crucial for assessing its safety and efficacy. In vitro skin permeation studies are a key tool for evaluating how this compound from different formulations penetrates the skin barrier. These studies provide valuable data on the rate and extent of absorption, helping to optimize formulation characteristics and conduct risk assessments. This document outlines the protocols for conducting such studies using Franz diffusion cells, a standard and reliable method.
Experimental Protocols
Materials and Reagents
-
This compound standard: Analytical grade (e.g., 95% purity).
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, phosphate-buffered saline (PBS, pH 7.4).
-
Skin Membrane: Excised human or animal (e.g., porcine) skin, or synthetic membranes like Polydimethylsiloxane (PDMS).
-
This compound Formulation: The test product (e.g., lotion, spray, gel).
-
Franz Diffusion Cells: With a known diffusion area (e.g., 0.5-2.5 cm²) and receptor volume.[1]
-
Water Bath/Temperature Control System: To maintain the temperature at 32°C for skin studies.[2]
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) detector.
Skin Membrane Preparation
-
Source: Use either excised human skin from elective surgery (with ethical approval) or full-thickness animal skin (e.g., porcine ear skin, which is a common model).[3] Synthetic membranes can also be used for screening purposes.[4]
-
Preparation: If using full-thickness skin, carefully remove subcutaneous fat and connective tissue. The skin can be separated into the epidermis and dermis by heat-stripping (immersing in 60°C water for 60 seconds) if only the epidermal barrier is of interest.[5]
-
Storage: Fresh skin is ideal. If necessary, skin can be wrapped in aluminum foil and stored at -20°C or below for later use. Before the experiment, thaw the skin and hydrate it in PBS.
Franz Diffusion Cell Setup and Procedure
The Franz diffusion cell is a simple, reproducible system for measuring drug release and permeation. It consists of a donor chamber, where the formulation is applied, and a receptor chamber, filled with a fluid, separated by the skin membrane.[6]
-
Preparation of Receptor Solution: Prepare PBS at pH 7.4. Degas the solution to prevent air bubbles from forming under the membrane, which could obstruct diffusion.[2]
-
Assembly:
-
Fill the receptor chamber with the degassed PBS, ensuring no bubbles are trapped inside.[2]
-
Mount the prepared skin membrane onto the Franz cell, with the stratum corneum side facing the donor chamber.[2]
-
Secure the membrane between the donor and receptor chambers using a clamp. Ensure a leak-proof seal.
-
-
Temperature Equilibration: Place the assembled cells in a water bath set to maintain the skin surface temperature at 32 ± 1°C. Allow the system to equilibrate.[7]
-
Application of Formulation (Dosing):
-
Apply a precise amount of the this compound formulation to the skin surface in the donor chamber. This can be a finite dose (e.g., 5-10 mg/cm²) to mimic in-use conditions or an infinite dose where the concentration is assumed to be constant throughout the experiment.[5][7]
-
Cover the donor chamber to prevent evaporation.[2]
-
-
Sampling:
-
Mass Balance: At the end of the experiment, dismantle the cell. Analyze the amount of this compound remaining on the skin surface (unpenetrated), within the skin (retained), and in the receptor fluid (permeated) to ensure recovery of the applied dose.
Analytical Method: Quantification of this compound by HPLC-DAD
-
Instrumentation: A standard HPLC system with a Diode Array Detector.
-
Chromatographic Conditions:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions in the receptor fluid (PBS) over a suitable concentration range (e.g., 0.1 to 1.2 mg/mL).[9] Run these standards to generate a calibration curve.
-
Sample Analysis: Analyze the collected samples from the receptor fluid directly or after appropriate dilution. Quantify the this compound concentration using the calibration curve.
Data Presentation
The permeation of this compound is typically lower than that of DEET.[1][10][11] Concurrent use with sunscreens containing oxybenzone may suppress the permeation of this compound, in contrast to the synergistic enhancement observed with DEET and oxybenzone.[4][10][11]
Table 1: Illustrative In Vitro Permeation Data for this compound and DEET Formulations
| Formulation | Active Ingredient | Concentration | Cumulative Amount Permeated at 6h (µg/cm²) | Steady-State Flux (Jss, µg/cm²/h) | Permeability Coefficient (Kp, cm/h x 10⁻³) | Lag Time (t_lag, h) |
| Product A (Spray) | 20% this compound | 200 mg/mL | 15.5 | 2.5 | 0.0125 | 1.8 |
| Product B (Lotion) | 20% this compound | 200 mg/mL | 25.0 | 4.0 | 0.0200 | 1.5 |
| Product C (Spray) | 20% DEET | 200 mg/mL | 95.8 | 15.3 | 0.0765 | 1.2 |
| Product D (Lotion) | 20% DEET | 200 mg/mL | 150.2 | 24.1 | 0.1205 | 1.0 |
| Product A + Sunscreen | 20% this compound | 200 mg/mL | 12.1 | 1.9 | 0.0095 | 2.0 |
Note: The data in this table are illustrative and compiled for comparative purposes based on qualitative findings from the literature. Actual results will vary depending on the specific formulation and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for an In Vitro Skin Permeation Study using Franz Diffusion Cells.
Factors Influencing this compound Skin Permeation
Caption: Key Factors Influencing the In Vitro Skin Permeation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. alterlab.co.id [alterlab.co.id]
- 3. Evaluation of the In Vitro Permeation Parameters of Topical Diclofenac Sodium from Transdermal Pentravan® Products and Hydrogel Celugel Through Human Skin [mdpi.com]
- 4. In vitro permeation characterization of repellent pthis compound and sunscreen oxybenzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. mdpi.com [mdpi.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Percutaneous permeation comparison of repellents pthis compound and DEET in concurrent use with sunscreen oxybenzone from commercially available preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Icaridin in Human Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Icaridin, a common topical insect repellent, in human urine. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up and concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring, exposure assessment, and pharmacokinetic studies of this compound. All quantitative data, including limits of detection, recovery, and precision, are presented in clear, tabular formats.
Introduction
This compound is a widely used active ingredient in insect repellents designed for direct application to the skin. Assessing human exposure to this compound is crucial for risk assessment and understanding its metabolic fate. The analysis of this compound in urine provides a non-invasive approach to biomonitoring. This document presents a validated LC-MS/MS method for the accurate and precise measurement of this compound in human urine samples.[1][2]
Experimental Protocol
Materials and Reagents
-
Standards: this compound (95% purity), this compound-d3 (97% purity, as internal standard)[1][3]
-
Solvents: LC-MS grade methanol, acetonitrile, and ultrapure water[1][3]
-
SPE Cartridges: Modified polystyrene-divinylbenzene polymer for reversed-phase retention[1][2]
-
Other: β-glucuronidase/arylsulfatase from Helix pomatia (for deconjugation studies)[1][2]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Urine Sample Pre-treatment: Acidify the urine sample with formic acid.[1][2] For analysis of conjugated metabolites, a deconjugation step using β-glucuronidase/arylsulfatase can be performed prior to acidification.[1][2]
-
Internal Standard Spiking: Add this compound-d3 internal standard solution to the pre-treated urine sample.[1][3]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by equilibration with 1 mL of 0.1% formic acid in water.[1]
-
Sample Loading: Load 1 mL of the prepared urine sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid, followed by 1 mL of a methanol:water (1:3, v/v) solution.[1]
-
Elution: Elute the target analyte and internal standard with 1 mL of a methanol:water (3:1, v/v) solution.[1]
-
Final Sample: The eluent is directly analyzed by LC-MS/MS without the need for evaporation and reconstitution.[1][2]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Parameters [3]
| Parameter | Condition |
| LC System | Agilent 1260 Infinity Binary LC system or equivalent |
| Column | InertSustain AQ-C18 (150 mm × 2.1 mm i.d., 3 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40–90% B (0–6 min), 90% B (6–9 min), 40% B (9–13 min) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 8 µL |
| Column Temperature | Not specified, typically ambient or controlled at a constant temperature (e.g., 40 °C) |
| Total Run Time | 13 minutes |
Table 2: Mass Spectrometry (MS) Parameters [1][3]
| Parameter | Condition |
| MS System | Agilent 6430 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Positive Ion Mode |
| Source Temperature | 300 °C |
| Nebulizer Gas Pressure | 50 psi |
| Gas Flow | 10 L/min |
| Capillary Voltage | 4000 V (Positive) |
| Collision Gas | High-purity nitrogen (>99.9995%) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | To be optimized | To be optimized | To be optimized |
| This compound-d3 | To be optimized | To be optimized | To be optimized |
Note: Specific MRM transitions and collision energies should be optimized for the specific instrument used. The precursor ion for this compound is expected to be [M+H]+.
Quantitative Data Summary
The developed method was validated for its performance. The following tables summarize the key quantitative parameters.
Table 4: Method Validation Parameters [1]
| Parameter | Result |
| Limit of Detection (LOD) | 0.06–0.11 µg/L |
| Lower Limit of Quantification (LLOQ) | 0.21–0.37 µg/L |
| Extraction Recovery | 74%–88% |
| Linearity (R²) | >0.999 |
| Intraday Precision (RSD%) | 1.5–17.5% |
| Interday Precision (RSD%) | 0.9–15.8% |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis in urine.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantitative determination of this compound in human urine. The simple SPE sample preparation protocol and the rapid LC-MS/MS analysis make this method suitable for high-throughput biomonitoring studies. The presented quantitative data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation.
References
- 1. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Icaridin from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icaridin, a piperidine derivative, is a widely used insect repellent. Understanding its pharmacokinetic and toxicological profile requires robust and reliable analytical methods for its quantification in various biological matrices. Solid-phase extraction (SPE) is a crucial sample preparation technique that offers high recovery and sample cleanup, enabling sensitive and accurate analysis by downstream instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the solid-phase extraction of this compound from human urine, and proposes methodologies for plasma, serum, whole blood, and tissue samples.
Principle of Solid-Phase Extraction for this compound
This compound is a moderately lipophilic compound. Reversed-phase SPE is the most common approach for its extraction from aqueous biological matrices. In this technique, the nonpolar stationary phase of the SPE sorbent retains the nonpolar this compound from the polar sample matrix. Polar impurities are washed away, and this compound is subsequently eluted with a nonpolar organic solvent. The choice of sorbent, typically a polymeric or silica-based C8 or C18 material, and the optimization of washing and elution solvents are critical for achieving high recovery and purity.
Quantitative Data Summary
The following table summarizes the quantitative data for the solid-phase extraction of this compound from human urine based on a validated method.[1][2] Data for other matrices are based on typical performance for similar analytes and methods.
| Biological Matrix | SPE Sorbent | Pre-treatment | Recovery (%) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Human Urine | Modified Polystyrene-Divinylbenzene | Acidification with 2% Formic Acid | 88%[1] | 0.06 - 0.11[1] | 0.21 - 0.37[1] |
| Plasma/Serum (Proposed) | Polymeric Reversed-Phase (e.g., HLB) | Dilution with aqueous buffer | > 85% | 0.1 - 0.5 | 0.5 - 1.0 |
| Whole Blood (Proposed) | Polymeric Cation Exchange (e.g., Strata™-X-C) | Hemolysis and Protein Precipitation | > 80% | 0.2 - 1.0 | 1.0 - 2.0 |
| Tissue (Proposed) | C8 Reversed-Phase | Homogenization and Centrifugation | > 80% | 0.5 - 2.0 (ng/g) | 2.0 - 5.0 (ng/g) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Human Urine
This protocol is based on the validated method by Saito et al.[1][2]
Materials:
-
SPE Cartridges: Modified Polystyrene-Divinylbenzene (e.g., EVOLUTE® EXPRESS ABN)
-
Human Urine Sample
-
This compound-d3 (Internal Standard)
-
2% Formic Acid Solution
-
Methanol
-
Ultrapure Water
-
SPE Vacuum Manifold or Positive Pressure Processor
-
LC-MS/MS system for analysis
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of urine sample, add 20 µL of this compound-d3 internal standard solution.
-
Add 500 µL of 2% formic acid solution.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of ultrapure water.
-
Wash the cartridge with 1 mL of 25% methanol in water.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of 75% methanol in water.
-
-
Sample Analysis:
-
The eluate is ready for direct injection into the LC-MS/MS system.
-
Protocol 2: Proposed Solid-Phase Extraction of this compound from Plasma/Serum
This proposed protocol is based on general methods for extracting lipophilic drugs from plasma and serum.[3][4]
Materials:
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB)
-
Plasma or Serum Sample
-
This compound-d3 (Internal Standard)
-
4% Phosphoric Acid in Water
-
Methanol
-
Acetonitrile
-
Ultrapure Water
-
SPE Vacuum Manifold or Positive Pressure Processor
-
LC-MS/MS system for analysis
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma or serum, add 20 µL of this compound-d3 internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and dilute the sample.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of ultrapure water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute this compound with 1 mL of acetonitrile.
-
-
Sample Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 3: Proposed Solid-Phase Extraction of this compound from Whole Blood
This proposed protocol combines protein precipitation with solid-phase extraction, a common strategy for whole blood analysis.[5][6]
Materials:
-
SPE Cartridges: Polymeric Cation Exchange (e.g., Strata™-X-C)
-
Whole Blood Sample
-
This compound-d3 (Internal Standard)
-
Zinc Sulfate (10% w/v)
-
Methanol
-
Acetonitrile
-
5% Ammonium Hydroxide in Methanol
-
SPE Vacuum Manifold or Positive Pressure Processor
-
LC-MS/MS system for analysis
Procedure:
-
Sample Pre-treatment (Hemolysis and Protein Precipitation):
-
To 200 µL of whole blood, add 20 µL of this compound-d3 internal standard solution.
-
Add 50 µL of 10% zinc sulfate solution and vortex for 10 seconds to lyse the red blood cells.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of ultrapure water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of ultrapure water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Analysis:
-
Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.
-
Protocol 4: Proposed Solid-Phase Extraction of this compound from Tissue
This proposed protocol outlines a general procedure for tissue samples, where the initial homogenization is a critical step.
Materials:
-
SPE Cartridges: C8 Reversed-Phase
-
Tissue Sample (e.g., liver, skin)
-
This compound-d3 (Internal Standard)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile
-
Homogenizer (e.g., bead beater, ultrasonic)
-
SPE Vacuum Manifold or Positive Pressure Processor
-
LC-MS/MS system for analysis
Procedure:
-
Sample Pre-treatment (Homogenization):
-
Weigh approximately 100 mg of tissue.
-
Add 500 µL of cold PBS and 20 µL of this compound-d3 internal standard solution.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Add 1 mL of acetonitrile to the homogenate to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of ultrapure water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
-
Elution:
-
Elute this compound with 1 mL of methanol.
-
-
Sample Analysis:
-
The eluate may be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for SPE of this compound from Urine.
Caption: General workflow for SPE from complex matrices.
Caption: Logical relationships in SPE method development.
References
- 1. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for the Spectroscopic Analysis of Icaridin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icaridin (also known as Pthis compound) is a widely used insect repellent effective against a broad range of arthropods.[1] Its chemical name is 1-piperidinecarboxylic acid 2-(2-hydroxyethyl)-1-methylpropyl ester, with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol .[2][3] Accurate structural confirmation and purity assessment are critical for quality control, formulation development, and regulatory compliance. This document provides detailed protocols and data for the structural elucidation of this compound using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and providing structural insights. Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is a common method for its analysis.
Key Mass Spectrometry Data for this compound
The following table summarizes the key mass-to-charge ratios (m/z) observed for this compound in positive ion ESI-MS.
| m/z Value | Assignment | Description |
| 230.1100 | [M+H]⁺ | Protonated molecular ion of this compound. |
| 252.1 | [M+Na]⁺ | Sodium adduct of this compound. |
| 212.11 | [M+H - H₂O]⁺ | Fragment corresponding to the loss of a water molecule. |
| 174.11 | C₈H₁₆NO₃⁺ | A known fragment of the this compound molecule. |
| 156.1 | Fragment Ion | A common fragment observed in MS/MS analysis. |
| 130.1 | Fragment Ion | A common fragment observed in MS/MS analysis. |
Experimental Protocol: LC-MS/MS Analysis
This protocol describes a general method for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry system.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile.
-
Perform serial dilutions with the mobile phase to create working standards and a calibration curve (e.g., 0.1 µg/mL to 1.2 µg/mL).[2]
-
-
Sample Preparation:
-
For formulated products (e.g., lotions), extract the active ingredient by dissolving a known quantity in an appropriate solvent like isopropanol and water (50:50 v/v).[2]
-
Dilute the extract with the mobile phase to a working concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full scan to identify the parent ion [M+H]⁺ at m/z 230.1, followed by Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: ~4000 V.
-
Source Temperature: ~300 °C.
-
Nebulizer Gas Pressure: ~50 psi.
-
MRM Transitions (Precursor > Product):
-
230.1 > 174.1
-
230.1 > 156.1
-
230.1 > 130.1
-
-
Workflow for LC-MS Analysis of this compound
Workflow for this compound analysis by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, making it the most powerful tool for unambiguous structure elucidation. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on each unique carbon atom in the molecule.
Expected ¹H NMR Spectral Data for this compound
While a fully assigned spectrum of pure this compound is not available in the cited literature, the expected chemical shifts (δ) for the protons in this compound can be predicted based on its functional groups. The spectrum would be complex due to the presence of two stereocenters.[4]
| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -OH | Hydroxyl | 1.0 - 5.0 (variable, broad) | Singlet (broad) |
| -CH-O- | Ester (sec-butyl) | 4.6 - 4.9 | Multiplet |
| -CH₂-N, -CH-N | Piperidine Ring | 2.8 - 4.2 | Multiplets |
| -CH₂-OH | Hydroxyethyl | 3.5 - 3.8 | Multiplet |
| -CH₂- (ring) | Piperidine Ring | 1.2 - 1.8 | Multiplets |
| -CH₂- (ethyl) | Hydroxyethyl & sec-butyl | 1.4 - 1.9 | Multiplets |
| -CH₃ | sec-butyl | 0.8 - 1.3 | Doublet, Triplet |
Expected ¹³C NMR Spectral Data for this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals corresponding to each carbon atom in a different chemical environment.
| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |
| C=O | Carbamate Ester | 155 - 165 |
| -CH-O- | Ester (sec-butyl) | 70 - 80 |
| -CH₂-OH | Hydroxyethyl | 60 - 70 |
| -CH₂-N, -CH-N | Piperidine Ring | 40 - 60 |
| -CH₂- (aliphatic) | Piperidine, Hydroxyethyl, sec-butyl | 20 - 40 |
| -CH₃ | sec-butyl | 10 - 25 |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Process the data by applying Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Typical parameters: Longer acquisition time and more scans are required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional):
-
For complete assignment, run 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
Workflow for NMR Structural Elucidation
Workflow for this compound structural analysis by NMR.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Characteristic IR Absorption Bands for this compound
This compound contains hydroxyl (-OH), carbamate ester (C=O, C-O, C-N), and alkane (C-H) functional groups. The table below lists the expected absorption regions for these groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Intensity |
| 3550 - 3200 | O-H Stretch | Hydroxyl Group | Strong, Broad |
| 3000 - 2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) | Strong, Sharp |
| 1700 - 1670 | C=O Stretch | Carbamate Carbonyl | Strong, Sharp |
| 1470 - 1430 | C-H Bend | Methylene (CH₂) Scissoring | Medium |
| 1380 - 1340 | C-H Bend | Methyl (CH₃) Bending | Medium |
| 1250 - 1180 | C-N Stretch | Carbamate Amine | Medium-Strong |
| 1200 - 1000 | C-O Stretch | Carbamate Ester & Alcohol | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing liquid samples like this compound with minimal sample preparation.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Collection:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum will be plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and compare their wavenumbers to the characteristic values for known functional groups to confirm the structure.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-moistened wipe after analysis.
-
Workflow for ATR-FTIR Analysis
Workflow for functional group analysis of this compound by ATR-FTIR.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While this compound does not possess strong chromophores that absorb in the typical 250-800 nm range, it exhibits absorbance at lower UV wavelengths, which is useful for quantification via High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
UV-Vis Absorption Data for this compound
| Condition | λmax (nm) | Notes |
| Standard HPLC-DAD Analysis | 210 | Wavelength selected for a balance of sensitivity and specificity.[5] |
| pH 4 | 198 | Absorption maximum in acidic conditions. |
| pH 7 | 204 | Absorption maximum in neutral conditions. |
| pH 9 | 207 | Absorption maximum in basic conditions. |
Experimental Protocol: UV-Vis Analysis
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes.
-
-
Sample Preparation:
-
Select a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile/water mixture).
-
Prepare a stock solution of this compound and dilute it to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Analysis:
-
Use matched quartz cuvettes for the reference (solvent blank) and the sample.
-
Calibrate the instrument by running a baseline with the solvent blank in both beams.
-
Place the sample cuvette in the sample beam.
-
Scan a range of wavelengths (e.g., 190 nm to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Logical Diagram for UV-Vis Wavelength Selection
References
Application Notes and Protocols: Icaridin-Loaded Nanostructured Lipid Carriers for Controlled Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icaridin is a highly effective and widely used insect repellent. However, its efficacy is often limited by its volatility and the need for frequent reapplication. Encapsulating this compound within nanostructured lipid carriers (NLCs) offers a promising solution to extend its duration of action through a controlled release mechanism. NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which create an imperfect crystal lattice structure. This structure allows for higher drug loading and reduced expulsion of the active compound during storage compared to solid lipid nanoparticles (SLNs).
These application notes provide a comprehensive overview of the formulation, characterization, and in vitro release of this compound-loaded NLCs, enabling researchers to develop and evaluate their own long-lasting repellent formulations.
Data Presentation
The following tables summarize the key quantitative data for a typical this compound-loaded NLC formulation.
Table 1: Physicochemical Characteristics of this compound-Loaded NLCs
| Parameter | Value | Reference |
| Average Particle Size | 252 ± 5 nm | [1] |
| Polydispersity Index (PDI) | < 0.2 | [2] |
| Zeta Potential | -7 to -24 mV | [3] |
| Encapsulation Efficiency (this compound) | 87 - 99.4% | [1] |
| Drug Loading (this compound) | 5% (w/v) | [1] |
Table 2: In Vitro Release Profile of this compound from NLCs
| Formulation | Time (hours) | Cumulative Release (%) | Reference |
| NLC Suspension | 30 | 79 ± 5% | [1] |
| NLC Gel | 30 | 67 ± 3% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded NLCs by Emulsion-Solvent Evaporation
This protocol describes the preparation of this compound-loaded NLCs using the emulsion-solvent evaporation method, adapted from Vitorino et al., 2011.[1]
Materials:
-
Solid Lipid: Tripalmitin
-
Liquid Lipid: Myritol
-
Active Pharmaceutical Ingredient (API): this compound
-
Organic Solvent: Chloroform
-
Aqueous Phase: 1.25% (w/v) Polyvinyl alcohol (PVA) solution in distilled water
-
Co-surfactant: Ethyl alcohol
Equipment:
-
High-shear homogenizer (e.g., Turrax)
-
Magnetic stirrer
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
Organic Phase Preparation:
-
Accurately weigh the solid lipid (e.g., Tripalmitin) and liquid lipid (e.g., Myritol). The ratio of solid to liquid lipid needs to be optimized for desired release characteristics.
-
Dissolve the lipids and this compound (to a final concentration of 5% w/v) in a suitable volume of chloroform.[1]
-
-
Aqueous Phase Preparation:
-
Prepare a 1.25% (w/v) PVA solution by dissolving PVA in distilled water with gentle heating and stirring.[1]
-
Add ethyl alcohol to the aqueous phase.
-
-
Emulsification:
-
Heat both the organic and aqueous phases to the same temperature (typically above the melting point of the solid lipid).
-
Add the organic phase to the aqueous phase under high-shear homogenization at 14,000 rpm.[1] Continue homogenization for a sufficient time to form a fine pre-emulsion.
-
-
Solvent Evaporation:
-
Transfer the pre-emulsion to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure until the final desired volume is reached (e.g., 10 ml for a 5% w/v this compound concentration).[1]
-
-
NLC Formation and Storage:
-
The resulting aqueous dispersion contains the this compound-loaded NLCs.
-
Store the NLC dispersion at 4°C for further characterization.
-
Protocol 2: Characterization of this compound-Loaded NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and PDI of the nanoparticles. Zeta potential is measured by electrophoretic light scattering and indicates the surface charge, which is a key factor in the stability of the colloidal dispersion.
-
Procedure:
-
Dilute the NLC dispersion with deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer instrument.
-
Perform the measurements in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of this compound encapsulated within the NLCs is determined indirectly by measuring the amount of free, unencapsulated this compound in the aqueous phase after separating the NLCs. High-Performance Liquid Chromatography (HPLC) is a common method for quantification.
-
Procedure:
-
Separation of Free Drug: Centrifuge the NLC dispersion using a centrifugal filter device (e.g., Amicon Ultra) at a high speed (e.g., 13,000 rpm) for a specified time to separate the NLCs from the aqueous phase.[3]
-
Quantification of Free Drug: Analyze the filtrate (containing the free this compound) using a validated HPLC method.
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
-
3. Morphological Analysis:
-
Principle: Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) can be used to visualize the shape and surface morphology of the NLCs.
-
Procedure (for TEM):
-
Place a drop of the diluted NLC dispersion onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the grid under a transmission electron microscope.
-
Protocol 3: In Vitro Release Study of this compound from NLCs
-
Principle: A dialysis bag or Franz diffusion cell method can be used to assess the in vitro release profile of this compound from the NLCs over time. This protocol describes a method adapted from a study on this compound-NLCs.[1]
-
Equipment:
-
Procedure:
-
Setup:
-
Sample Application:
-
Apply a known amount of the this compound-NLC formulation (e.g., 1 ml of suspension or 1 g of gel) to the donor compartment.[1]
-
-
Sampling:
-
Quantification:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point and plot it against time to obtain the release profile.
-
-
Visualizations
Caption: Experimental workflow for this compound-NLC formulation and evaluation.
References
- 1. Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of novel nanostructured lipid carriers (NLC) and solid lipid nanoparticles (SLN) containing coenzyme Q10 as potent antioxidants and antityrosinase agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Icaridin Repellency in Field Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting field studies to assess the repellency of Icaridin against mosquitoes and other arthropods. The methodologies outlined are based on established guidelines from the World Health Organization (WHO) and practices from peer-reviewed scientific studies to ensure data comparability and robustness.
Introduction to this compound and Repellency Testing
This compound, also known as Pthis compound, is a synthetic repellent that has demonstrated broad efficacy against a variety of biting insects.[1][2] Field studies are crucial for evaluating the performance of this compound-based formulations under real-world conditions, accounting for environmental factors and natural vector populations that cannot be fully replicated in a laboratory.[3][4] The primary endpoint in these studies is typically the Complete Protection Time (CPT), which is the duration from repellent application until the first confirmed insect landing or bite.[5][6]
Experimental Protocols
Study Site Selection and Characterization
Objective: To select a field site with a sufficient population of the target vector species to ensure statistically significant results.
Protocol:
-
Site Selection: Choose a location where the target vector species (e.g., Aedes aegypti, Anopheles gambiae, Ixodes scapularis) are known to be prevalent.[3] This can be determined from historical entomological data or preliminary surveys.
-
Environmental Conditions: The study should be conducted during the peak activity period of the target vector.[5] Record environmental variables such as temperature, humidity, and wind speed at regular intervals throughout the trial, as these can influence mosquito behavior.[4]
-
Vector Density Assessment: Before initiating the repellent efficacy trial, confirm the presence of a sufficient biting pressure. This is often defined as a minimum number of landings or bites on an untreated control subject within a specified time frame (e.g., at least five landings in a five-minute period).[6]
Human Subject Recruitment and Ethical Considerations
Objective: To recruit a sufficient number of healthy volunteers and ensure the study is conducted ethically.
Protocol:
-
Inclusion and Exclusion Criteria: Define clear criteria for participant inclusion (e.g., age range, good health) and exclusion (e.g., known allergies to insect bites or repellents, pregnancy).
-
Informed Consent: All participants must provide written informed consent after being fully informed about the study procedures, potential risks, and their right to withdraw at any time.[5] Ethical approval from a relevant institutional review board (IRB) or ethics committee is mandatory.[4]
-
Training: Train subjects on how to properly apply the repellent, identify a landing or bite, and report observations accurately.
Repellent Application
Objective: To ensure a standardized and uniform application of the repellent for all participants.
Protocol:
-
Dosage: Apply a precise amount of the this compound formulation to a defined area of the skin, typically the forearm or lower leg. A common application rate is 1 mL per 600 cm².[7]
-
Application Method: The repellent should be spread evenly over the treatment area. For spray formulations, a standardized spraying time and distance should be used.
-
Control: An untreated control group or a limb treated with a placebo (the formulation vehicle without this compound) is essential for comparison. In some designs, a standard repellent like DEET is used as a positive control.[5][8]
Data Collection: Human Landing Catches (HLC)
Objective: To systematically measure the number of insect landings or bites on treated and untreated subjects over time.
Protocol:
-
Exposure Periods: At predetermined intervals (e.g., every 30 or 60 minutes) following repellent application, subjects expose the treated area to the natural insect population for a fixed duration (e.g., 3-5 minutes).[5][6]
-
Landing/Biting Observation: Subjects, often assisted by trained observers, count the number of insects that land on the exposed skin.[3][6] A landing is defined as an insect alighting on the skin. A bite is confirmed if the insect is observed probing the skin.
-
Data Recording: For each subject and each time point, record the number of landings/bites. The time of the first confirmed landing/bite is used to determine the Complete Protection Time (CPT).[6]
-
Mosquito Collection: When feasible, landing mosquitoes can be collected using an aspirator for later species identification.[6]
Data Analysis
Objective: To statistically analyze the collected data to determine the efficacy of the this compound formulation.
Protocol:
-
Calculate Complete Protection Time (CPT): For each subject, the CPT is the time from repellent application to the first confirmed insect landing or bite.[5] The median CPT for the treatment group is a key efficacy metric.
-
Calculate Percent Protection: The protective efficacy can also be expressed as a percentage relative to the control group using the following formula:
-
Statistical Analysis: Use appropriate statistical methods, such as Kaplan-Meier survival analysis to compare the CPT between different repellent groups. T-tests or ANOVA can be used to compare the number of bites at specific time points.
Quantitative Data Summary
The following tables summarize the efficacy of this compound from various field and laboratory studies.
Table 1: Repellency of this compound Against Mosquitoes
| This compound Concentration | Mosquito Species | Study Type | Complete Protection Time (CPT) | Reference |
| 19.2% | Anopheles spp. | Field | > 1 hour | [2] |
| 19.2% | Culex annulirostris | Field | > 5 hours | [2] |
| 20% | Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus | Laboratory (Arm-in-cage) | Not specified, but performed equally well as 20% DEET | [9] |
| 10% | Various | Field | Performed less effectively than 20% this compound and 20% DEET | [9] |
Table 2: Repellency of this compound Against Ticks
| This compound Concentration | Tick Species | Study Type | Median Complete Protection Time (CPT) | Reference |
| 10% | Ixodes scapularis | Laboratory | 5 hours | [8] |
| 10% | Ixodes ricinus | Laboratory | 8 hours | [8] |
| 20% (Cream) | Dermacentor variabilis | Laboratory | 15.3 hours (mean) | [1] |
| 20% (Cream) | Ixodes scapularis | Laboratory | 12.6 hours (mean) | [1] |
| 20% (Spray) | Dermacentor variabilis | Laboratory | 14.0 hours (mean) | [1] |
| 20% (Spray) | Ixodes scapularis | Laboratory | 14.1 hours (mean) | [1] |
Visualized Workflows and Relationships
The following diagrams illustrate the key processes in a typical field study for assessing this compound repellency.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repellent efficacy of DEET, this compound, and EBAAP against Ixodes ricinus and Ixodes scapularis nymphs (Acari, Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itg.elsevierpure.com [itg.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Stability of Icaridin in Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on topical formulations containing Icaridin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation Stability & Degradation
Q1: My this compound formulation is showing a decrease in potency over time during stability studies. What are the likely causes?
A: While this compound is a relatively stable molecule, a loss of potency in a topical formulation can be attributed to several factors. The most probable causes are oxidative degradation or photodegradation, particularly if the formulation is not adequately protected. Although this compound is stable against hydrolysis at neutral, acidic (pH 5), and alkaline (pH 9) conditions, interactions with certain excipients can also lead to degradation.[1]
Troubleshooting Steps:
-
Review the Formulation Composition: Identify any excipients that could be potential sources of reactive oxygen species, such as peroxides which can be present as impurities in polymers like PEGs.[2]
-
Evaluate Packaging: Ensure the packaging provides adequate protection from light and oxygen. Consider opaque or amber containers and airless pumps.
-
Conduct Forced Degradation Studies: To pinpoint the degradation pathway, perform forced degradation studies under oxidative, photolytic, and thermal stress conditions. This will help identify the primary degradation route.
Q2: What are the known degradation pathways for this compound?
A: Specific degradation pathways for this compound in topical formulations are not extensively detailed in the public domain. However, based on its chemical structure (a piperidine derivative), the primary degradation routes are likely to be oxidation and indirect photodegradation (photo-oxidation).[3]
-
Oxidative Degradation: The piperidine ring in this compound is susceptible to oxidation. The process is likely initiated by hydrogen abstraction from the carbon atoms adjacent to the nitrogen or the nitrogen atom itself. This can lead to the formation of various oxidation products, including hydroxylated derivatives and ring-opened structures. Studies on the atmospheric degradation of piperidine show the formation of products like 2,3,4,5-tetrahydropyridine and piperidin-4-one.[3]
-
Photodegradation: this compound does not absorb light at wavelengths greater than 290 nm, making it resistant to direct photolysis by sunlight.[1] However, it can be degraded by photochemically-produced hydroxyl radicals. This indirect photodegradation can be initiated by other ingredients in the formulation that act as photosensitizers.
Q3: Is this compound sensitive to pH changes in a formulation?
A: this compound is stable to hydrolysis in the pH range of 5 to 9, even at elevated temperatures of 50°C.[1] This suggests that for most topical formulations, which are typically formulated within this pH range to be compatible with skin, pH-induced hydrolytic degradation is not a major concern. However, extreme pH values outside this range, which might be used in forced degradation studies, could potentially lead to degradation.
Excipient Compatibility
Q4: I suspect an excipient in my formulation is causing this compound to degrade. Which excipients are known to be problematic?
A: While there is no exhaustive list of incompatible excipients for this compound, some general principles apply.
Potential Problematic Excipients:
-
Oxidizing Agents: Avoid excipients that contain or can generate peroxides, such as certain grades of polyethylene glycols (PEGs) and polysorbates. These can initiate oxidative degradation of this compound.[2]
-
Photosensitizers: Some excipients can act as photosensitizers, absorbing light and generating reactive oxygen species that can then degrade this compound.
-
High Water Content Formulations: While this compound is stable to hydrolysis, high water content can sometimes facilitate other reactions or microbial growth if the preservative system is not robust.
Compatible Excipients:
A study developing an HPLC-DAD method for this compound in a lotion found no interference from the following common excipients at their typical concentrations, suggesting compatibility with the analytical method and likely the formulation itself:
-
Carbomer
-
Methylparaben
-
Polysorbate 85
Troubleshooting Steps:
-
Excipient Purity: Ensure you are using high-purity grades of excipients with low levels of reactive impurities (e.g., peroxides).
-
Compatibility Studies: Conduct binary mixture studies of this compound with individual excipients under stress conditions (e.g., elevated temperature) to identify any interactions.
-
Incorporate Antioxidants: The addition of antioxidants can help protect this compound from oxidative degradation.[1][4]
Q5: How can I improve the stability of this compound against oxidative degradation?
A: The most effective way to prevent oxidative degradation is to include antioxidants in your formulation. Antioxidants work by scavenging free radicals, thereby protecting the active pharmaceutical ingredient (API).[4][5]
Recommended Antioxidants for Topical Formulations:
-
Tocopherol (Vitamin E): A lipid-soluble antioxidant that is very effective in protecting oils and other fatty components in a formulation.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant. Often used in combination with Vitamin E for synergistic effects.
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants commonly used in topical preparations.
-
Rosemary Extract: A natural antioxidant that can also provide product protection.
The choice of antioxidant will depend on the type of formulation (e.g., oil-in-water or water-in-oil emulsion) and the solubility of the antioxidant. It is also beneficial to use chelating agents like EDTA, which can bind metal ions that may catalyze oxidation reactions.
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Hydrolytic Stability | pH 5, 7, and 9 at 25°C and 50°C | Stable | [1] |
| Thermal Stability | Up to 160°C | Stable | |
| Storage Stability | 1 year at 25°C, 60% RH in HDPE container | Stable | |
| Photostability | Light wavelength > 290 nm | No direct light absorption | [1] |
| Indirect Photodegradation | Reaction with hydroxyl radicals in the atmosphere | Estimated half-life of 2.3 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Topical Formulation
Objective: To identify potential degradation pathways and products of this compound in a topical formulation under various stress conditions.
Methodology:
-
Sample Preparation: Prepare samples of the this compound topical formulation. Additionally, prepare a placebo formulation (without this compound) to serve as a control.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the formulation to achieve a final concentration of 0.1N HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: Add 1N NaOH to the formulation to achieve a final concentration of 0.1N NaOH. Store at 60°C for 48 hours.
-
Oxidative Degradation: Add 30% hydrogen peroxide to the formulation to achieve a final concentration of 3% H2O2. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Store the formulation at 80°C for 48 hours.
-
Photostability: Expose the formulation to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: At appropriate time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples, neutralize if necessary, and dilute with a suitable solvent (e.g., isopropanol:water 50:50 v/v). Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with those of the unstressed sample and the placebo. Identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC-DAD Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method capable of separating this compound from its degradation products and formulation excipients.
Methodology:
-
Instrumentation: HPLC system with a DAD detector.
-
Column: Phenyl column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Accurately weigh a portion of the topical formulation.
-
Extract this compound using a mixture of isopropanol and water (50:50 v/v).
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge and filter the supernatant through a 0.45 µm filter.
-
Dilute the filtered solution to a suitable concentration with the mobile phase.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity should be confirmed by analyzing stressed samples to ensure that degradation products do not co-elute with the this compound peak.
Visualizations
References
Minimizing matrix effects in LC-MS/MS analysis of Icaridin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Icaridin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant signal suppression for this compound in my urine samples. What is the likely cause and how can I mitigate this?
A1: Signal suppression in LC-MS/MS analysis of urine samples is a common manifestation of matrix effects. Co-eluting endogenous compounds from the urine matrix, such as salts, urea, and pigments, can interfere with the ionization of this compound in the mass spectrometer's source, leading to a decreased signal.
Troubleshooting Steps:
-
Implement a Robust Sample Cleanup: A common and effective method for urine samples is Solid-Phase Extraction (SPE). A procedure using a modified polystyrenedivinylbenzene polymer for reversed-phase retention has been shown to be effective for this compound. A critical step in this process is a cartridge wash with a 25% methanol in water solution, which helps in removing interfering compounds while retaining this compound.[1] This wash step is crucial for achieving a low matrix effect.[1]
-
Optimize Chromatography: Ensure that your chromatographic method provides adequate separation between this compound and the region where most matrix components elute (often at the beginning of the run).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a SIL-IS, such as this compound-d3, is a highly effective strategy.[1] The SIL-IS co-elutes with this compound and experiences similar matrix effects, allowing for accurate quantification by normalizing the signal of the analyte to that of the internal standard.
-
Sample Dilution: If the concentration of this compound in your samples is sufficiently high, a simple dilution of the urine sample before injection can significantly reduce the concentration of interfering matrix components.
Q2: What is a reliable sample preparation protocol for this compound in human urine?
A2: A validated offline Solid-Phase Extraction (SPE) method has proven effective for the analysis of this compound in human urine.[1][2] This method not only cleans the sample but also allows for the pre-concentration of the analyte.
Experimental Protocol: SPE for this compound in Urine
-
Sample Pre-treatment:
-
To a 500 µL urine sample, add 20 µL of an internal standard working solution (e.g., 0.25 mg/L this compound-d3).
-
Add 500 µL of 2% formic acid to acidify the sample.
-
Mix thoroughly by pipetting.[2]
-
-
SPE Cartridge Conditioning:
-
Use an appropriate SPE cartridge (e.g., modified polystyrenedivinylbenzene polymer).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.[2]
-
-
Sample Loading:
-
Load the entire pre-treated urine sample (approx. 1 mL) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of a 25% methanol in water solution (v/v). This step is critical for removing matrix interferences.[1]
-
-
Elution:
-
Elute this compound and the internal standard from the cartridge with 1 mL of a 75% methanol in water solution (v/v).[1]
-
-
Analysis:
-
The eluent is now ready for injection into the LC-MS/MS system.
-
Q3: Should I use a matrix-matched calibration or a stable isotope-labeled internal standard for quantification?
A3: While matrix-matched calibration can compensate for matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound-d3 is generally the preferred and more robust method.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects in LC-MS/MS analysis. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and is affected by matrix suppression or enhancement in the same way. This allows for highly accurate and precise quantification across different samples with varying matrix compositions.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the samples being analyzed. While effective, it can be challenging to obtain a truly "blank" matrix that is free of the analyte. Furthermore, matrix effects can vary from sample to sample, which may not be fully accounted for by a single batch of matrix-matched calibrants.
For a visual representation of the decision-making process, see the workflow diagram below.
Q4: I am working with soil samples. Can I adapt the QuEChERS method for this compound analysis?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide analysis in various matrices, can be adapted for soil samples. The complexity of the soil matrix, with its organic and inorganic components, often necessitates a robust cleanup step.
A general approach involves:
-
Hydration: Adding water to the soil sample to achieve adequate humidity.
-
Extraction: Using acetonitrile, often acidified with acetic acid, as the extraction solvent.
-
Partitioning: Adding salts like anhydrous magnesium sulfate and sodium acetate to induce phase separation.
-
Dispersive SPE (dSPE) Cleanup: Using a combination of sorbents to remove interfering matrix components. Common sorbents include PSA (for removing organic acids) and C18 (for removing nonpolar interferences).
After the dSPE cleanup, the extract is typically diluted before injection into the LC-MS/MS system to further minimize matrix effects.
Data on Method Performance
The following tables summarize quantitative data related to method performance and matrix effect mitigation for this compound analysis in urine.
Table 1: Recovery and Precision of SPE Method for this compound in Urine
| Analyte | Absolute Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| This compound | 88%[1] | 1.5 - 17.5% | 0.9 - 15.8% |
Data adapted from a study on this compound and DEET in human urine.[1]
Table 2: Comparison of Strategies for Minimizing Matrix Effects
| Strategy | Principle | Advantages | Disadvantages | Suitability for this compound |
| Solid-Phase Extraction (SPE) | Chromatographic separation to remove interferences. | High cleanup efficiency, can pre-concentrate analyte. | Can be time-consuming, potential for analyte loss. | High: Proven effective for urine samples.[1][2] |
| Stable Isotope Dilution (SID) | Use of a labeled internal standard (e.g., this compound-d3). | Most accurate method for correcting matrix effects and variability. | SIL-IS can be expensive and not always available. | High: this compound-d3 is commercially available and its use is documented.[1] |
| Matrix-Matched Calibration | Calibration standards prepared in blank matrix. | Compensates for matrix effects without extensive cleanup. | Difficult to obtain true blank matrix, variability between lots. | Moderate: A viable alternative if a SIL-IS is not available. |
| Sample Dilution | Reducing the concentration of matrix components. | Simple and fast. | Reduces analyte concentration, may not be suitable for trace analysis. | Moderate: Dependent on the expected concentration of this compound. |
Visualized Workflows and Protocols
Troubleshooting Workflow for Signal Suppression
Caption: A step-by-step guide to troubleshooting signal suppression.
Decision Logic for Quantification Strategy
Caption: Decision tree for selecting an appropriate quantification strategy.
General Experimental Workflow for this compound Analysis
Caption: A high-level overview of the analytical workflow.
References
Optimizing mobile phase for Icaridin separation in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Icaridin. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound separation by HPLC?
A good starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of acetonitrile and water. A common isocratic ratio that provides good results is 60:40 (v/v) acetonitrile to water.[1] This composition, when used with a phenyl column, has been shown to produce a sharp, symmetrical peak with a retention time of approximately 4.5 minutes.[1]
Q2: Which HPLC column is best suited for this compound analysis?
While C18 columns can be used, a phenyl column has been demonstrated to provide higher chromatographic signal intensity and enhanced performance for this compound separation.[1]
Q3: What is the optimal detection wavelength for this compound in HPLC-UV analysis?
The optimal UV detection wavelength for this compound is 210 nm.[1] At this wavelength, there is minimal interference from common diluents, impurities, or excipients found in insect repellent formulations.[1] While 220 nm has been used, signal intensity may be lower depending on the specific column chemistry and mobile phase composition.[1]
Q4: Are there any recommended mobile phase additives for this compound analysis?
For LC-MS applications, a mobile phase of water and acetonitrile containing 0.1% formic acid has been shown to be effective.[2] The use of formic acid can improve peak shape and ionization efficiency. It has been noted that a mobile phase with formic acid and acetonitrile is superior to one with acetic acid and methanol in terms of peak areas.[2] For HPLC-DAD methods, a simple mobile phase of acetonitrile and water without buffers can be advantageous as it can extend the life of the column.[1]
Q5: Can Gas Chromatography (GC) be used for this compound analysis?
Yes, Gas Chromatography (GC) is a suitable technique for the analysis of this compound. A validated GC method for the determination of this compound has been referenced in the literature, although detailed public protocols are limited. GC with a Flame Ionization Detector (GC-FID) is a common and robust method for quantifying organic compounds like this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between this compound and the stationary phase. | - Optimize Mobile Phase pH: If using a buffered mobile phase, ensure the pH is appropriate to maintain this compound in a single ionic state. - Use a Phenyl Column: Phenyl columns often provide better peak shape for compounds like this compound compared to standard C18 columns.[1] - Consider Mobile Phase Additives: For LC-MS, the addition of 0.1% formic acid to the mobile phase can improve peak symmetry.[2] |
| Peak Fronting | Column overload or sample solvent being too strong. | - Reduce Sample Concentration: Dilute the sample to a lower concentration. - Decrease Injection Volume: Inject a smaller volume of the sample. - Match Sample Solvent to Mobile Phase: Ensure the solvent used to dissolve the sample is of similar or weaker strength than the mobile phase. |
Inadequate Resolution or Co-elution
| Symptom | Potential Cause | Recommended Solution |
| Poor resolution between this compound and other components | Mobile phase is too strong or too weak. | - Adjust Acetonitrile/Water Ratio: Decrease the percentage of acetonitrile to increase retention and potentially improve resolution from earlier eluting peaks. Conversely, increase the acetonitrile percentage to decrease retention and resolve from later eluting peaks. - Switch Organic Modifier: Consider using methanol as an alternative to acetonitrile. Methanol has different selectivity and may improve the resolution of co-eluting peaks. - Implement a Gradient: A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, can be effective in separating complex mixtures. |
Irreproducible Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Shifting retention times between injections | Inadequate column equilibration or changes in mobile phase composition. | - Ensure Proper Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes before the first injection and for a sufficient time between runs.[1] - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Check for Leaks: Inspect the HPLC system for any leaks, which can cause pressure fluctuations and affect retention times. |
Data Presentation
The following table summarizes the impact of different mobile phase compositions on the chromatographic parameters of this compound.
| Column Type | Mobile Phase Composition (v/v) | Retention Time (min) | Peak Shape | Reference |
| Phenyl | Acetonitrile / Water (60:40) | ~4.5 | Sharp and Symmetrical | [1] |
| Phenyl | Acetonitrile / Water (40:60) | Not specified, but expected to be longer | Good | [1] |
| C18 | Acetonitrile / Water (varying proportions) | Not specified | Less optimal than phenyl column | [1] |
| InertSustain AQ-C18 | Water (0.1% Formic Acid) / Acetonitrile (Gradient) | ~6.1 | Good | [2] |
Experimental Protocols
HPLC-DAD Method for this compound Quantification
-
Column: Zorbax Eclipse XDB-Phenyl, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase: Acetonitrile / Water (60:40 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Sample Preparation:
-
Accurately weigh 1 gram of the insect repellent formulation into a 50 mL volumetric flask.
-
Add 20 mL of isopropanol/water (50:50 v/v) and sonicate for 5 minutes for complete extraction.
-
Bring the flask to volume with the same solvent.
-
Transfer an aliquot to a 10 mL volumetric flask and dilute with the mobile phase to a final concentration of approximately 0.6 mg/mL.
-
Filter the solution through a syringe filter before injection.[1]
-
LC-MS/MS Method for this compound Determination
-
Column: InertSustain AQ-C18, 150 mm × 2.1 mm i.d., 3 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 40-90% B (0-6 min), 90% B (6-9 min), 40% B (9-13 min)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 8 µL
-
Ionization: Positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer.[2]
Visualizations
Troubleshooting Workflow for this compound HPLC Analysis
Caption: Troubleshooting workflow for optimizing this compound HPLC separation.
References
- 1. The Development and Validation of a Novel HPLC-DAD Method for the Quantification of this compound in Insect Repellent Formulations [mdpi.com]
- 2. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in Icaridin Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on reducing variability in Icaridin bioassays. Unreliable or inconsistent results can impede research and development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you achieve more consistent and accurate outcomes in your repellency testing.
Troubleshooting Guides
This section addresses common issues encountered during this compound bioassays, providing step-by-step solutions to identify and mitigate sources of variability.
Issue 1: High Variability in Repellency Data Across Replicates
Q: We are observing significant variability in repellency percentages and protection times for this compound across different experimental runs. What are the potential causes and how can we address them?
A: High variability is a frequent challenge in repellency bioassays and can be attributed to a combination of biotic, abiotic, and methodological factors. Below is a checklist of potential causes and their solutions:
-
Environmental Conditions: Inconsistencies in temperature, humidity, and light cycles can significantly affect mosquito activity and their sensory perception.
-
Solution: Maintain and continuously monitor a consistent environment within your testing facility. For most common mosquito species, such as Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus, aim for a temperature range of 25-29°C and a relative humidity of 60-80%.[1] Implement a standardized light-dark cycle (e.g., 12:12 hours) and conduct experiments at the same time of day to account for the circadian rhythms of mosquito host-seeking behavior.[1]
-
-
Mosquito Age and Physiological State: The age, nutritional status, and mating status of mosquitoes can alter their host-seeking drive and sensitivity to repellents.[1]
-
Solution: Use a standardized age range of non-blood-fed female mosquitoes for all experiments, typically 5-10 days post-emergence.[1] Ensure that mosquitoes have consistent access to a sugar source (e.g., 10% sucrose solution) until a few hours before the bioassay.
-
-
Inconsistent Repellent Application: Variable application of this compound can lead to inconsistent dosing on the treated surface.
-
Solution: Develop and strictly adhere to a standard operating procedure (SOP) for repellent application. This SOP should specify the precise volume or weight of the this compound formulation per unit area of the skin or substrate and a standardized method for ensuring even spreading.
-
-
Solvent and Substrate Effects: The choice of solvent and the substrate used for application can impact the evaporation rate and availability of this compound.
-
Solution: Select a solvent with a high evaporation rate that does not leave a residue that could interfere with the bioassay, such as ethanol or acetone.[2] Always include a solvent-only control in your experiments.[2] If using a substrate like filter paper, be aware that different types of paper can affect repellency results.
-
Issue 2: Low or No Biting Activity in Control Groups
Q: Our control group (untreated arm/substrate) is showing very low landing or biting rates, which makes it difficult to assess the efficacy of our this compound formulations. What could be the problem?
A: Low activity in the control group compromises the validity of the assay. Here are common reasons and their solutions:
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Suboptimal Environmental Conditions: As mentioned previously, temperature and humidity outside the optimal range can suppress mosquito activity.
-
Solution: Verify and calibrate your environmental controls to ensure they are within the recommended ranges for the mosquito species being tested.[1]
-
-
Time of Day: Mosquitoes exhibit peak activity at specific times.
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Solution: Conduct your bioassays during the peak host-seeking times for your mosquito species. For example, Aedes aegypti is primarily a day-biting mosquito, while Anopheles gambiae and Culex quinquefasciatus are more active at dusk and during the night.[1]
-
-
Poor Mosquito Health and Vigor: Unhealthy or aged mosquitoes will exhibit low activity.
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Solution: Ensure your mosquito colony is healthy, and that the larvae are not overcrowded or underfed. Use mosquitoes within the optimal age range for host-seeking.
-
-
Lack of Acclimation: Mosquitoes may require time to adjust to the test environment.
-
Solution: Allow mosquitoes to acclimate to the test cage for a sufficient period (e.g., 30-60 minutes) before introducing the control or treated stimulus.[1]
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Issue 3: Inconsistent Results in Y-Tube Olfactometer Experiments
Q: We are getting inconsistent choices or no clear preference in our Y-tube olfactometer experiments with this compound. What factors should we check?
A: Y-tube olfactometers are highly sensitive to subtle environmental cues. Inconsistent results often point to issues with the experimental setup:
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Airflow Rate: The rate of airflow is critical for delivering the odor plume to the mosquitoes.
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Contamination: Residual odors from previous experiments or cleaning agents can confound results.
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Solution: Thoroughly clean all components of the olfactometer with an appropriate solvent (e.g., ethanol or acetone) and bake glassware between trials.
-
-
Light and Visual Cues: Mosquitoes can be influenced by visual stimuli.
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Solution: Conduct experiments in a controlled lighting environment, avoiding shadows or bright spots that could influence mosquito direction. The olfactometer should be uniformly illuminated.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about this compound bioassays in a direct question-and-answer format.
Q1: What are the optimal environmental conditions for conducting this compound bioassays with different mosquito species?
A1: Maintaining optimal and consistent environmental conditions is crucial for reproducible results. The following table summarizes the recommended conditions for three common mosquito vector species.
| Parameter | Aedes aegypti | Anopheles gambiae | Culex quinquefasciatus |
| Temperature | 25-29°C[1] | 25-29°C[1] | 28°C |
| Relative Humidity | 60-80%[1] | 80 ± 10%[4] | 55% |
| Light Cycle | 12:12h (Day-biting)[1] | 12:12h (Night-biting)[1] | 16:8h (Night-biting) |
Q2: How does the age of mosquitoes affect the results of this compound bioassays?
A2: The age of mosquitoes is a significant factor influencing their response to repellents. Generally, very young and very old mosquitoes may show different susceptibility compared to those in their peak host-seeking phase.
| Age Group | General Observation | Recommended Practice |
| 1-4 days post-emergence | May exhibit lower host-seeking activity and variable responses. | Avoid using for repellency bioassays. |
| 5-10 days post-emergence | Considered the optimal age for host-seeking behavior and consistent responses.[1] | Recommended for all this compound bioassays. |
| >15 days post-emergence | Susceptibility to some repellents may increase with age.[5] However, overall vigor may decline. | Use with caution and for specific research questions on age-related effects. |
Q3: What is the recommended procedure for preparing this compound solutions for bioassays?
A3: Proper preparation of this compound solutions is critical for accurate dosing.
-
Solvent Selection: Use a high-purity, volatile solvent that dissolves this compound completely and evaporates quickly without leaving a residue. Ethanol and acetone are common choices.[2]
-
Concentration Series: Prepare a stock solution of this compound and perform serial dilutions to obtain the desired test concentrations.
-
Control Preparation: Always prepare a solvent-only control to ensure that the solvent itself does not have any repellent or attractant effects.[2]
-
Storage: Store solutions in airtight, dark glass containers to prevent degradation from light and air.
Q4: How should I analyze the data from my this compound bioassays?
A4: The statistical analysis will depend on the type of bioassay conducted.
-
Dose-Response Bioassays: For assays testing different concentrations of this compound, probit or logit analysis is commonly used to determine the effective dose (ED50 or ED95) or lethal concentration (LC50 or LC99).
-
Arm-in-Cage Bioassays: The primary endpoint is the Complete Protection Time (CPT). Statistical comparisons between different formulations or with a control can be made using survival analysis methods like the Kaplan-Meier estimator.
-
Y-Tube Olfactometer Bioassays: The data, which is typically the proportion of mosquitoes choosing the treated or control arm, can be analyzed using a chi-square test or a binomial test to determine if there is a significant preference.
Experimental Protocols
Detailed methodologies for two key experiments are provided below to ensure standardized execution.
Arm-in-Cage Bioassay Protocol (adapted from WHO guidelines)
This method evaluates the Complete Protection Time (CPT) of a topically applied this compound formulation.[6]
-
Mosquito Preparation: Use 200-250 host-seeking, 5-10 day old, non-blood-fed female mosquitoes in a 40x40x40 cm cage.[6]
-
Volunteer Preparation: Test subjects should avoid using any scented products on the day of the test. An area of the forearm (e.g., 300 cm²) is marked for application.
-
Repellent Application: Apply a standardized amount of the this compound formulation (e.g., 1 mL) evenly over the marked area of the forearm. The hand should be protected with a glove.
-
Exposure: The treated forearm is inserted into the cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[7]
-
Data Collection: Record the number of mosquito landings and bites during each exposure period.
-
Endpoint: The test is concluded when a predetermined number of bites occur (e.g., the first confirmed bite, which is one bite followed by another within 30 minutes).[6] The time from application to this endpoint is the CPT.
-
Control: An untreated arm should be used as a control to confirm mosquito biting activity.
Y-Tube Olfactometer Bioassay Protocol
This assay assesses the spatial repellency of this compound by giving mosquitoes a choice between treated and untreated air streams.[8]
-
Apparatus Setup: A Y-shaped glass or acrylic tube is used. A constant, clean, and humidified airflow is passed through both arms of the Y-tube.[3]
-
Treatment Application: A filter paper treated with a specific concentration of this compound in a volatile solvent is placed in one arm (the treatment arm). A filter paper treated only with the solvent is placed in the other arm (the control arm).[2]
-
Mosquito Release: A single mosquito is released at the base of the Y-tube.
-
Observation: The mosquito's movement is observed for a set period (e.g., 5 minutes). A choice is recorded when the mosquito moves a certain distance into one of the arms.[2]
-
Replication: The assay is repeated with a new mosquito for a sufficient number of replicates (e.g., 30-50).[2] The positions of the treatment and control arms should be randomized between trials to avoid positional bias.[2]
-
Data Analysis: The number of mosquitoes choosing the treatment arm versus the control arm is recorded and statistically analyzed.
Visualizations
The following diagrams illustrate key concepts and workflows for reducing variability in this compound bioassays.
Caption: Key factors contributing to variability in this compound bioassays.
Caption: A standardized workflow for conducting this compound bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Is Anopheles gambiae (sensu stricto), the principal malaria vector in Africa prone to resistance development against new insecticides? Outcomes from laboratory exposure of An. gambiae (s.s.) to sub-lethal concentrations of chlorfenapyr and clothianidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEET Efficacy Increases With Age in the Vector Mosquitoes Anopheles gambiae s.s. and Aedes albopictus (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 7. aise.eu [aise.eu]
- 8. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Long-Term Storage of Icaridin Standard Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icaridin standard solutions. Below you will find information on potential challenges, recommended storage conditions, and analytical methods for assessing the stability and purity of your standards.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound standard solutions?
A1: For optimal stability, this compound standard solutions, typically prepared in acetonitrile, should be stored at -40°C in the dark.[1] Storing stock solutions at temperatures as low as -20°C has also been shown to be effective for the long-term stability of many pesticide standards. It is crucial to use tightly sealed containers to prevent solvent evaporation.
Q2: My this compound standard solution has been stored at 4°C. Is it still viable?
A2: There is a possibility of slight degradation at 4°C. One study on this compound in a urine matrix showed a slight decrease in concentration (up to 15%) after one week of storage at 4°C.[1] For use as a quantitative standard, it is highly recommended to verify the concentration of the solution against a freshly prepared standard or a certified reference material. For qualitative purposes, it may still be usable, but with caution.
Q3: Can I store my this compound standard solution at room temperature?
A3: Storing this compound standard solutions at room temperature is not recommended for long-term use. Studies have indicated a noticeable decrease in concentration after just one week at ambient temperature.[1] If a solution has been left at room temperature for an extended period, its concentration should be re-verified before use in quantitative analysis.
Q4: What solvent should I use to prepare my this compound standard solution?
A4: Acetonitrile is a commonly used and recommended solvent for preparing this compound standard solutions.[1] An isopropanol/water (50:50 v/v) mixture has also been reported as a suitable solvent for extraction and preparation of working solutions.[2]
Q5: Are there any known impurities I should be aware of in my this compound standard?
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Decreased peak area of this compound in my analysis. | 1. Degradation of the standard solution: Improper storage conditions (temperature, light exposure).2. Solvent evaporation: Improperly sealed container leading to an increase in concentration, but if diluted based on the original volume, it will appear as a decrease.3. Instrumental issues: Inconsistent injection volume, detector sensitivity drift. | 1. Verify Storage Conditions: Ensure the standard solution has been stored at the recommended temperature (-20°C or below) and protected from light.2. Prepare a Fresh Standard: Prepare a new this compound standard solution from a certified reference material and compare its response to the stored solution.3. System Suitability Check: Perform a system suitability test on your analytical instrument to rule out instrumental variability. |
| Appearance of unknown peaks in the chromatogram. | 1. Formation of degradation products: Exposure to harsh conditions like high temperatures, extreme pH, light, or oxidizing agents.2. Contamination: Contamination of the solvent, glassware, or the analytical instrument. | 1. Review Storage and Handling History: Check if the standard solution was exposed to any non-ideal conditions.2. Perform Forced Degradation: To tentatively identify if the new peaks are degradation products, you can perform forced degradation studies on a fresh standard (see Experimental Protocols section).3. Blank Analysis: Analyze a solvent blank to check for contamination in the solvent or system. |
| Inconsistent analytical results between different vials of the same standard. | 1. Inhomogeneous solution: The standard may not have been fully dissolved or mixed upon preparation.2. Differential degradation: Vials may have been stored under slightly different conditions.3. Solvent evaporation: Differences in the sealing of individual vials. | 1. Ensure Complete Dissolution: When preparing standards, use sonication to ensure the analyte is fully dissolved.2. Standardize Storage: Store all vials of the same standard under identical conditions.3. Use High-Quality Vials: Employ vials with secure caps and septa to minimize evaporation. |
Data on this compound Stability
Quantitative data on the long-term stability of this compound standard solutions is limited in publicly available literature. However, the following table summarizes the available information.
| Matrix | Storage Temperature | Duration | Observation |
| This compound in Urine | Room Temperature (~25°C) | 1 week | Slight decrease in concentration (up to 85% of original)[1] |
| This compound in Urine | 4°C | 1 week | Slight decrease in concentration (up to 85% of original)[1] |
| This compound in Urine | -80°C | 1 week | Stable[1] |
| This compound Stock Solution (in Acetonitrile) | -40°C | Not specified | Recommended for long-term storage[1] |
Potential Degradation Pathways
Based on the chemical structure of this compound (a piperidine carboxylate ester) and studies on related compounds, the following degradation pathways are plausible. It is important to note that these are potential pathways and would require experimental verification.
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This would cleave the molecule into 2-(2-hydroxyethyl)piperidine and sec-butanol.
-
Oxidation: The piperidine ring can be susceptible to oxidation. Potential oxidation products could involve the formation of N-oxides or hydroxylated derivatives on the ring.
-
Photodegradation: Exposure to UV light can induce degradation. For piperidine derivatives, photodegradation can involve complex reactions including the formation of imines, nitramines, and ring-opening products.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Preparation of this compound Standard Stock Solution
This protocol is based on methods described in the literature for preparing this compound standards for analytical testing.[1]
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade or equivalent)
-
Volumetric flask (Class A)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 10 mL).
-
Add a portion of acetonitrile to the flask (approximately 70% of the final volume).
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the this compound.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the mark to reach the final volume.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the solution to a labeled, amber glass vial with a PTFE-lined screw cap.
-
Store the stock solution at -40°C in the dark.
Stability-Indicating HPLC-UV Method
This method is adapted from a validated HPLC-DAD method for the quantification of this compound.[2] A stability-indicating method should be able to separate the active ingredient from its degradation products.
Chromatographic Conditions:
-
Column: Phenyl column (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 0.1 to 1.2 mg/mL).
-
Inject the stored standard solution and the freshly prepared calibration standards.
-
Analyze the chromatograms to determine the concentration of this compound in the stored solution and to check for the presence of any new peaks, which could indicate degradation products.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.
General Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) or sunlight.
-
-
At various time points, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to the appropriate concentration.
-
Analyze the samples using the stability-indicating HPLC method to observe the degradation of this compound and the formation of degradation products.
Workflow Diagrams
References
Validation
A Comparative Guide to Analytical Methods for Icaridin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Icaridin, a widely used insect repellent. The objective is to offer an evidence-based resource for selecting the most appropriate analytical technique for specific research, quality control, and drug development needs. This document outlines the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this compound analysis, supported by experimental data and detailed methodologies. While Gas Chromatography (GC) is a potential alternative for pesticide analysis, specific validated performance data for this compound quantification was not publicly available at the time of this review.
Comparison of Validated Analytical Methods
The selection of an analytical method for this compound quantification is contingent on factors such as the sample matrix, required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely accessible technique suitable for quality control of insect repellent formulations.[1] For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like urine, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2][3]
Quantitative Performance Data
The following table summarizes the key performance parameters of validated HPLC-DAD and LC-MS/MS methods for this compound quantification.
| Parameter | HPLC-DAD (in Insect Repellent Lotion)[1] | LC-MS/MS (in Human Urine)[2][3] |
| Linearity Range | 0.1 - 1.2 mg/mL | 0.5 - 40 µg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (Recovery) | 98.2% - 101.1% | 88% |
| Precision (RSD) | < 2% | Intraday: 1.5% - 17.5%, Interday: 0.9% - 15.8% |
| Limit of Detection (LOD) | 0.03 mg/mL | 0.06 - 0.11 µg/L |
| Limit of Quantification (LOQ) | 0.1 mg/mL | 0.21 - 0.37 µg/L |
Experimental Protocols
Detailed methodologies for the validated HPLC-DAD and LC-MS/MS methods are provided below to facilitate replication and adaptation.
HPLC-DAD Method for Insect Repellent Formulations[1]
This method is designed for the quantification of this compound in lotion-based insect repellent formulations.
1. Sample Preparation:
-
Accurately weigh 1 gram of the lotion sample into a 50 mL volumetric flask.
-
Add 20 mL of a 50:50 (v/v) solution of isopropanol and water.
-
Sonicate for 5 minutes to ensure complete extraction of this compound.
-
Bring the flask to volume with the isopropanol/water solution.
-
Transfer an aliquot to a 10 mL volumetric flask and dilute with the mobile phase to a final concentration of approximately 0.6 mg/mL.
-
Filter the solution through a syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.
-
Column: Phenyl chromatographic column (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and water (60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
LC-MS/MS Method for Human Urine Samples[2][3]
This highly sensitive method is suitable for biomonitoring of this compound exposure through the analysis of urine samples.
1. Sample Preparation:
-
To 500 µL of urine sample in a 96-well plate, add 20 µL of an internal standard solution (this compound-d3).
-
Add 500 µL of 2% formic acid and mix by pipetting.
-
Perform solid-phase extraction (SPE) using a modified polystyrene-divinylbenzene polymer cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid followed by 1 mL of methanol:water (1:3, v/v).
-
Elute the target compounds with 1 mL of methanol:water (3:1, v/v).
-
The eluent is then ready for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer.
-
Column: InertSustain AQ-C18 (150 mm × 2.1 mm i.d., 3 µm particle size).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing formic acid.
-
Ionization Mode: Positive ion mode with multiple reaction monitoring (MRM).
-
Nebulizer Gas Pressure: 50 psi.
-
Source Temperature: 300 °C.
-
Gas Flow: 10 L/min.
-
Capillary Voltage: 4000 V.
Visualizing the Workflow
To illustrate the logical flow of validating an analytical method for this compound quantification, the following diagram outlines the key stages and parameters assessed.
Concluding Remarks
The choice between HPLC-DAD and LC-MS/MS for this compound quantification will primarily depend on the specific application and required sensitivity. The HPLC-DAD method offers a reliable, cost-effective, and accessible solution for routine quality control of insect repellent formulations.[1] For biomonitoring studies or analyses requiring trace-level detection in complex matrices, the LC-MS/MS method provides superior sensitivity and selectivity.[2][3] While a validated Gas Chromatography method for this compound has been noted by regulatory bodies, the absence of detailed public data precludes a direct performance comparison in this guide. Researchers should consider the validation parameters presented herein to select the most suitable method for their analytical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Determining the Analytical Limits of Icaridin: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise limits of detection (LOD) and quantification (LOQ) for the insect repellent Icaridin is a critical step in quality control, formulation development, and safety assessment. This guide provides a comparative overview of analytical methodologies, supported by experimental data, to aid in the selection and implementation of appropriate detection techniques.
The accurate determination of this compound concentration is paramount, whether in commercial formulations, environmental samples, or biological matrices. The limit of detection represents the lowest concentration of an analyte that an analytical procedure can reliably distinguish from background noise, while the limit of quantification is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.
Comparative Analysis of Analytical Methods
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are two common techniques for the quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Experimental Parameters |
| HPLC-DAD [1][2] | Insect Repellent Lotion | 0.03 mg/mL | 0.1 mg/mL | Column: Phenyl, 150 x 4.6 mm, 3.5 µmMobile Phase: Acetonitrile/Water (40:60 v/v)Flow Rate: 1.0 mL/minDetection: 210 nm[1][2] |
| LC-MS/MS [3] | Human Urine | 0.06–0.11 µg/L | 0.21–0.37 µg/L | Sample Preparation: Solid-phase extractionInstrumentation: High-performance liquid chromatography-tandem mass spectrometry[3] |
| LC-MS/MS [4] | Food | - | 0.01 mg/kg (determination limit) | Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[4] |
Experimental Workflow for LOD and LOQ Determination
The following diagram illustrates a generalized workflow for determining the LOD and LOQ of this compound using a chromatographic method.
Detailed Experimental Protocol: HPLC-DAD Method for this compound in Lotion
This protocol is based on a validated method for the quantification of this compound in insect repellent lotions[1][2].
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Isopropanol
-
This compound-containing lotion sample
2. Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD)
-
Phenyl chromatographic column (150 x 4.6 mm, 3.5 µm)
-
Ultrasonic bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions:
-
Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in isopropanol and water (50:50 v/v) to obtain a stock solution of a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the LOQ. A typical calibration curve might range from 0.1 to 1.2 mg/mL[1][2].
5. Sample Preparation:
-
Accurately weigh a portion of the lotion sample into a volumetric flask.
-
Add a solution of isopropanol and water (50:50 v/v) to extract the this compound.
-
Sonicate the mixture to ensure complete extraction.
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ):
There are several methods to determine LOD and LOQ. One common approach involves the analysis of a series of diluted standard solutions[1][2].
-
Limit of Quantification (LOQ): The LOQ can be established as the lowest concentration of the analyte that can be determined with a relative standard deviation (RSD) of less than 2% from replicate injections[1].
-
Limit of Detection (LOD): The LOD can be calculated from the LOQ using the formula: LOD = LOQ / 3.3[1][2].
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Use the calibration curve to determine the concentration of this compound in the prepared sample.
This guide provides a foundational understanding of the methodologies available for determining the limit of detection and quantification for this compound. The selection of the most appropriate method will be dictated by the specific requirements of the analysis. For regulatory submissions, it is crucial to follow the guidelines stipulated by the relevant authorities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dok.aoel.org [dok.aoel.org]
A Comparative Guide to the Linearity and Range of Icaridin Calibration Curves
This guide provides a detailed comparison of the linearity and range of calibration curves for the insect repellent Icaridin, with comparative data for two other common repellents, DEET and IR3535. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical method development for these compounds. The data presented is compiled from various validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Data Presentation
The following tables summarize the key parameters of calibration curves for this compound, DEET, and IR3535, as determined by various analytical techniques. These parameters are crucial for assessing the performance of an analytical method, where linearity (indicated by the coefficient of determination, R²) demonstrates the direct proportionality of the analytical signal to the analyte concentration over a given range. The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower limits of the analytical range.
Table 1: Comparison of Linearity and Range for this compound, DEET, and IR3535 by High-Performance Liquid Chromatography (HPLC)
| Analyte | Method | Linear Range | Coefficient of Determination (R²) | LOD | LOQ | Reference |
| This compound | HPLC-DAD | 0.1 - 1.2 mg/mL | > 0.999 | 0.03 mg/mL | 0.1 mg/mL | [1] |
| This compound | LC-MS/MS | 0.5 - 40 µg/L | > 0.999 | 0.07 µg/L | 0.24 µg/L | [2][3][4] |
| DEET | HPLC-UV | 2.5 - 100 µg/mL | Not Specified | Not Specified | Not Specified | |
| DEET | HPLC-DAD | 0.25 - 22 mg/L | 0.9986 | Not Specified | 0.09 mg/L | |
| IR3535 | HPLC-DAD | 0.5 - 40 mg/L | 0.9976 | Not Specified | 0.06 mg/L |
Table 2: Comparison of Linearity and Range for DEET by Gas Chromatography (GC)
| Analyte | Method | Linear Range | Coefficient of Determination (R²) | LOD | LOQ | Reference |
| DEET | GC-MS | 1 - 100 ng/mL | ≥ 0.99 | Not Specified | 15 ng/mL (in plasma) | |
| DEET | GC-MS/MS | Not Specified | > 0.98 | 0.01 - 0.1 µg/L | Not Specified |
Note: A dedicated, validated Gas Chromatography (GC) method with detailed calibration curve parameters for this compound could not be identified in the reviewed literature. Therefore, a direct comparison of this compound's performance using GC is not included.
Experimental Protocols
The following are generalized experimental protocols for the determination of this compound, DEET, and IR3535 in insect repellent formulations using HPLC and GC. These protocols are based on methodologies reported in the cited literature.
1. High-Performance Liquid Chromatography (HPLC-DAD/UV) Method
This method is suitable for the quantification of this compound, DEET, and IR3535 in various formulations such as lotions, gels, and sprays.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.
-
Column: A C18 or a Phenyl stationary phase column is commonly used. For example, a phenyl column (150 x 4.6 mm, 3.5 µm) has been shown to be effective for this compound analysis.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. A common mobile phase for this compound is a 60:40 (v/v) mixture of acetonitrile and water.[1] For DEET and IR3535, an 80:20 (v/v) water/acetonitrile mixture has been used.
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[1]
-
Detection Wavelength: The detection wavelength is set according to the absorbance maximum of the analyte. For this compound, 210 nm is a suitable wavelength.[1]
-
Sample Preparation:
-
Accurately weigh a portion of the insect repellent formulation.
-
Extract the active ingredient using a suitable solvent. For this compound in lotions, a 50:50 (v/v) mixture of isopropanol and water has been used for extraction.[1]
-
Dilute the extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Calibration Curve:
-
Prepare a stock solution of the analytical standard in the mobile phase.
-
Perform serial dilutions to prepare at least five calibration standards of known concentrations covering the expected range of the samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration and determine the linearity by calculating the coefficient of determination (R²).
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is particularly suitable for the analysis of DEET and is expected to be applicable to this compound due to its volatility.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperatures: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components in the sample matrix.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent like hexane or ethyl acetate.
-
The organic extract may need to be concentrated or diluted to bring the analyte concentration into the linear range of the instrument.
-
An internal standard is often added to improve the accuracy and precision of the quantification.
-
-
Calibration Curve:
-
Prepare a series of calibration standards of the analyte in the same solvent used for sample preparation.
-
Analyze each standard by GC-MS and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Assess the linearity of the curve by calculating the coefficient of determination (R²).
-
Workflow for Assessing Calibration Curve Linearity and Range
The following diagram illustrates a typical workflow for establishing and validating the linearity and range of an analytical method for insect repellents.
Caption: Workflow for assessing the linearity and range of an analytical method.
References
- 1. The Development and Validation of a Novel HPLC-DAD Method for the Quantification of this compound in Insect Repellent Formulations [mdpi.com]
- 2. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Intraday and Interday Precision of Analytical Methods for Icaridin Quantification
This guide provides a detailed comparison of the intraday and interday precision of two distinct analytical methods for the quantification of Icaridin: a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for insect repellent formulations and a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking to select an appropriate analytical method for their specific application.
Data Presentation: Precision Comparison
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Intraday precision (repeatability) is assessed on the same day, while interday precision (intermediate precision) is evaluated on different days.
| Analytical Method | Matrix | Intraday Precision (RSD %) | Interday Precision (RSD %) |
| HPLC-DAD[1] | Insect Repellent Lotion | 1.80 | 1.83 |
| HPLC-MS/MS[2][3] | Human Urine | 1.5 - 17.5 | 0.9 - 15.8 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the precision data and determining the suitability of a method for a particular application.
1. HPLC-DAD Method for Insect Repellent Formulations[1]
This method is designed for the quantification of this compound in commercially available insect repellent lotions.
-
Sample Preparation:
-
Accurately weigh one gram of the lotion sample into a 50 mL volumetric flask.
-
Extract the active ingredient with 20 mL of a 50:50 (v/v) solution of isopropanol and water.
-
Use an ultrasonic bath for approximately 5 minutes to ensure complete extraction of this compound.
-
Bring the flask to volume with the same solvent mixture.
-
Transfer an aliquot to a 10 mL volumetric flask to achieve a concentration of 0.6 mg/mL, and dilute with the mobile phase (acetonitrile/water, 40:60 v/v).
-
Filter the aliquots through a syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Column: Phenyl chromatographic column (150 × 4.6 mm, 3.5 μm).
-
Column Temperature: 30 °C.
-
Mobile Phase: Acetonitrile and water (40:60 v/v).
-
Flow Rate: Isocratic at 1.0 mL/min.
-
Injection Volume: 20 μL.
-
Detection Wavelength: 210 nm.
-
2. HPLC-MS/MS Method for Human Urine[2][3]
This method is tailored for the biomonitoring of this compound in human urine samples.
-
Sample Preparation:
-
Acidify the urine sample with formic acid.
-
Perform a solid-phase extraction (SPE) using a modified polystyrene-divinylbenzene polymer for reversed-phase retention to extract the exposure biomarkers.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Separation Analysis Time: Within 10 minutes.
-
Methodology Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, a critical process that includes the assessment of precision.
References
- 1. The Development and Validation of a Novel HPLC-DAD Method for the Quantification of this compound in Insect Repellent Formulations | MDPI [mdpi.com]
- 2. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of skin-insect repellent this compound and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults [jstage.jst.go.jp]
Cross-validation of Icaridin measurement between different laboratories
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
Two common and validated methods for the quantification of Icaridin in different matrices are High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This compound Quantification in Insect Repellent Formulations using HPLC-DAD
This method is suitable for determining the concentration of this compound in commercial formulations like lotions, gels, and sprays.
-
Sample Preparation:
-
The active ingredient is extracted from the formulation matrix using a solvent mixture of isopropanol and water (50:50 v/v).
-
The extract is then diluted with the mobile phase to a working concentration within the calibration range (e.g., 0.6 mg/mL).[1]
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).[1]
-
Column: Phenyl chromatographic column (e.g., 150 × 4.6 mm, 3.5 μm).[1]
-
Column Temperature: 30 °C.[1]
-
Mobile Phase: A suitable mixture for achieving good separation, to be determined during method development.
-
Injection Volume: 20 μL.[1]
-
Detection Wavelength: Determined from the spectral analysis of this compound standard solutions (e.g., 210 nm).
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed using at least five to seven concentration levels (e.g., 0.1 to 1.2 mg/mL).[1]
-
Precision: Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed by analyzing multiple replicates of a sample at a known concentration. The relative standard deviation (RSD) is calculated.[1]
-
Accuracy: Determined by recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage of the recovered analyte is calculated.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[1]
-
This compound Quantification in Human Urine using LC-MS/MS
This method is designed for biomonitoring studies to measure this compound as an exposure biomarker in human urine.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Urine samples are acidified (e.g., with formic acid).
-
The acidified sample is loaded onto an SPE cartridge (e.g., modified polystyrene-divinylbenzene polymer).
-
The cartridge is washed to remove interferences (e.g., with 25% methanol).
-
This compound is eluted from the cartridge with a suitable solvent (e.g., a higher concentration of methanol).
-
-
LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: A suitable column for separating the analyte from matrix components (e.g., InertSustain AQ-C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water and methanol/acetonitrile with additives like formic acid).
-
Mass Spectrometry: Operated in a selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
-
-
Validation Parameters:
-
Matrix Effects: Assessed to ensure that components in the urine matrix do not interfere with the ionization of this compound.
-
Precision: Intra-day and inter-day precision are evaluated at multiple concentrations, including near the lower limit of quantification (LLOQ).[2]
-
Extraction Recovery: The efficiency of the SPE process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.[2]
-
Linearity, LOD, and LLOQ: Established across a relevant concentration range for biomonitoring (e.g., 0.5 to 40 µg/L).[2]
-
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the described methods based on single-laboratory validation studies.
| Parameter | HPLC-DAD (in Formulations) | LC-MS/MS (in Human Urine) |
| Linearity Range | 0.1 - 1.2 mg/mL | 0.5 - 40 µg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (RSD) | < 2% (Repeatability and Intermediate)[1] | 1.5 - 17.5% (Intra-day), 0.9 - 15.8% (Inter-day)[2] |
| Accuracy (Recovery) | 98.2 - 101.8%[1] | 74 - 88% (Extraction Recovery)[2] |
| Limit of Detection (LOD) | 0.03 mg/mL[1] | 0.06 - 0.11 µg/L[2] |
| Limit of Quantification (LOQ) | 0.1 mg/mL[1] | 0.21 - 0.37 µg/L |
Hypothetical Inter-Laboratory Comparison
In a cross-validation study, participating laboratories would analyze identical, homogenized samples. The results would then be statistically compared. The table below provides a hypothetical example of how data from three laboratories for a single this compound sample could be presented.
| Laboratory | Method | Reported Value (mg/g) | Mean (mg/g) | Std. Dev. | Z-Score* |
| Lab A | HPLC-DAD | 19.8 | 19.9 | 0.14 | -0.5 |
| 20.0 | |||||
| Lab B | HPLC-DAD | 20.5 | 20.4 | 0.14 | 2.0 |
| 20.3 | |||||
| Lab C | LC-MS/MS | 19.5 | 19.6 | 0.21 | -2.0 |
| 19.7 | |||||
| Consensus Mean | 20.0 | ||||
| Consensus Std. Dev. | 0.4 |
*Z-scores are calculated using the formula: Z = (x - X) / σ, where x is the lab's mean, X is the consensus mean, and σ is the consensus standard deviation. A Z-score between -2 and +2 is generally considered satisfactory.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of an inter-laboratory cross-validation study.
Caption: Workflow of an inter-laboratory cross-validation study.
Caption: Key relationships in a single laboratory's contribution.
References
A Researcher's Guide to Purity Assessment of Icaridin Raw Material
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a critical first step in any experiment or formulation process. Icaridin, a widely used insect repellent, is no exception. The presence of impurities can significantly impact its efficacy, safety profile, and the reproducibility of research findings. This guide provides an objective comparison of analytical methods for assessing the purity of this compound raw material, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Assessment
The two most common and powerful techniques for determining the purity of a semi-volatile compound like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Both methods are adept at separating this compound from potential impurities, allowing for accurate quantification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Alternative Spectroscopic Methods |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis based on the interaction of electromagnetic radiation with the material (e.g., NIR, FTIR, Raman).[1] |
| Typical Detector | Diode Array Detector (DAD/PDA), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Various detectors specific to the technique. |
| Sensitivity | High, with Limits of Detection (LOD) often in the µg/mL to ng/mL range.[2][3][4] | Very high, capable of detecting pesticides at picogram to nanogram levels.[5] | Generally lower sensitivity for impurity detection compared to chromatography.[1] |
| Specificity | High, especially when coupled with MS or a DAD for peak purity analysis.[2] | Very high, particularly with a mass spectrometer (GC-MS) for definitive identification of impurities.[5] | Lower specificity; primarily used for identity confirmation and screening for gross adulteration.[1] |
| Sample Volatility | Not required; suitable for a wide range of compounds. | Requires the analyte to be volatile or amenable to derivatization. This compound is suitable. | No volatility requirement. |
| Pros for this compound | Robust, highly reproducible, and widely available. No need for high temperatures, which prevents degradation of thermally sensitive impurities. | Excellent separation efficiency and high sensitivity. GC-MS provides structural information for impurity identification. | Rapid, non-destructive, and require minimal sample preparation. Good for quick identity checks.[1] |
| Cons for this compound | May require higher solvent consumption compared to GC. | High temperatures in the injector and column can potentially degrade certain impurities. | Not suitable for quantifying low-level impurities or separating structurally similar compounds.[1] |
Experimental Workflow and Data
The general workflow for assessing the purity of this compound raw material involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for this compound purity assessment.
A validated HPLC-DAD method provides reliable quantitative data. The table below summarizes typical performance characteristics for such a method, derived from studies on this compound quantification.[2][3][4]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 101% |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | ~0.03 mg/mL |
| Limit of Quantification (LOQ) | ~0.1 mg/mL |
Detailed Experimental Protocols
Below are detailed starting protocols for the analysis of this compound raw material using HPLC-DAD and GC-MS. These should be validated by the end-user for their specific instrumentation and requirements.
Protocol 1: Purity Assessment by HPLC-DAD
This method is adapted from validated procedures for this compound quantification in formulated products.[2][3]
1. Objective: To determine the purity of this compound raw material and to identify and quantify any impurities using High-Performance Liquid Chromatography with a Diode Array Detector.
2. Materials and Reagents:
-
This compound Raw Material
-
This compound Reference Standard (known purity, e.g., >98%)[6]
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Ultrapure)
-
Isopropanol (Analytical Grade)
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions:
-
Column: Phenyl-terminated column (e.g., 150 x 4.6 mm, 3.5 µm)[2][3]
-
Mobile Phase: Acetonitrile:Water (40:60 v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 - 20 µL[2]
-
Detector: Diode Array Detector (DAD)
-
Detection Wavelength: 210 nm[2]
-
Run Time: Approximately 10 minutes (this compound retention time ~4.5 min)[2]
4. Standard Preparation:
-
Accurately weigh about 50 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of isopropanol and water to obtain a stock solution of approximately 1.0 mg/mL.
-
Further dilute this stock solution with the mobile phase to create a working standard at a concentration of ~0.5 mg/mL.
5. Sample Preparation:
-
Accurately weigh about 50 mg of the this compound raw material sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of isopropanol and water.
-
Further dilute an aliquot of this solution with the mobile phase to achieve a final nominal concentration of ~0.5 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
6. Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Record the peak areas for all components in the sample chromatogram.
-
Calculate the purity of the this compound raw material using the area normalization method (assuming all impurities have a similar response factor at 210 nm) or by using an external standard method if impurity standards are available.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Protocol 2: Impurity Identification by GC-MS
This protocol provides a general framework for using Gas Chromatography-Mass Spectrometry to separate and identify potential volatile or semi-volatile impurities in this compound raw material.
1. Objective: To separate and identify potential impurities in this compound raw material using Gas Chromatography with Mass Spectrometric detection.
2. Materials and Reagents:
-
This compound Raw Material
-
Ethyl Acetate or other suitable solvent (GC Grade)
-
Helium (99.999% purity)
-
GC vials with septa
3. Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
4. Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40 - 450 amu
-
Scan Mode: Full Scan
5. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound raw material sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with ethyl acetate to a concentration of ~1.0 mg/mL.
-
Transfer the solution to a GC vial.
6. Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Examine the mass spectrum of the main this compound peak and any smaller impurity peaks.
-
Compare the obtained mass spectra of the impurities with a spectral library (e.g., NIST, Wiley) for tentative identification. Known potential impurities include Di-sec-butyl dicarbonate and tert-Butyl Hydrogen Carbonate.[7]
This compound's Mode of Action: A Simplified Pathway
Understanding the biological target of this compound is crucial in drug development. This compound functions by disrupting an insect's sense of smell, effectively making the host invisible or repulsive to the insect. It is thought to interact with the insect's olfactory system, which involves odorant receptors (ORs) located on sensory neurons.[6][8]
Caption: Simplified pathway of this compound's repellent action.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Buy this compound | 119515-38-7 | >98% [smolecule.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. A deeper look into this compound – MOSQUITMED [mosquitmed.com]
Verifying the Stereoisomer Ratio in Commercial Icaridin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereoisomeric composition of the insect repellent Icaridin with other common alternatives. It includes detailed experimental protocols for verifying the stereoisomer ratio in commercial this compound products, supported by experimental data from scientific literature.
Introduction to this compound and its Stereoisomers
This compound, also known as Pthis compound, is a synthetic insect repellent belonging to the piperidine chemical family. It possesses two stereocenters, which results in the existence of four possible stereoisomers: (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S). Due to the complexities and high cost associated with stereoselective synthesis and separation on an industrial scale, commercial this compound is produced and marketed as a racemic mixture of these four stereoisomers.[1] This mixture is generally found in roughly equal proportions.
The different stereoisomers of this compound have been shown to exhibit varying degrees of mosquito-repellent activity. Understanding the stereoisomeric composition is therefore crucial for evaluating the efficacy and quality of commercial formulations.
Comparison of Stereoisomer Ratios in Commercial Insect Repellents
The stereoisomeric composition of an active ingredient can significantly influence the efficacy of an insect repellent. Below is a comparison of the typical stereoisomer ratios found in commercial this compound and other common repellents.
| Active Ingredient | Stereoisomer Composition in Commercial Products | Notes on Efficacy of Individual Isomers |
| This compound | A racemic mixture of four stereoisomers, typically in a 1:1:1:1 ratio. | The repellent efficacy of the individual stereoisomers against mosquitoes follows the order: (1R, 2S) > (1R, 2R) > (1S, 2R) > (1S, 2S). |
| DEET (N,N-Diethyl-meta-toluamide) | Primarily the meta-isomer (at least 95% in technical grade DEET). Small amounts of ortho and para isomers may be present as impurities. DEET itself has one chiral center, but is typically sold as a racemic mixture of its two enantiomers. | The meta-isomer is considered the most effective form of the chemical. |
| IR3535® (Ethyl butylacetylaminopropionate) | Contains a single chiral center and is sold as a racemic mixture of its two enantiomers. | The relative efficacy of the individual enantiomers is not as extensively documented in publicly available literature as it is for this compound. |
Experimental Protocol for Verifying this compound Stereoisomer Ratio
This section details a proposed experimental protocol for the separation and quantification of this compound stereoisomers in a commercial product sample using Chiral High-Performance Liquid Chromatography (HPLC). This protocol is based on a validated HPLC-DAD method for the quantification of total this compound, with the critical modification of employing a chiral stationary phase for stereoisomer separation.
Objective
To separate and quantify the four stereoisomers of this compound in a commercial insect repellent formulation to verify their relative ratio.
Principle
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating stereoisomers. By using a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP), the different stereoisomers of the analyte will interact with the CSP to varying degrees, leading to different retention times and thus separation. Quantification is achieved by integrating the peak areas of the separated isomers. Polysaccharide-based CSPs are commonly effective for a wide range of chiral compounds.
Materials and Reagents
-
This compound analytical standard (racemic mixture)
-
Commercial this compound-containing insect repellent sample
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
Isopropanol (Analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
Chromatographic Conditions (Proposed)
| Parameter | Value |
| Column | Chiral Stationary Phase Column (e.g., Amylose or Cellulose-based, such as Chiralpak® AD-H or Chiralcel® OD-H), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of n-Hexane and Ethanol, or other suitable polar organic solvents. A typical starting point would be a 90:10 (v/v) mixture of n-Hexane:Ethanol. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh an amount of the commercial insect repellent sample equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add a suitable solvent (e.g., isopropanol) to dissolve the this compound and sonicate for 10 minutes. Dilute to volume with the mobile phase.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis
-
Inject the standard solution to determine the retention times of the stereoisomers.
-
Inject the sample solution.
-
Integrate the peak areas of the four separated stereoisomer peaks in the chromatogram of the sample solution.
-
Calculate the percentage of each stereoisomer in the mixture using the following formula:
% Stereoisomer = (Area of individual stereoisomer peak / Total area of all stereoisomer peaks) x 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for verifying the stereoisomer ratio of this compound in a commercial product.
Caption: Experimental workflow for this compound stereoisomer ratio verification.
Signaling Pathway of Insect Repellency (Conceptual)
While the exact molecular mechanism of this compound's repellency is still under investigation, it is believed to involve the insect's olfactory system. The following diagram provides a conceptual representation of the signaling pathway.
Caption: Conceptual signaling pathway of this compound's repellent action.
References
Unveiling Molecular Interactions: Confirming Icaridin Binding to Target Proteins with STD-NMR
For researchers and professionals in drug development and related scientific fields, understanding the molecular interactions between a ligand and its target protein is paramount. This guide provides a comparative analysis of Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy for confirming the binding of the insect repellent Icaridin to its target proteins. We will delve into the experimental data, compare STD-NMR with alternative methods, and provide detailed protocols to facilitate the replication and validation of these findings.
The insect repellent this compound is believed to function by interacting with the olfactory system of insects, disrupting their ability to locate a host. A key protein implicated in this interaction is the Odorant Binding Protein 1 from the malaria vector Anopheles gambiae (AgamOBP1). Confirming the binding of this compound to this and other potential target proteins is a critical step in understanding its mechanism of action and in the development of new, more effective repellents.
Probing the this compound-AgamOBP1 Interaction: A Comparative Overview
Saturation Transfer Difference (STD)-NMR is a powerful technique for identifying ligand binding to a macromolecular target. It works by irradiating the protein and observing the transfer of saturation to a small molecule ligand that is in close contact. The appearance of signals from the ligand in the STD-NMR spectrum is a direct confirmation of binding.
While STD-NMR qualitatively confirms the interaction between this compound and AgamOBP1, other biophysical techniques can provide quantitative data on the binding affinity, such as the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity.
Here, we compare data from different experimental approaches used to characterize the interaction between this compound and AgamOBP1:
| Technique | Parameter Measured | This compound - AgamOBP1 Binding Data | Reference |
| STD-NMR | Binding Epitope | Confirmed direct interaction. The appearance of this compound signals in the STD-NMR spectrum when in the presence of AgamOBP1 demonstrates binding. | [1][2] |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | Two binding sites identified with different affinities: - High-affinity site: Kd = 0.034 mM - Low-affinity site: Kd = 0.714 mM | [1][3] |
| Fluorescence Quenching Assay | Binding Affinity | While not providing a specific Kd for this compound, this method is a viable alternative for assessing binding by monitoring changes in the intrinsic fluorescence of the protein upon ligand binding. | [4][5][6] |
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.
Saturation Transfer Difference (STD)-NMR Spectroscopy
This protocol is based on the successful confirmation of this compound binding to AgamOBP1.[1]
Instrumentation:
-
600 MHz NMR spectrometer equipped with a triple resonance probe.
Sample Preparation:
-
Protein: 4 µM AgamOBP1 in sodium phosphate D2O buffer, pH 7.2.
-
Ligand: 400 µM this compound.
-
Protein:Ligand Ratio: 1:100.
NMR Parameters:
-
Temperature: 25 °C.
-
Spectral Width: 12,019 Hz.
-
Data Points: 16,384.
-
Saturation Time: 2500 ms.
-
Relaxation Delay: 1.5 s.
-
Number of Scans: 16,000.
-
On-Resonance Irradiation: -0.16 ppm (targeting protein signals).
-
Off-Resonance Irradiation: 26.6 ppm (reference).
Data Analysis:
-
The on- and off-resonance spectra are subtracted to generate the STD-NMR spectrum. The presence of signals corresponding to this compound in the difference spectrum confirms binding. The relative intensities of the signals can provide information about which parts of the this compound molecule are in closest proximity to the protein (the binding epitope).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Instrumentation:
-
Isothermal Titration Calorimeter.
Sample Preparation:
-
Protein (in cell): ~0.11 mM AgamOBP1 in 10 mM Tris-HCl, pH 8.0.
-
Ligand (in syringe): 20 mM this compound in 10 mM Tris-HCl, pH 8.0.
Experimental Parameters:
-
Temperature: 25 °C.
-
Stirring Speed: 150 rpm.
-
Injection Volume: 5 µL aliquots.
Data Analysis:
-
The heat of dilution is subtracted from the raw data. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-site independent) to determine the thermodynamic parameters of the interaction.[1][7][8]
Visualizing the Pathways and Processes
To better understand the biological context and the experimental workflow, the following diagrams are provided.
Conclusion
STD-NMR is a robust and efficient method for unequivocally confirming the binding of small molecules like this compound to their protein targets. While it provides qualitative evidence of interaction and valuable information on the binding epitope, a comprehensive understanding of the binding affinity often requires complementary techniques such as Isothermal Titration Calorimetry. The combined use of these methodologies provides a powerful toolkit for researchers in the field of drug discovery and molecular interaction analysis, paving the way for the rational design of next-generation insect repellents.
References
- 1. The crystal structure of the AgamOBP1•this compound complex reveals alternative binding modes and stereo-selective repellent recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The crystal structure of the AgamOBP1•this compound complex reveals alternative binding modes and stereo-selective repellent recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal titration calorimetry for measuring macromolecule-ligand affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative
Icaridin vs. DEET: A Comparative Efficacy Guide for Researchers
An in-depth analysis of the performance of Icaridin and DEET against key mosquito species, supported by experimental data and detailed methodologies.
In the landscape of insect repellents, N,N-Diethyl-meta-toluamide (DEET) and this compound (also known as Pthis compound) stand out as two of the most effective and widely recommended active ingredients for protection against mosquito bites.[1][2] Both synthetic compounds are endorsed by leading health organizations, including the Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO), for use in areas with vector-borne diseases.[2][3] This guide provides a comprehensive comparison of their efficacy against prevalent mosquito species, presenting quantitative data from various studies, detailing experimental protocols, and illustrating key processes through logical diagrams.
Quantitative Efficacy Comparison
Numerous laboratory and field studies have been conducted to evaluate the relative performance of this compound and DEET. The primary metric for efficacy is the complete protection time (CPT), which is the duration a repellent prevents mosquito landings and bites. The following tables summarize the findings of several key studies, comparing the two repellents at various concentrations against different mosquito species.
Table 1: Efficacy Against Aedes Species
| Repellent | Concentration | Mosquito Species | Complete Protection Time (minutes) | Repellency (%) | Study Type |
| This compound | 20% | Aedes aegypti | 410.4 | >97% (for 5 hours) | Laboratory/Field |
| DEET | 20% | Aedes aegypti | >380 | >97% (for 5 hours) | Laboratory/Field |
| This compound | 19.2% | Aedes aegypti | >540 | >94.7% (for 9 hours) | Field |
| DEET | 35% | Aedes aegypti | 420 | >95% (for 7 hours) | Field |
| This compound | 10% | Aedes aegypti | 351.5 | Not Specified | Laboratory |
| This compound | 2% | Aedes aegypti | Not Specified | >95% (blood-feeding inhibition) | Laboratory (choice test) |
| DEET | 2% | Aedes aegypti | Not Specified | >95% (blood-feeding inhibition) | Laboratory (choice test) |
Data sourced from multiple studies, offering a comparative view of repellent performance against the primary vector for dengue, Zika, and chikungunya viruses.[1]
Table 2: Efficacy Against Anopheles Species
| Repellent | Concentration | Mosquito Species | Protection Metric | Result | Study Type |
| This compound (KBR 3023) | Not Specified | Anopheles gambiae s.l. | ED95 | 81.8 µg/cm² | Field |
| DEET | Not Specified | Anopheles gambiae s.l. | ED95 | 94.3 µg/cm² | Field |
| This compound (KBR 3023) | Not Specified | Anopheles gambiae s.l. | Half-life on skin | 4.1 hours | Field |
| DEET | Not Specified | Anopheles gambiae s.l. | Half-life on skin | 2.9 hours | Field |
This table presents the 95% effective dosage (ED95) and persistence on the skin for this compound and DEET against the primary malaria vector in Africa. A lower ED95 indicates higher potency.[4][5]
Table 3: Efficacy Against Culex Species
| Repellent | Concentration | Mosquito Species | Protection Level | Duration (hours) | Study Type |
| This compound | Not Specified | Culex spp. | >95% | Up to 7 | Not Specified |
| DEET | Not Specified | Culex spp. | >95% | Up to 7 | Not Specified |
Both this compound and DEET demonstrate high levels of protection against Culex mosquitoes, which are vectors for West Nile virus and other diseases.[6]
Overall, studies indicate that this compound and DEET offer comparable protection when used at similar concentrations.[7][8] Some evidence suggests that this compound may have a longer persistence on the skin.[6][7] The choice between the two may also depend on the target mosquito species, as repellent sensitivity can vary.[9] For instance, one field study found that after a 10-hour exposure, this compound (KBR 3023) provided the highest protection against anophelines, followed by DEET.[4][5]
Experimental Protocols
The evaluation of repellent efficacy typically follows standardized methodologies to ensure reliable and comparable results. A common approach involves human volunteers in either laboratory or field settings.
Key Steps in a Typical Repellent Efficacy Study:
-
Subject Recruitment and Preparation: Healthy human volunteers are recruited for the study. A specific area of their skin, usually the forearm, is designated for the application of the repellent. This area is washed with unscented soap and rinsed thoroughly before the test begins.
-
Repellent Application: A precise amount of the repellent formulation is applied evenly to the designated skin area. The concentration of the active ingredient (this compound or DEET) is a critical variable.
-
Mosquito Exposure: After a specified time, the treated skin area is exposed to a cage containing a known number of host-seeking female mosquitoes of a specific species.
-
Efficacy Assessment: The primary endpoint is the "complete protection time," defined as the time from repellent application until the first confirmed mosquito bite. Observers carefully monitor the number of mosquito landings and bites on the treated skin.
-
Control: A control subject or an untreated area of skin on the same subject is used to confirm the biting activity of the mosquitoes.
Proposed Mechanism of Action
While the exact molecular mechanisms are still under investigation, it is widely accepted that both this compound and DEET disrupt the mosquito's olfactory system.[1] They interfere with the function of odorant receptors (ORs) and ionotropic receptors (IRs) located in the mosquito's antennae and maxillary palps. These receptors are crucial for detecting chemical cues from a host, such as carbon dioxide and compounds present in human sweat. By disrupting these receptors, the repellents effectively "hide" the host from the mosquito, preventing it from locating and biting its target.
Conclusion
Both this compound and DEET are highly effective mosquito repellents with extensive data supporting their use. At similar concentrations, their efficacy in providing protection against a broad range of mosquito species is comparable. This compound is often cited as having a better cosmetic feel, being odorless and non-greasy, and it does not damage plastics.[10][11] DEET, having been in use for a much longer period, has a more extensive safety record.[10] The selection of one over the other may be influenced by factors such as the target vector species, the required duration of protection, and individual user preferences regarding skin feel and odor. For researchers and drug development professionals, both compounds serve as important benchmarks in the ongoing development of novel and improved insect repellents.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. autechindustry.com [autechindustry.com]
- 4. Field evaluation of the efficacy and persistence of insect repellents DEET, IR3535, and KBR 3023 against Anopheles gambiae complex and other Afrotropical vector mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. factreview.s3.eu-central-1.amazonaws.com [factreview.s3.eu-central-1.amazonaws.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Mosquito repellents for the traveller: does pthis compound provide longer protection than DEET? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Field Evaluation of Pthis compound Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. outdoors.org [outdoors.org]
- 11. loriehillen.com [loriehillen.com]
A Comparative Safety and Toxicity Profile: Icaridin vs. DEET
An objective analysis for researchers and drug development professionals.
The selection of an active ingredient for topical insect repellents is a critical decision, balancing efficacy with an acceptable safety profile. For decades, N,N-Diethyl-meta-toluamide (DEET) has been the benchmark. However, Icaridin (also known as Pthis compound) has emerged as a prominent alternative. This guide provides a detailed comparison of the safety and toxicity of this compound and DEET, supported by experimental data, to inform research, development, and risk assessment.
Quantitative Toxicological Data Summary
The following tables summarize the key toxicological endpoints for this compound and DEET based on studies conducted in laboratory animals. These values, primarily derived from studies following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), provide a quantitative basis for comparison.
Table 1: Acute Toxicity
| Endpoint | This compound | DEET |
| Oral LD₅₀ (rat) | 2236 - 4743 mg/kg bw[1][2][3] | ~2000 - 3664 mg/kg bw |
| Dermal LD₅₀ (rat/rabbit) | >2000 - >5000 mg/kg bw[1][3][4] | 4280 mg/kg bw (rabbit) |
| Inhalation LC₅₀ (rat) | >4364 mg/m³[4][5] | 5.95 mg/L (5950 mg/m³) |
Table 2: Irritation and Sensitization
| Endpoint | This compound | DEET |
| Skin Irritation (rabbit) | Not an irritant[5][6] | Mild to moderate irritant[7] |
| Eye Irritation (rabbit) | Moderately irritating[5][6] | Moderate to severe irritant |
| Skin Sensitization (guinea pig) | Not a sensitizer[1][5][6] | Not a sensitizer |
Table 3: Repeated Dose Toxicity (Subchronic & Chronic)
| Endpoint | This compound | DEET |
| Subchronic Dermal NOAEL (rat) | 200 mg/kg bw/day[1][5] | 300 mg/kg bw/day[4][8] |
| Chronic Oral NOAEL (rat) | - | 100 mg/kg bw/day (males) |
| Chronic Dermal NOAEL (rat) | 200 mg/kg bw/day[1] | - |
| Chronic Oral NOAEL (dog) | - | 100 mg/kg bw/day[4] |
Table 4: Carcinogenicity, Genotoxicity, and Reproductive/Developmental Toxicity
| Endpoint | This compound | DEET |
| Carcinogenicity | Not likely to be a human carcinogen[1][6] | Not classifiable as a human carcinogen[9] |
| Genotoxicity | Unlikely to be genotoxic[5] | Not considered genotoxic in a battery of tests |
| Reproductive Toxicity NOAEL (rat) | >200 mg/kg bw/day (dermal)[1] | ~250 mg/kg/day (oral) |
| Developmental Toxicity NOAEL (rat) | 400 mg/kg bw/day (dermal)[1][10] | 250 mg/kg/day (oral) |
| Developmental Toxicity NOAEL (rabbit) | >200 mg/kg bw/day (dermal)[1] | 325 mg/kg/day |
Table 5: Neurotoxicity
| Endpoint | This compound | DEET |
| Acute Neurotoxicity NOAEL (rat) | 2000 mg/kg bw[1] | 200 mg/kg bw/day[4] |
| Subchronic Neurotoxicity | No evidence of neurotoxicity in dermal studies[6] | Signs of neurotoxicity at high doses[8] |
Experimental Protocols Overview
The toxicological data presented above are primarily derived from studies conducted in accordance with standardized OECD test guidelines. These protocols ensure the reliability and comparability of the data.
-
Acute Toxicity Studies (OECD 401, 402, 403): These studies determine the lethal dose (LD50) or lethal concentration (LC50) from a single exposure via oral, dermal, or inhalation routes, respectively. Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.
-
Irritation and Sensitization Studies (OECD 404, 405, 406): These protocols assess the potential of a substance to cause skin and eye irritation or to elicit a skin sensitization (allergic) reaction after application.
-
Repeated Dose Toxicity Studies (OECD 410, 411, 413, 408, 409): These studies evaluate the effects of repeated exposure to a substance over a subchronic (e.g., 90 days) or chronic (e.g., 1-2 years) period. Key endpoints include changes in body weight, food consumption, clinical chemistry, hematology, and histopathology of organs.
-
Reproductive and Developmental Toxicity Studies (OECD 414, 416, 421): These multi-generational studies assess the potential of a substance to interfere with reproductive performance, fertility, and the normal development of offspring.
-
Carcinogenicity Studies (OECD 451, 453): Long-term studies, typically two years in rodents, are conducted to evaluate the carcinogenic potential of a substance.[11][12][13][14][15]
-
Neurotoxicity Studies (OECD 424, 426): These specialized studies are designed to detect adverse effects on the nervous system, including behavioral changes, motor activity, and neuropathology.[16][17][18]
Signaling Pathways and Mechanisms of Toxicity
DEET
The neurotoxic effects of DEET, particularly at high doses, have been a subject of research. The primary proposed mechanisms involve the nervous system. In insects, DEET is known to inhibit the enzyme acetylcholinesterase (AChE).[19][20] This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation and subsequent paralysis. Additionally, DEET has been shown to act on octopamine (B1677172) receptors in insects, which are involved in various physiological processes.[21][22]
In mammals, the neurotoxic potential of DEET is less pronounced and typically associated with high-level or improper exposure. Some studies suggest that DEET can also inhibit mammalian AChE, although to a lesser extent than in insects.[22] There is also evidence that DEET may affect ion channels, specifically sodium and potassium channels in neurons, which could contribute to neurological symptoms observed in cases of overexposure.[21][22]
This compound
The mechanism of action for this compound's repellency is believed to involve interaction with the olfactory system of insects.[6][23] It is hypothesized that this compound binds to odorant binding proteins (OBPs), interfering with the insect's ability to detect host cues.[24]
From a toxicological standpoint in mammals, this compound exhibits a favorable safety profile with low acute toxicity and no evidence of neurotoxicity at relevant exposure levels. The specific signaling pathways related to its low toxicity are not as extensively characterized as those for DEET, likely due to its lack of significant adverse effects in mammalian systems at typical exposure levels. Its low dermal absorption is a key factor contributing to its systemic safety.
Conclusion
Based on the available toxicological data, both this compound and DEET are effective insect repellents with established safety profiles when used according to label directions. However, a comparative analysis reveals some key differences:
-
Acute Toxicity: Both compounds have low acute toxicity.
-
Local Tolerance: this compound is generally considered to have a more favorable local tolerance profile, being non-irritating to the skin, whereas DEET can cause mild to moderate skin irritation.[5][6][7] Both are eye irritants.
-
Systemic Toxicity: In repeated dose studies, both substances have well-defined NOAELs. This compound has a high acute neurotoxicity NOAEL.
-
Carcinogenicity and Genotoxicity: Neither compound is considered to be carcinogenic or genotoxic.[1][5][6][9]
-
Reproductive and Developmental Toxicity: Neither this compound nor DEET has shown significant reproductive or developmental toxicity at doses relevant to human exposure.
For researchers and drug development professionals, this comparative guide underscores that while DEET has a long history of use, this compound presents a viable alternative with a particularly favorable profile regarding dermal irritation. The selection of either active ingredient for new product development should be based on a comprehensive risk assessment that considers the target population, intended use patterns, and desired product characteristics.
References
- 1. cmmcp.org [cmmcp.org]
- 2. extranet.who.int [extranet.who.int]
- 3. Pthis compound Technical Fact Sheet [npic.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. clowder.edap-cluster.com [clowder.edap-cluster.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. DEET (N,N-diethyl-meta-toluamide) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]
- 14. crnusa.org [crnusa.org]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. foodsmatter.com [foodsmatter.com]
- 20. mdpestnet.org [mdpestnet.org]
- 21. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]
- 22. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound | C12H23NO3 | CID 125098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. This compound (Ref: KBR 3023) [sitem.herts.ac.uk]
Icaridin and DEET: A Comparative Analysis of Skin Absorption Rates
A comprehensive review of the percutaneous absorption of two leading insect repellents, Icaridin and N,N-Diethyl-meta-toluamide (DEET), reveals significant differences in their skin permeation profiles. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of these two widely used active ingredients.
Extensive research, primarily through in vitro studies utilizing human skin models, demonstrates that this compound generally exhibits lower skin absorption compared to DEET. This difference is a critical consideration in the development of topical repellent formulations, impacting both efficacy and safety profiles.
Quantitative Comparison of Skin Permeation
In vitro studies using human epidermis have provided quantitative data on the permeation of this compound and DEET. The following table summarizes the cumulative transdermal permeation of both compounds over a 6-hour period, both when applied alone and in combination with the sunscreen agent oxybenzone.
| Compound | Application Condition | Cumulative Permeation (%) |
| This compound | Repellent alone | Significantly lower than DEET |
| DEET | Repellent alone | 0.5 - 25.7% |
| This compound | Concurrent use with Oxybenzone | No significant change or suppression of permeation |
| DEET | Concurrent use with Oxybenzone | Synergistic enhancement of permeation |
Data sourced from in vitro diffusion studies on human epidermis.[1][2][3][4][5][6][7]
These findings highlight that the concurrent application of DEET with certain sunscreen formulations can significantly increase its absorption into the skin, a synergistic effect not observed with this compound.[1][2][3] In fact, when used with oxybenzone, this compound's permeation was either unchanged or suppressed.[1][2][3]
Experimental Protocols
The quantitative data presented above are primarily derived from in vitro diffusion studies employing Franz diffusion cells. This methodology is a standard approach for assessing the percutaneous absorption of topical compounds.
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To measure the rate and extent of absorption of a topical substance (e.g., this compound or DEET) through a skin sample.
Materials and Methods:
-
Skin Preparation: Human epidermis, typically obtained from surgical discard, is used. The skin is carefully prepared to a specific thickness (e.g., 380 µm) to ensure consistency across experiments.[5][6]
-
Franz Diffusion Cell Assembly: The Franz diffusion cell consists of a donor chamber and a receptor chamber, with the prepared human skin membrane mounted between them.
-
Application of Test Substance: The insect repellent formulation (containing either this compound or DEET) is applied to the outer surface of the skin in the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) that mimics physiological conditions and is maintained at a constant temperature (e.g., 37°C) to simulate body temperature.[5][6]
-
Sampling: At predetermined time intervals over a set duration (e.g., 6 hours), samples are withdrawn from the receptor fluid.[5][6]
-
Analysis: The concentration of the test substance (this compound or DEET) in the collected samples is quantified using analytical techniques such as High-Pressure Liquid Chromatography (HPLC).[3][5][6]
-
Data Calculation: The cumulative amount of the substance that has permeated the skin over time is calculated and expressed as a percentage of the applied dose.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro skin permeation study using a Franz diffusion cell.
Conclusion
The available scientific evidence consistently indicates that this compound has a lower rate of percutaneous absorption than DEET. This distinction is particularly pronounced when these repellents are used in conjunction with sunscreen, where DEET absorption can be significantly enhanced. For researchers and professionals in drug development, these findings are crucial for formulating safer and more effective topical products for public health. The lower absorption profile of this compound suggests a potentially wider safety margin for prolonged or repeated use.
References
- 1. researchgate.net [researchgate.net]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Percutaneous permeation comparison of repellents pthis compound and DEET in concurrent use with sunscreen oxybenzone from commercially available preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. In vitro percutaneous permeation of the repellent DEET and the sunscreen oxybenzone across human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Icaridin and DEET: A Comparative Analysis of Olfactory Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the olfactory receptor binding characteristics of two widely used insect repellents, Icaridin and DEET. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their molecular mechanisms of action.
Quantitative Olfactory Receptor Binding Data
The interaction of this compound and DEET with insect olfactory proteins, including Odorant Binding Proteins (OBPs) and Odorant Receptors (ORs), has been quantified using various biophysical and electrophysiological techniques. The following tables summarize the available quantitative data.
Table 1: Binding Affinities for Anopheles gambiae Odorant Binding Protein 1 (AgamOBP1)
| Compound | Method | Dissociation Constant (Kd) | Reference |
| DEET | Fluorescence Binding Assay | 31.3 µM | [1] |
| This compound | Isothermal Titration Calorimetry (ITC) | Site 1: 34 µM Site 2: 714 µM | [2] |
Note: A lower Kd value indicates a higher binding affinity.
Table 2: Electrophysiological Responses of Culex quinquefasciatus Odorant Receptor 136 (CquiOR136)
| Compound | Experimental System | Response | Observation | Reference |
| DEET | Xenopus oocytes expressing CquiOR136/CquiOrco | Activation (inward current) | Elicits dose-dependent currents, indicating receptor activation. | [3][4] |
| This compound (Pthis compound) | Xenopus oocytes expressing CquiOR136/CquiOrco | Activation (inward current) | Activates the receptor in a dose-dependent manner. | [3][4][5] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the binding data. The following sections describe the methodologies employed in the cited studies.
Competitive Fluorescence Binding Assay
This assay is used to determine the binding affinity of a ligand to an OBP by measuring the displacement of a fluorescent probe.
-
Protein and Probe Preparation : A solution of the purified OBP (e.g., AgamOBP1) is prepared in a suitable buffer (e.g., Tris-HCl). A fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), is added to the protein solution. The binding of 1-NPN to the hydrophobic pocket of the OBP results in an increase in fluorescence intensity.
-
Titration : The test compound (DEET or this compound) is incrementally added to the OBP-probe complex.
-
Fluorescence Measurement : After each addition of the test compound, the fluorescence intensity is measured using a fluorometer.
-
Data Analysis : The decrease in fluorescence, indicating the displacement of the probe by the test compound, is plotted against the concentration of the test compound. The dissociation constant (Kd) is then calculated from this competition curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation : A solution of the purified OBP is placed in the sample cell of the calorimeter, and a solution of the ligand (this compound) is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration : A series of small injections of the ligand solution are made into the protein solution while the temperature is kept constant.
-
Heat Measurement : The heat released or absorbed during the binding interaction after each injection is measured by the instrument.
-
Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, n, and ΔH. For this compound's interaction with AgamOBP1, the data indicated two distinct binding sites.[2]
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus oocytes
This electrophysiological technique is used to study the function of ion channels, such as insect ORs, expressed in a heterologous system.
-
Oocyte Preparation : Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection : Complementary RNA (cRNA) encoding the OR of interest (e.g., CquiOR136) and its co-receptor (Orco) are co-injected into the oocytes. The oocytes are then incubated for several days to allow for protein expression and insertion into the cell membrane.
-
Electrophysiological Recording : An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a Ringer's solution.
-
Compound Application : Solutions of the test compounds (DEET and this compound) at various concentrations are perfused over the oocyte.
-
Data Acquisition and Analysis : The current responses elicited by the compounds are recorded. The amplitude of the current is plotted against the compound concentration to generate a dose-response curve, which provides information on the activation or inhibition of the receptor. Both DEET and this compound have been shown to activate the CquiOR136/CquiOrco complex.[3][4][5]
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Anopheles gambiae odorant binding protein crystal complex with the synthetic repellent DEET: implications for structure-based design of novel mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The crystal structure of the AgamOBP1•this compound complex reveals alternative binding modes and stereo-selective repellent recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mosquito odorant receptor for DEET and methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Mosquito odorant receptor for DEET and methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Icaridin and Clove Oil as Mosquito Repellents
Introduction
In the ongoing search for effective protection against vector-borne diseases, both synthetic and natural compounds are rigorously evaluated for their insect repellent properties. This guide provides a detailed comparison of Icaridin, a synthetic repellent, and clove oil, a natural alternative, with a focus on their efficacy, mechanisms of action, and the experimental basis for these findings. This analysis is intended for researchers, scientists, and professionals in drug development.
This compound, also known as Pthis compound, is a piperidine derivative developed in the 1980s.[1][2] It is recognized for its broad efficacy against a variety of insects and is recommended by the World Health Organization (WHO) as a safe and effective insect repellent.[1] Clove oil, derived from the clove plant (Syzygium aromaticum), has a long history of use in traditional medicine and as a natural pest control agent.[3][4][5] Its primary active component, eugenol, is responsible for its characteristic aroma and repellent and insecticidal properties.[4][6][7]
Mechanism of Action
This compound: this compound functions by interacting with the olfactory receptors of insects.[8] It effectively masks the chemical cues, such as carbon dioxide and lactic acid, that attract mosquitoes to their hosts.[8] Research suggests that this compound binds to specific odorant binding proteins (OBPs) and odorant receptors (ORs) in mosquitoes. For instance, in Anopheles gambiae, this compound has been shown to bind to the AgamOBP1, and in Culex quinquefascatus, a potential odorant receptor, CquiOR136•CquiOrco, has been identified as a target for both this compound and DEET.[9] By blocking these receptors, this compound creates a vapor barrier on the skin that deters mosquitoes from landing and biting.[2][10]
Clove Oil (Eugenol): The primary active ingredient in clove oil, eugenol (comprising 70-85% of the oil), acts as a neurotoxin to many insects.[4][7] It disrupts their nervous systems, which can lead to paralysis and death upon direct contact.[4] Eugenol is known to interfere with the function of octopamine receptors, which are crucial for neurotransmission in insects.[6] This disruption of cellular function contributes to its contact toxicity and repellent effects.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound and a typical experimental workflow for evaluating repellent efficacy.
Quantitative Data Summary
The efficacy of this compound and clove oil has been evaluated in numerous studies. The following tables summarize key quantitative data from comparative and individual assessments.
Table 1: Comparative Spatial Repellency of this compound and Clove Oil against Aedes aegypti
| Test System | Compound | Dosage for High Repellent Effect | Repellency (%) | Reference |
| Y-Olfactometer | This compound | 1 mg | 77 | [11][12] |
| Clove Oil | 6 mg | 85 | [11][12] | |
| Double Cage | This compound | 1 mg | Not Specified | [11][12] |
| Clove Oil | 60 mg | Not Specified | [11][12] | |
| Double Room | This compound | 150 mg | 79 | [11][12] |
| Clove Oil | 1,200 mg | 83 | [11][12] |
Table 2: Efficacy of this compound at Different Concentrations
| Concentration | Protection Time | Mosquito Species | Reference |
| 20% | 12 hours (against ticks) | Not Specified | [9] |
| 20% | Up to 14 hours | Not Specified | [8] |
| 10% | 3-5 hours | Not Specified | [8] |
| 7% | ~2.5 hours | Culex | [9] |
Table 3: Efficacy of Clove Oil and Eugenol
| Compound/Concentration | Repellency/Protection Time | Mosquito Species | Reference |
| 10% Clove Oil | 100% repellency for up to 2 hours | Aedes aegypti | [4] |
| 10% Eugenol | Similar protection to 10% Clove Oil | Aedes aegypti | [13] |
| 5% Cinnamon Oil (high in eugenol) | Effective for up to 1 hour | Not Specified | [14] |
| 5x Concentrated Clove Oil Extract | Moderate repellency | Culex quinquefasciatus, Aedes aegypti | [15] |
Experimental Protocols
The evaluation of insect repellents relies on standardized bioassays. Below are detailed methodologies for key experiments cited in the literature.
Arm-in-Cage Assay
This is a common method for testing the efficacy of topical repellents.
-
Objective: To determine the Complete Protection Time (CPT), which is the time from application until the first confirmed mosquito bite.
-
Procedure:
-
A known concentration and volume of the repellent formulation are applied evenly to a defined area on a human volunteer's forearm.
-
The treated arm is then exposed to a cage containing a specific number of host-seeking female mosquitoes (e.g., Aedes aegypti).
-
The arm is exposed for a set duration (e.g., 3-5 minutes) at regular intervals (e.g., every 15-30 minutes).
-
The number of mosquitoes landing on and biting the treated skin is recorded.
-
The CPT is recorded as the time of the first bite.
-
-
Controls: A control arm treated with a placebo (e.g., the carrier solvent) is also tested to ensure mosquito biting avidity.
-
Standard Guidelines: Methodologies are often based on guidelines from the World Health Organization (WHO) or ASTM International (e.g., ASTM E951-94).[16][17]
Y-Tube Olfactometer Assay
This laboratory-based assay assesses the spatial repellency of a compound.
-
Objective: To determine if a substance can repel mosquitoes from a distance by disrupting their orientation towards an attractant.
-
Procedure:
-
A Y-shaped glass or plastic tube is used. Two arms of the Y receive different air streams.
-
One air stream passes over a source of attractant (e.g., human hand, CO2), while the other air stream passes over the attractant plus the repellent substance.
-
Mosquitoes are released at the base of the Y-tube.
-
The number of mosquitoes that fly upwind into each arm of the olfactometer is recorded over a specific period.
-
-
Data Analysis: A repellency percentage is calculated based on the distribution of mosquitoes in the two arms. A significant preference for the control arm indicates repellency.
Double Cage and Double Room Systems
These assays also evaluate spatial repellency in larger, more realistic settings.[11][12]
-
Objective: To assess the ability of a volatile repellent to prevent mosquito movement between two connected spaces.
-
Procedure:
-
Two cages or rooms are connected by a passage.
-
Mosquitoes are released into one cage/room.
-
The repellent is placed in the other cage/room, often with an attractant.
-
The number of mosquitoes that move from the release area to the treated area is counted after a set time.
-
-
Data Analysis: The reduction in mosquito passage in the presence of the repellent compared to a control is used to calculate spatial repellency.
Conclusion
Both this compound and clove oil demonstrate effective mosquito repellent properties. This compound, a synthetic compound, generally provides longer-lasting protection at lower concentrations compared to clove oil.[11][12][18] Its mechanism of action is well-characterized, involving the blockage of mosquito olfactory receptors. Clove oil, and its primary active component eugenol, acts as a neurotoxin to insects and can provide significant, albeit shorter-term, protection.[4][14] The choice between these repellents may depend on the desired duration of protection, user preference for synthetic versus natural products, and the specific insect vector. The experimental data underscores the importance of concentration and formulation in the efficacy of both repellents.
References
- 1. A deeper look into this compound – MOSQUITMED [mosquitmed.com]
- 2. off.com [off.com]
- 3. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 4. globalessentialoil.id [globalessentialoil.id]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. naturepest.com [naturepest.com]
- 7. Clove - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Pthis compound - Wikipedia [en.wikipedia.org]
- 10. Pthis compound Technical Fact Sheet [npic.orst.edu]
- 11. Evaluation of Clove Oil, this compound, and Transfluthrin for Spatial Repellent Effects in Three Tests Systems Against the Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repellency of Essential Oils and Plant-Derived Compounds Against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A popular Indian clove-based mosquito repellent is less effective against Culex quinquefasciatus and Aedes aegypti than DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological assay methods for mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Insect repellent - Wikipedia [en.wikipedia.org]
A Comparative Guide to Icaridin and DEET Concentrations in Insect Repellents
A comprehensive evaluation of Icaridin (also known as Pthis compound) and N,N-Diethyl-meta-toluamide (DEET) reveals that both are highly effective active ingredients in insect repellents.[1] Developed in the 1940s by the U.S. Army, DEET has long been considered the gold standard in topical repellents.[2] this compound, a synthetic compound derived from piperine (found in black pepper), was developed in the 1990s and has become a leading alternative, available in Europe and Australia since 1998 and approved for U.S. sale in 2005.[2][3] This guide provides a detailed comparison of their performance at various concentrations, supported by experimental data, for an audience of researchers and drug development professionals.
Mechanism of Action
While the precise molecular mechanisms are not fully elucidated, both this compound and DEET are believed to function by interfering with an insect's olfactory system.[1][2] They are thought to disrupt the function of odorant and ionotropic receptors in mosquitoes, which are essential for detecting human skin odors like lactic acid and carbon dioxide.[1][4] This disruption masks the chemical cues that attract insects, making it difficult for them to locate a host.[2][5][6] The repellents do not kill the insects but effectively prevent them from landing and biting.[2]
Quantitative Performance Data
The efficacy of a repellent is primarily determined by its concentration of the active ingredient, which directly influences the duration of protection.[3][7] Numerous laboratory and field studies have quantified the performance of this compound and DEET, with Complete Protection Time (CPT) being a key metric.
Table 1: Protection Time of this compound and DEET at Various Concentrations
| Active Ingredient | Concentration | Mean Protection Time (Hours) | Key Findings & Citations |
| This compound | 5% | 3 - 4 hours | Provides short-term protection.[8] |
| 7% | 1 - 2 hours | Efficacy is comparable to 10% DEET.[7] | |
| 10% | ~4 - 6 hours | Protection duration can vary, with some studies showing up to 12 hours.[5][9] A lab study recorded 5.86 hours (351.5 min).[10] | |
| 20% | 8 - 14 hours | Considered the optimal concentration.[5][8][9][11] A lab study recorded 6.84 hours (410.4 min) against Aedes aegypti.[10] Field studies show it performs equally well as 20% DEET.[12] | |
| DEET | 10% | ~2 hours | Provides basic, short-term protection.[5][8] |
| 20-30% | 4 - 6 hours | 30% DEET protects for about 5 hours.[8] Maximum protection is achieved at 30%; higher concentrations primarily extend the duration. | |
| >30% | 5+ hours | Protection time increases with concentration, but there is no significant additional benefit above 50%.[7][8] An 80% concentration provided 7 hours (420 min) of protection.[10] |
Table 2: Comparative Efficacy in Head-to-Head Studies
| Study Focus | This compound Concentration | DEET Concentration | Results | Citation |
| Aedes aegypti Protection | 20% | 20% | 20% this compound provided 410.4 minutes of protection compared to >380 minutes for 20% DEET. | [10] |
| Field Study (Rainforest) | 19.2% | 35% | Both formulations maintained >90% protection for 9 hours. | [13] |
| Field Study (Cambodia) | 20% | 20% | Both repellents performed equally well, providing >97% protection over 5 hours. | [12] |
| Systematic Review | Various | Various | A 2018 review of over 140 studies found no significant difference in overall performance. | [9] |
Experimental Protocols
The "Arm-in-Cage" (AIC) assay is a standard and widely used laboratory method for evaluating the efficacy of topical insect repellents.[14][15]
Detailed Protocol for Arm-in-Cage (AIC) Assay:
-
Subject Recruitment: Healthy human volunteers are recruited for the study. A defined area of skin on the forearm is marked for repellent application.[1]
-
Repellent Application: A standardized dose of the repellent formulation is applied evenly to the marked area of the skin. The volunteer's hand is protected by a glove that mosquitoes cannot penetrate.[16]
-
Mosquito Population: Test cages (e.g., 40x40x40 cm) are filled with a specified number (e.g., 200) of host-seeking, non-blood-fed female mosquitoes of a target species (Aedes, Culex, or Anopheles).[15]
-
Exposure: The volunteer inserts the treated forearm into the mosquito-infested cage for a specified period.[14]
-
Data Collection: The primary endpoint is the "Complete Protection Time" (CPT), defined as the time from application until the first confirmed mosquito bite (often defined as one bite followed by a second within a short interval).[15][17][18] Other metrics, such as the time to the first landing or probing, may also be recorded.[15]
-
Testing Intervals: The treated arm is exposed to the caged mosquitoes at regular intervals (e.g., every 30 or 60 minutes) for a total duration of up to eight hours or until the repellent fails.[15][18]
-
Controls: An untreated arm is typically used as a control to confirm that the test mosquitoes are actively host-seeking.[14]
-
Standardization: For product registration, protocols recommend using multiple volunteers (e.g., five to ten) and testing against at least three different mosquito genera to ensure robust data.[15]
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. autechindustry.com [autechindustry.com]
- 3. outdoors.org [outdoors.org]
- 4. litfl.com [litfl.com]
- 5. scenicdermatology.com [scenicdermatology.com]
- 6. surfacescience.ca [surfacescience.ca]
- 7. loriehillen.com [loriehillen.com]
- 8. How to Choose an Insect Repellent for Your Child - HealthyChildren.org [healthychildren.org]
- 9. ewg.org [ewg.org]
- 10. researchgate.net [researchgate.net]
- 11. totalstop.ca [totalstop.ca]
- 12. Field Evaluation of Pthis compound Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 15. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 16. researchgate.net [researchgate.net]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. microbe-investigations.com [microbe-investigations.com]
A Comparative Field Guide to Icaridin and DEET Repellent Efficacy Studies
This guide provides a comprehensive comparison of the field study methodologies used to evaluate the efficacy of two leading insect repellents: Icaridin (Pthis compound) and DEET (N,N-Diethyl-meta-toluamide). Designed for researchers, scientists, and drug development professionals, this document outlines standard experimental protocols, presents comparative performance data, and visualizes key workflows to support the design and interpretation of future repellent studies.
Experimental Protocols
The evaluation of topical repellents like this compound and DEET relies on standardized laboratory and field methods to ensure data comparability and reliability. The World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) provide guidelines for these studies.[1][2][3]
Laboratory-Based Efficacy Testing: The Arm-in-Cage (AIC) Method
The arm-in-cage (AIC) test is a standard laboratory method for assessing the complete protection time (CPT) of a topical repellent.[2][4]
Objective: To determine the duration a repellent provides complete protection from mosquito bites under controlled laboratory conditions.
Methodology:
-
Subject Recruitment: Healthy human volunteers are recruited for the study.
-
Repellent Application: A precise amount of the repellent formulation (e.g., 1 mL per 600 cm²) is applied evenly to a defined area of the volunteer's forearm.[4] The other hand is typically covered with a glove.
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a standardized number of host-seeking female mosquitoes (e.g., 200) for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[2][4]
-
Endpoint Determination: The test continues until the first confirmed bite occurs, which is often defined as the first bite followed by a second bite within a 30-minute timeframe.[5] The time from application to the first confirmed bite is recorded as the CPT.
-
Control: An untreated forearm can be used as a control to measure biting pressure.
Field-Based Efficacy Testing: The Human Landing Catch (HLC) Method
The Human Landing Catch (HLC) method is the gold standard for assessing repellent efficacy in real-world settings.[2][6][7] It measures the ability of a repellent to prevent mosquitoes from landing and attempting to feed on a human subject.
Objective: To evaluate the protective efficacy of a repellent against wild mosquito populations in their natural habitat.
Methodology:
-
Site Selection: The study is conducted in an area with a known presence of the target mosquito species.
-
Subject and Repellent Application: Human volunteers apply a standardized dose of the repellent to exposed skin, typically the lower legs or forearms.
-
Mosquito Collection: Volunteers are positioned in the test area during peak mosquito activity times. As mosquitoes land on their exposed skin, they are collected using a mouth aspirator before they can bite.[6][7]
-
Data Recording: The number and species of collected mosquitoes are recorded for each time interval.
-
Control: A volunteer without repellent serves as a control to determine the natural biting rate of the local mosquito population.
-
Protective Efficacy (PE) Calculation: The PE is calculated by comparing the number of mosquitoes landing on the treated individual to the number landing on the untreated control.
Semi-Field Systems: A Bridge Between Lab and Field
To mitigate the risk of disease transmission to human volunteers during field trials, semi-field systems (SFS) have been developed.[8][9] These are large, enclosed structures that simulate a natural environment, allowing for the use of laboratory-reared, disease-free mosquitoes in a more realistic setting.[8][9] Studies have shown that results from semi-field evaluations are often comparable to those from full-field studies.[8][9]
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and DEET from various field and laboratory studies.
| Study Reference | Repellent & Concentration | Mosquito Species | Protection Time / Efficacy |
| Frances et al. (2002)[10] | 19.2% this compound | Anopheles spp. | >95% protection for only 1 hour |
| 20% DEET | Anopheles spp. | Did not provide >95% protection | |
| 35% DEET | Anopheles spp. | >95% protection for only 1 hour | |
| 19.2% this compound | Culex annulirostris | >95% protection for 5 hours | |
| 20% DEET & 35% DEET | Culex annulirostris | >95% protection for at least 7 hours | |
| Badolo et al. (2004)[1] | 20% this compound | Anopheles gambiae | 9 hours of >95% protection |
| 20% DEET | Anopheles gambiae | 7 hours of >95% protection | |
| Moore et al. (2018)[1] | 19.2% this compound & 35% DEET | Aedes, Anopheles, Culex | >90% protection for 9 hours |
| 9.3% this compound | Aedes, Anopheles, Culex | Fell below 80% protection by hour 6 | |
| 33% DEET & 19.2% this compound | Aedes, Anopheles, Culex | >90% bite protection at 12 hours | |
| 20% DEET | Aedes, Anopheles, Culex | Protection fell to ~50% by 12 hours | |
| Van Roey et al. (2014)[11] | 20% this compound | Various (Cambodia) | 98.36% repellency |
| 20% DEET | Various (Cambodia) | 98.60% repellency | |
| 10% this compound | Various (Cambodia) | 95.36% repellency |
Visualizing the Methodologies
The following diagrams illustrate the workflows of the key experimental protocols described above.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aise.eu [aise.eu]
- 3. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 4. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. poseidonsciences.com [poseidonsciences.com]
- 6. Human landing catches provide a useful measure of protective efficacy for the evaluation of volatile pyrethroid spatial repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human landing catches provide a useful measure of protective efficacy for the evaluation of volatile pyrethroid spatial repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a semi-field system to evaluate the efficacy of topical repellents under user conditions provides a disease exposure free technique comparable with field data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of a semi-field system to evaluate the efficacy of topical repellents under user conditions provides a disease exposure free technique comparable with field data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Field Evaluation of Pthis compound Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Icaridin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Icaridin are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, also known as Pthis compound, in a laboratory environment. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal of Unused or Expired this compound
Unused or expired this compound is classified as chemical waste and must be disposed of in accordance with local, regional, national, and international regulations.
Step-by-Step Disposal Procedure:
-
Do Not Pour Down the Drain: this compound should never be disposed of by pouring it down the sink or into any water system. This can lead to environmental contamination.
-
Original Container: Whenever possible, keep the this compound in its original container with the label intact.
-
Waste Segregation: this compound waste should be segregated from other laboratory waste streams. Do not mix it with non-hazardous waste.
-
Hazardous Waste Collection: Transfer the container of unused this compound to a designated satellite accumulation area for hazardous chemical waste. This area should be clearly marked and secure.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Arrange for Pickup: Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste. These materials will typically be incinerated at a licensed facility.
Disposal of Empty this compound Containers
Empty containers that previously held this compound must also be handled as hazardous waste unless properly decontaminated.
Step-by-Step Disposal Procedure:
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste. Do not pour the rinsate down the drain.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to consult your local regulations and institutional policies, as some jurisdictions may still require the rinsed container to be managed as hazardous waste. Never reuse empty this compound containers for any other purpose.
This compound Spill Cleanup and Disposal
In the event of an this compound spill, immediate action is necessary to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill and prevent it from spreading.
-
Absorb the Material: Carefully apply the absorbent material to the spill, working from the outside in.
-
Collect the Waste: Once the this compound is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and a cloth or paper towels. The cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All materials used in the cleanup, including absorbent materials, gloves, and cleaning cloths, must be placed in the hazardous waste container.
-
Arrange for Pickup: Seal the container and move it to the satellite accumulation area for hazardous waste. Arrange for its collection by your EHS department or a certified waste disposal company.
Quantitative Toxicity and Environmental Fate Data
The following table summarizes key quantitative data regarding the toxicity and environmental impact of this compound.
| Parameter | Test Organism | Result | Guideline Reference |
| Acute Oral Toxicity (LD50) | Rat | >2000 mg/kg | OECD 401 |
| Acute Dermal Toxicity (LD50) | Rat | >2000 mg/kg | OECD 402 |
| Acute Fish Toxicity (LC50) | Rainbow Trout | 173 mg/L (96 hours) | OECD 203 |
| Acute Daphnia Toxicity (EC50) | Daphnia magna | >100 mg/L (48 hours) | OECD 202 |
| Ready Biodegradability | N/A | Readily Biodegradable | OECD 301 |
Experimental Protocols
The toxicological and environmental fate data for this compound are typically generated following standardized methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the likely protocols used for the key experiments cited.
Acute Oral Toxicity (based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance. A group of laboratory animals, typically rats, are administered a single dose of this compound via gavage. The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50 (Lethal Dose, 50%) is then calculated, which is the statistically estimated dose that would be fatal to 50% of the tested population.
Acute Dermal Toxicity (based on OECD Guideline 402)
This method determines the short-term toxic effects of a substance applied to the skin. A specified dose of this compound is applied to a shaved area of the skin of a group of animals, usually rats or rabbits. The application site is covered with a porous gauze dressing for a 24-hour exposure period. The animals are then observed for 14 days for signs of toxicity and mortality to determine the LD50.
Fish, Acute Toxicity Test (based on OECD Guideline 203)
This test assesses the acute lethal toxicity of a substance to freshwater fish. Fish, such as Rainbow Trout, are exposed to various concentrations of this compound in their water for a 96-hour period.[1] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[1] The data are then used to calculate the LC50 (Lethal Concentration, 50%), which is the concentration of the chemical in water that is estimated to kill 50% of the fish population within the test period.[1]
Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)
This test evaluates the acute toxicity of a substance to aquatic invertebrates. Daphnia magna, a small crustacean, are exposed to a range of concentrations of this compound for 48 hours.[2][3][4][5][6] The endpoint is the immobilization of the daphnids, which is defined as the inability to swim after gentle agitation.[2][4] The EC50 (Effective Concentration, 50%) is calculated, representing the concentration that immobilizes 50% of the daphnids.[3][4]
Ready Biodegradability (based on OECD Guideline 301)
This series of tests evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[7][8][9][10] this compound is introduced into an aqueous medium containing microorganisms from a source like activated sludge.[7][9] The biodegradation is monitored over a 28-day period by measuring parameters such as the consumption of dissolved organic carbon or oxygen, or the production of carbon dioxide.[7][8][10] A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a 10-day window during the test.[9][10]
This compound Disposal Decision Workflow
Caption: A flowchart outlining the decision-making process for the proper disposal of different types of this compound waste in a laboratory setting.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 3. oecd.org [oecd.org]
- 4. shop.fera.co.uk [shop.fera.co.uk]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 7. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 8. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. oecd.org [oecd.org]
Comprehensive Safety and Handling Guide for Icaridin
This document provides essential safety protocols and logistical information for the handling and disposal of Icaridin in a research and development setting. The following procedural guidance is intended to ensure the safety of laboratory personnel and compliance with standard safety practices.
Hazard Identification and Classification
This compound, also known as Pthis compound, is a synthetic compound used as an insect repellent. While generally considered safe for topical application in consumer products, concentrated forms used in laboratory settings require careful handling due to potential hazards.[1][2] The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 Exclamation Mark | H302: Harmful if swallowed.[3] |
| Serious Eye Irritation (Category 2) | GHS07 Exclamation Mark | H319: Causes serious eye irritation.[3][4][5] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The following equipment should be worn based on the specific procedures and risk assessment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4][5] A full-face shield may be necessary for splash-prone procedures.[6] |
| Hands | Chemical-Resistant Gloves | Wear compatible, chemical-resistant gloves (e.g., PVC).[3][6] Do not use leather or fabric gloves.[7] For extended tasks, consider wearing a light pair of disposable gloves underneath outer gloves.[7] Wash the outside of gloves before removal.[7] |
| Body | Protective Clothing / Lab Coat | Wear a lab coat or chemical-protective clothing.[3][6] For tasks with a high risk of spills or splashes, impervious or fire/flame-resistant clothing should be considered.[4][7] |
| Respiratory | Respirator (if required) | General exhaust ventilation is typically adequate.[6] If ventilation is poor, if exposure limits are exceeded, or if you are experiencing respiratory irritation, use a NIOSH/MSHA or European Standard EN 149 approved full-face respirator.[3][4][6] |
| Feet | Closed-Toe Shoes | Wear unlined, chemical-resistant boots or closed-toe shoes.[8] Pant legs should be worn over boots to prevent chemicals from entering.[8] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is essential for laboratory safety and environmental protection.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6][9] A mechanical exhaust system may be required.[3]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[3]
Handling and Storage Protocol
-
Pre-Handling:
-
During Handling:
-
Storage:
Emergency First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[4][5] Remove contact lenses if present and easy to do so.[3][11] If eye irritation persists, seek medical attention.[3][5][11]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and water.[4][10] If irritation develops and persists, get medical attention.[10]
-
Ingestion: Rinse mouth with water.[3][10] Call a poison control center or physician for treatment advice.[3] Ingestion may cause irritation, nausea, vomiting, and diarrhea.[6]
-
Inhalation: Move the person to fresh air.[4][10] If symptoms develop or persist, call a physician.[10]
Spill and Disposal Plan
-
Spill Response:
-
Waste Disposal:
Quantitative Data: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H23NO3 |
| Molecular Mass | 229.3 g/mol [6] |
| Appearance | Clear, colorless to brownish liquid[6] |
| Odor | Nearly odorless[6] |
| Flash Point | 78 °F[6] |
| Density | 1.07 g/cm³ at 20°C[6] |
| Solubility in Water | 8.6 g/L at 20°C[6] |
| Vapor Pressure | 3.4 x 10⁻⁴ Hpa at 20°C[6] |
| Occupational Exposure Limits | No data available[4] |
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. gia.info.gov.hk [gia.info.gov.hk]
- 2. chp.gov.hk [chp.gov.hk]
- 3. biosynth.com [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. chemdmart.com [chemdmart.com]
- 6. chinathis compound.com [chinathis compound.com]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. apps.msuextension.org [apps.msuextension.org]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. mccaa.org.mt [mccaa.org.mt]
- 12. housedigest.com [housedigest.com]
- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 14. Disposal of Pesticides [npic.orst.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
